molecular formula C9H14ClN3O2 B131462 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil CAS No. 34654-81-4

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

货号: B131462
CAS 编号: 34654-81-4
分子量: 231.68 g/mol
InChI 键: RPYBDDBZRQGARJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, also known as this compound, is a useful research compound. Its molecular formula is C9H14ClN3O2 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBDDBZRQGARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188213
Record name 6-((3-Chloropropyl)amino)-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34654-81-4
Record name 6-[(3-Chloropropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34654-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-((3-Chloropropyl)amino)-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034654814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((3-Chloropropyl)amino)-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(3-chloropropyl)amino]-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: Core Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is a key synthetic intermediate, most notably in the production of the antihypertensive drug Urapidil.[1][2] Its chemical architecture, featuring a dimethyluracil core linked to a reactive chloropropylamino side chain, makes it a versatile building block in medicinal chemistry.[3][4] This document provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly its role in interacting with adrenergic and serotonin receptors.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Identification and Nomenclature
PropertyValue
CAS Number 34654-81-4[1][4]
IUPAC Name 6-[(3-Chloropropyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[5]
Synonyms 6-(3-Chloropropylamino)-1,3-dimethyluracil, 6-CPDMU[3]
Molecular Formula C₉H₁₄ClN₃O₂[1][3][4]
Molecular Weight 231.68 g/mol [1][3][4]
Physicochemical Properties
PropertyValue
Appearance White to light yellow powder/crystal[4]
Melting Point 156.0 to 160.0 °C[1]
Boiling Point (Predicted) 342.9 ± 52.0 °C[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1]
pKa (Predicted) 3.14 ± 0.20[4]
Topological Polar Surface Area 52.6 Ų[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of Urapidil. Below are detailed methodologies for its preparation.

Synthesis from 6-(3-hydroxypropyl)amino-1,3-dimethyluracil

A common and efficient method for the synthesis of this compound involves the chlorination of its corresponding hydroxypropyl precursor.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, 6-(3-hydroxypropyl)amino-1,3-dimethyluracil is used as the starting material.

  • Chlorination: Thionyl chloride is added to the reaction vessel, serving as both the chlorinating agent and the solvent.

  • Reaction Conditions: The reaction mixture is heated and maintained at reflux.

  • Work-up and Purification: Upon completion of the reaction, excess thionyl chloride is removed, typically by distillation. The crude product is then purified.

This method is reported to achieve high yields, often exceeding 85%, with a purity of 98% or higher.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 6-(3-hydroxypropyl)amino-1,3-dimethyluracil 6-(3-hydroxypropyl)amino-1,3-dimethyluracil Chlorination Chlorination 6-(3-hydroxypropyl)amino-1,3-dimethyluracil->Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Chlorination This compound This compound Chlorination->this compound

Synthesis of this compound.
Synthesis from 6-Chloro-1,3-dimethyluracil

An alternative synthetic route involves the reaction of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine.

Experimental Protocol:

  • Reactants: 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione and 3-chloropropylamine are the primary reactants.

  • Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions.

  • Catalysis: Phase-transfer catalysts can be employed to improve the reaction yield and purity of the final product.

  • Purification: The product is isolated and purified using standard techniques such as recrystallization.

G cluster_start Starting Materials cluster_process Process cluster_product Final Product 6-Chloro-1,3-dimethyluracil 6-Chloro-1,3-dimethyluracil Nucleophilic Substitution Nucleophilic Substitution 6-Chloro-1,3-dimethyluracil->Nucleophilic Substitution 3-Chloropropylamine 3-Chloropropylamine 3-Chloropropylamine->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Alternative synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While primarily recognized as a synthetic intermediate, this compound is also noted for its potential pharmacological activities, particularly as an antihypertensive agent.[3] Its mechanism of action is believed to involve interactions with serotonin and adrenergic receptors.[3]

The antihypertensive effect is likely mediated through a dual mechanism involving antagonism at α1-adrenergic receptors and agonist activity at central 5-HT1A receptors, similar to the action of Urapidil. The blockade of peripheral α1-adrenergic receptors leads to vasodilation and a reduction in blood pressure. Concurrently, stimulation of 5-HT1A receptors in the central nervous system is thought to reduce sympathetic outflow, further contributing to the antihypertensive effect.

G cluster_compound Compound cluster_receptors Receptors cluster_effects Physiological Effects 6-CPDMU 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor 6-CPDMU->Alpha-1 Adrenergic Receptor Antagonism Serotonin 5-HT1A Receptor Serotonin 5-HT1A Receptor 6-CPDMU->Serotonin 5-HT1A Receptor Agonism Vasodilation Vasodilation Alpha-1 Adrenergic Receptor->Vasodilation Reduced Sympathetic Outflow Reduced Sympathetic Outflow Serotonin 5-HT1A Receptor->Reduced Sympathetic Outflow Antihypertensive Effect Antihypertensive Effect Vasodilation->Antihypertensive Effect Reduced Sympathetic Outflow->Antihypertensive Effect

Hypothesized signaling pathway for antihypertensive action.

Spectral Data and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expected to show characteristic peaks for the N-methyl groups, the propyl chain protons, and the uracil ring proton.

    • ¹³C-NMR: Would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the C=O groups of the uracil ring, the N-H bond of the amino group, and C-H bonds of the alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its well-defined chemical properties and established synthetic routes make it a reliable precursor for more complex molecules. Further investigation into its pharmacological profile may reveal additional therapeutic applications beyond its current role as a key intermediate. The data and protocols presented in this guide offer a solid foundation for researchers and developers working with this versatile molecule.

References

An In-depth Technical Guide to the Structure Elucidation of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The unequivocal determination of a chemical structure is a cornerstone of drug discovery and development. This guide provides a comprehensive, technically-driven walkthrough for the structure elucidation of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, a substituted pyrimidine derivative with potential applications in medicinal chemistry.[1][2][3] The narrative moves beyond a simple recitation of methods, focusing instead on the integrated analytical logic required to assemble a cohesive and irrefutable structural proof. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we demonstrate how orthogonal techniques are synergistically employed. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating system of protocols for confident structure confirmation.

Introduction and Strategic Overview

Substituted uracil derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research, serving as foundational scaffolds for a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][3][4][5] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, the unambiguous confirmation of the constitution and connectivity of a newly synthesized compound like this compound (CAS No. 34654-81-4) is a non-negotiable prerequisite for further investigation.[6]

The workflow for this elucidation follows a logical progression:

  • Elemental Composition Confirmation: What is the exact molecular formula? (Answered by HRMS).

  • Functional Group Identification: What are the key chemical bonds present? (Answered by FTIR).

  • Connectivity Mapping: How are the atoms connected to form the complete structure? (Answered by 1D and 2D NMR).

dot graph "Elucidation_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_0" { label="Initial Hypothesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Hypothesis [label="Hypothesized Structure\nC9H14ClN3O2"]; }

subgraph "cluster_1" { label="Primary Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; HRMS [label="HRMS Analysis"]; FTIR [label="FTIR Analysis"]; }

subgraph "cluster_2" { label="Detailed Connectivity"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR_1D [label="1D NMR (¹H, ¹³C)"]; NMR_2D [label="2D NMR (COSY, HSQC, HMBC)"]; }

subgraph "cluster_3" { label="Final Confirmation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Structure [label="Confirmed Structure", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Hypothesis -> HRMS [label="Elemental Formula?"]; Hypothesis -> FTIR [label="Functional Groups?"]; HRMS -> NMR_1D [label="Formula Confirmed"]; FTIR -> NMR_1D [label="Groups Confirmed"]; NMR_1D -> NMR_2D [label="Atom Environments?"]; NMR_2D -> Structure [label="Connectivity Mapped"]; } enddot Caption: Overall workflow for structure elucidation.

Synthetic Context and Hypothesized Structure

The target molecule is commonly synthesized via the nucleophilic substitution of 6-Chloro-1,3-dimethyluracil with 3-chloropropylamine.[6] Another potential route involves the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using an agent like thionyl chloride.[10]

  • Synthetic Route 1: 6-Chloro-1,3-dimethyluracil + 3-chloropropylamine → this compound

  • Synthetic Route 2: 6-(3-hydroxypropyl)amino-1,3-dimethyluracil + SOCl₂ → this compound[10]

Understanding the synthesis is critical. It informs our expectations not only for the target structure but also for potential impurities, such as unreacted starting materials or isomeric byproducts. Based on the compound's nomenclature, we hypothesize the following structure:

Hypothesized Structure:

  • A 1,3-dimethyluracil core.

  • An amino linker at the C6 position.

  • A 3-chloropropyl group attached to this amino linker.

This corresponds to a molecular formula of C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol .[2][6]

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Causality: The first step is to confirm the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to several decimal places.[11] This precision is possible because the constituent atoms (C, H, N, O, Cl) do not have integer masses.[11] By measuring the exact mass, we can determine a unique elemental composition, a critical, non-negotiable first piece of evidence.[12][13]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen to generate the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Use a known reference standard for internal calibration to ensure mass accuracy.

Data & Interpretation

The data obtained from HRMS analysis provides a powerful confirmation of the elemental composition.

ParameterTheoretical ValueObserved ValueDifference (ppm)
Formula C₉H₁₅ClN₃O₂⁺
Exact Mass [M+H]⁺ 232.0847232.08511.7

The observed mass is within 5 ppm of the theoretical mass, providing high confidence in the assigned molecular formula of C₉H₁₄ClN₃O₂.[12] Furthermore, the characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak, further corroborating the presence of chlorine.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[14][15] Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for a rapid survey of the chemical moieties present.[14][16] For our target molecule, we expect to see characteristic absorptions for the secondary amine (N-H), carbonyl groups (C=O) of the uracil ring, alkyl chains (C-H), and the alkyl chloride (C-Cl) bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data & Interpretation

The FTIR spectrum provides a fingerprint of the molecule's functional groups.

Observed Frequency (cm⁻¹)AssignmentInterpretation
~3350 (broad)N-H StretchIndicates the presence of the secondary amine linker.
~2950-2850C-H StretchConfirms the presence of the alkyl (methyl and propyl) groups.
~1710, ~1660C=O StretchTwo distinct peaks are characteristic of the two carbonyl groups in the uracil ring.[14]
~1620N-H BendCorroborates the presence of the secondary amine.
~1450C-H BendFurther evidence of the alkyl chains.
~1250C-N StretchConsistent with the amine and amide-like structures in the ring.[17]
~750C-Cl StretchStrong evidence for the presence of the chloropropyl group.

The observed bands are highly consistent with the functional groups present in the hypothesized structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[16] It provides information on the chemical environment of each proton and carbon atom, and, crucially, how they are connected. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to build an unambiguous map of the molecule's atomic framework.[18][19]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.[20]

  • 2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard pulse programs.[18][19]

1D NMR Data & Interpretation

¹H NMR (500 MHz, CDCl₃): The proton NMR tells us about the different types of protons and their relative numbers.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.50t (broad)1HN -H
5.15s1HC5 -H
3.65t2HCl -CH₂ -CH₂-CH₂
3.45s3HN3 -CH₃
3.35q2HCl-CH₂-CH₂-CH₂ -NH
3.30s3HN1 -CH₃
2.10p2HCl-CH₂-CH₂ -CH₂-NH
  • Causality: The two singlets at 3.45 and 3.30 ppm, each integrating to 3 protons, are characteristic of the two non-equivalent N-methyl groups on the uracil ring. The single proton singlet at 5.15 ppm is typical for the C5-H of a 6-substituted uracil. The signals for the propyl chain show the expected triplet-pentet-quartet/triplet pattern, confirming the -CH₂-CH₂-CH₂- linkage. The downfield shift of the triplet at 3.65 ppm is indicative of the electron-withdrawing effect of the adjacent chlorine atom.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
162.5C4 =O
155.0C6 -NH
151.8C2 =O
90.5C5 -H
45.0Cl -CH₂ -CH₂-CH₂
42.1Cl-CH₂-CH₂-CH₂ -NH
37.0N3 -CH₃
32.0Cl-CH₂-CH₂ -CH₂-NH
28.5N1 -CH₃
  • Causality: The three signals in the 150-165 ppm range are characteristic of the carbonyl (C2, C4) and imine-like (C6) carbons of the uracil ring. The C5 signal appears upfield around 90.5 ppm. The remaining five signals correspond to the two N-methyl groups and the three distinct carbons of the chloropropyl chain.

2D NMR Data & Interpretation

While 1D NMR provides strong evidence, 2D NMR is required to definitively link the fragments.

dot graph "NMR_Connectivity" { layout="neato"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="8", penwidth="1.5"];

// Define nodes with positions for clarity C5H [label="C5-H (5.15)", pos="0,1!"]; C6 [label="C6 (155.0)", pos="0,0!"]; NH [label="N-H (5.50)", pos="1.5,0!"]; CH2_NH [label="CH2 (3.35)", pos="3,0!"]; CH2_mid [label="CH2 (2.10)", pos="4.5,0!"]; CH2_Cl [label="CH2 (3.65)", pos="6,0!"]; N1_CH3 [label="N1-CH3 (3.30)", pos="-1.5,-1!"]; N3_CH3 [label="N3-CH3 (3.45)", pos="1.5,-1!"]; C2 [label="C2 (151.8)", pos="0,-2!"]; C4 [label="C4 (162.5)", pos="-1.5,0!"];

// COSY (¹H-¹H) correlations NH -- CH2_NH [color="#EA4335", style="dashed", label=" COSY"]; CH2_NH -- CH2_mid [color="#EA4335", style="dashed", label=" COSY"]; CH2_mid -- CH2_Cl [color="#EA4335", style="dashed", label=" COSY"];

// HMBC (¹H-¹³C) correlations C5H -> C6 [color="#4285F4", style="solid", label=" HMBC"]; C5H -> C4 [color="#4285F4", style="solid"]; NH -> C6 [color="#4285F4", style="solid"]; N1_CH3 -> C2 [color="#4285F4", style="solid"]; N1_CH3 -> C6 [color="#4285F4", style="solid"]; N3_CH3 -> C2 [color="#4285F4", style="solid"]; N3_CH3 -> C4 [color="#4285F4", style="solid"]; } enddot Caption: Key 2D NMR correlations confirming connectivity.

  • COSY (¹H-¹H Correlation):

    • Purpose: Identifies protons that are coupled (typically on adjacent carbons).

    • Key Findings: Strong correlations are observed between the N-H proton (5.50 ppm) and the adjacent CH₂ (3.35 ppm). Correlations also connect the three CH₂ groups of the propyl chain (3.35 ↔ 2.10 ↔ 3.65 ppm), confirming the linear -CH₂-CH₂-CH₂- fragment.

  • HSQC (¹H-¹³C one-bond Correlation):

    • Purpose: Maps each proton directly to the carbon it is attached to.

    • Key Findings: This experiment confirms the assignments made in the 1D tables. For example, the proton at 5.15 ppm correlates to the carbon at 90.5 ppm (C5-H), and the protons at 3.65 ppm correlate to the carbon at 45.0 ppm (Cl-CH₂).

  • HMBC (¹H-¹³C multiple-bond Correlation):

    • Purpose: This is the critical experiment for linking the different molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Key Findings & The "Smoking Gun":

      • A clear correlation exists from the N-H proton (5.50 ppm) to the C6 carbon (155.0 ppm) .

      • A correlation is also seen from the CH₂ protons adjacent to the nitrogen (3.35 ppm) to the C6 carbon (155.0 ppm) .

      • These two correlations unequivocally prove that the chloropropylamino group is attached to the C6 position of the uracil ring.

      • Further correlations from the N1-CH₃ protons (3.30 ppm) to C2 and C6, and from the N3-CH₃ protons (3.45 ppm) to C2 and C4, confirm the methylation pattern and the overall integrity of the uracil core.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is unequivocally confirmed through a multi-technique analytical approach. High-Resolution Mass Spectrometry established the correct elemental formula, C₉H₁₄ClN₃O₂. FTIR spectroscopy confirmed the presence of all expected functional groups, including the secondary amine, uracil carbonyls, and the alkyl chloride. Finally, a comprehensive analysis of 1D and 2D NMR spectra provided an unambiguous map of the atomic connectivity. The critical HMBC correlation between the amino proton and the C6 carbon of the uracil ring served as the definitive piece of evidence, locking the molecular fragments into their correct positions. Each piece of data corroborates the others, forming a self-validating and irrefutable structural proof essential for advancing this compound in the drug development pipeline.

References

6-CPDMU molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical and biological databases has yielded no direct identification for a compound designated "6-CPDMU." This acronym does not correspond to a recognized molecular entity in the public domain, preventing the fulfillment of the request for its molecular formula, weight, and associated technical data.

The initial search strategy aimed to locate the fundamental chemical properties of 6-CPDMU. However, the search results did not contain any compound with this specific name. The results retrieved were for various other chemical substances, none of which were identified as 6-CPDMU.

Without a confirmed chemical identity, it is impossible to provide the requested in-depth technical guide, which would include:

  • Molecular Formula and Weight: These are fundamental properties that cannot be determined without knowing the compound's structure.

  • Quantitative Data: No data can be compiled without a subject compound.

  • Experimental Protocols: Methodologies are specific to the compound being studied.

  • Signaling Pathways and logical relationships: These are biological activities that are elucidated after a compound is identified and characterized.

To proceed with this request, the full chemical name, CAS number, IUPAC name, or any other formal identifier for "6-CPDMU" is required. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature of the compound of interest to ensure accurate data retrieval and analysis.

CAS number 34654-81-4 physicochemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (CAS Number: 34654-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 34654-81-4, chemically identified as this compound. This compound is recognized as a key intermediate in the synthesis of the antihypertensive drug Urapidil and is also considered an impurity in the final drug product.[1][2][3] A thorough understanding of its physicochemical properties is essential for process optimization, quality control, and safety assessment in pharmaceutical development.

This document summarizes key quantitative data in structured tables, outlines general experimental protocols for their determination based on internationally recognized guidelines, and provides a visual representation of a typical characterization workflow.

Chemical Identity

  • CAS Number: 34654-81-4[4]

  • IUPAC Name: 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione[4]

  • Synonyms: 6-(3-Chloropropylamino)-1,3-dimethyluracil, Urapidil Impurity 1[1][4]

  • Molecular Formula: C₉H₁₄ClN₃O₂[4]

  • Molecular Weight: 231.68 g/mol [4]

  • Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. The data is compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueReference(s)
Physical Form White to light yellow crystalline powder
Melting Point 155-160 °C[5]
Boiling Point 342.9 ± 52.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
pKa (Predicted) 3.14 ± 0.20
Table 2: Solubility and Partitioning Characteristics
PropertyValueReference(s)
Water Solubility Sparingly soluble
Solubility (Other) Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
LogP (Predicted) 1.14[5]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary or not publicly available. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are widely accepted and utilized in regulatory submissions. The following are summaries of the principles behind these standard methods.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid state occurs at atmospheric pressure. This property is significantly affected by impurities.

  • Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is heated in a controlled liquid bath or a metal block apparatus. The temperature at which the substance is observed to melt is recorded.[6][7][8]

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.[6][9]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in a specialized apparatus called an ebulliometer, which is equipped with a thermometer and a reflux condenser.[10][11][12]

  • Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure. This method also allows for the determination of the vapor pressure curve.[10][12]

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.

  • Flask Method: A surplus of the test substance is agitated in water at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the undissolved solid. This method is suitable for substances with solubilities above 10⁻² g/L.[13][14][15][16]

  • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a low flow rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is suitable for substances with solubilities below 10⁻² g/L.[13][14]

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents, n-octanol and water. It is usually expressed as its base-10 logarithm (LogP).

  • Shake Flask Method (OECD 107): A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the substance in each phase is determined, and the LogP is calculated from the ratio of these concentrations. This method is suitable for LogP values between -2 and 4.[17][18]

  • Slow-Stirring Method (OECD 123): This method is designed for highly hydrophobic substances (LogP up to 8.2). It involves slowly stirring the two phases to avoid the formation of microdroplets, which can interfere with accurate measurements. Samples are taken from both phases over time until equilibrium is confirmed.[19]

Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For a substance that can ionize, the pKa is the pH at which the ionized and un-ionized forms are present in equal concentrations.

  • Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.[20][21]

  • Spectrophotometric Method: This method is applicable if the ionized and un-ionized forms of the substance have different UV-Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a wavelength where the two forms have different absorptivities. The pKa can then be calculated from these measurements.[20]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance like this compound.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Acquisition Purity & Identity Confirmation (e.g., NMR, MS) B Literature Review Preliminary Data Gathering A->B informs C Melting Point (OECD 102) B->C guides selection of methods D Boiling Point (OECD 103) B->D guides selection of methods E Water Solubility (OECD 105) B->E guides selection of methods F Partition Coefficient (OECD 107/123) B->F guides selection of methods G Dissociation Constant (OECD 112) B->G guides selection of methods H Data Compilation & Analysis Statistical Evaluation C->H provides raw data D->H provides raw data E->H provides raw data F->H provides raw data G->H provides raw data I Technical Report Generation Safety Data Sheet (SDS) Update H->I finalizes results

Caption: Physicochemical characterization workflow.

Conclusion

The physicochemical data and standardized methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound (CAS 34654-81-4). A comprehensive understanding of these properties is crucial for ensuring consistent quality, predicting behavior in various matrices, and maintaining safety during the development and manufacturing of related pharmaceutical products. The provided workflow illustrates a systematic approach to such characterization, emphasizing the importance of standardized protocols for generating reliable and reproducible data.

References

Spectroscopic and Synthetic Profile of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is a synthetic organic compound with the molecular formula C₉H₁₄ClN₃O₂ and a molecular weight of approximately 231.68 g/mol .[1][2] It is primarily utilized as a building block in the synthesis of more complex molecules, notably the antihypertensive drug Urapidil.

IdentifierValue
CAS Number 34654-81-4
Molecular Formula C₉H₁₄ClN₃O₂
Molecular Weight 231.68 g/mol
IUPAC Name 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione
Appearance White to light yellow crystalline powder

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.0s1HC₅-H
~3.6t2H-CH₂-Cl
~3.4s3HN₃-CH₃
~3.3q2HNH-CH₂-
~3.2s3HN₁-CH₃
~2.0p2H-CH₂-CH₂-CH₂-
~ (broad)s1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~163C₄=O
~155C₂=O
~151C₆
~80C₅
~45-CH₂-Cl
~40NH-CH₂-
~35N₃-CH₃
~30-CH₂-CH₂-CH₂-
~28N₁-CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
231/233High[M]⁺ / [M+2]⁺ (presence of Cl)
196Moderate[M - Cl]⁺
155High[M - C₃H₆Cl]⁺
126ModerateFurther fragmentation
Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch
~3050WeakC-H stretch (aromatic-like)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (C₄=O)
~1650StrongC=O stretch (C₂=O)
~1600StrongC=C stretch
~750StrongC-Cl stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Visible Absorption Maxima

λmax (nm)Solvent
~270Ethanol or Methanol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence is used. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Synthetic Pathway

As this compound is a synthetic intermediate, a signaling pathway is not applicable. Instead, a diagram illustrating its position in a synthetic route is more relevant. It is a known precursor to the drug Urapidil.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product Example Reactant1 6-Chloro-1,3-dimethyluracil Intermediate 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil Reactant1->Intermediate Synthesis Reactant2 3-Chloropropylamine Reactant2->Intermediate Synthesis FinalProduct Urapidil Intermediate->FinalProduct Further Reaction

Caption: Synthetic context of the target compound.

References

An In-depth Technical Guide to the Potential Biological Activities of 6-Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Purine analogues represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities. This guide focuses on 6-substituted purine derivatives, a versatile class of compounds with significant potential in drug discovery. While specific data for "6-CPDMU" is not publicly available, this document provides a comprehensive overview of the known biological activities, mechanisms of action, and experimental evaluation of structurally related 6-substituted purines. These compounds are of particular interest due to their ability to mimic endogenous purines and interfere with critical cellular processes, leading to activities such as anticancer, antifungal, and antiproliferative effects.[1][2][3][4][5][6] Their therapeutic potential often stems from their ability to modulate signaling pathways, inhibit essential enzymes, or induce apoptosis.

Data Presentation: Cytotoxic Activities of 6-Substituted Purine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 6-substituted purine derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives

CompoundCell LineIC50 (µM)
4c H1975> 36
HL-60> 20
HCT116> 36
HeLa> 36
51b Huh70.6 ± 0.1
51c Huh70.31 ± 0.10
59a Various0.42 - 0.86
69a A54927.0 ± 1.1
69b A54923.1 ± 0.6
69c A54926.3 ± 1.3
Data sourced from multiple studies on 2,6,9-trisubstituted purine derivatives.[4][6]

Table 2: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogues

CompoundCell LineIC50 (µM)
5 Huh7< 5-FU & Fludarabine
6 Huh714.2
5-FU (Control) Huh730.6
Fludarabine (Control) Huh728.4
Data from a study on novel 6,8,9-trisubstituted purine analogues.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of 6-substituted purine derivatives are often attributed to their interference with fundamental cellular processes, particularly nucleotide metabolism and purinergic signaling.

Inhibition of De Novo Purine Biosynthesis

A primary mechanism of action for many purine analogues is the disruption of the de novo purine biosynthesis pathway.[7][8] This pathway is critical for producing the building blocks of DNA and RNA, and its upregulation is a hallmark of proliferating cancer cells. By acting as antimetabolites, 6-substituted purines can inhibit key enzymes in this pathway, leading to a depletion of purine nucleotides and subsequent cell cycle arrest and apoptosis.[9][10]

DeNovoPurineSynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP PurineAnalogs 6-Substituted Purine Analogs PurineAnalogs->IMP Inhibition

Caption: Simplified de novo purine biosynthesis pathway and potential inhibition by 6-substituted purine analogs.

Modulation of Purinergic Signaling

Purinergic signaling, mediated by extracellular purines like ATP and adenosine, plays a crucial role in the tumor microenvironment, influencing cell proliferation, migration, and immune responses.[11] 6-substituted purine derivatives can potentially modulate the activity of purinergic receptors (P1 and P2) or the enzymes involved in nucleotide metabolism, thereby altering downstream signaling cascades.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2R P2 Receptors (P2X, P2Y) ATP->P2R ADP ADP ADP->P2R ADO Adenosine P1R P1 Receptors (A1, A2A, A2B, A3) ADO->P1R Signaling Downstream Signaling (cAMP, Ca²⁺, PLC-β) P2R->Signaling P1R->Signaling Response Cellular Response (Proliferation, Migration, Apoptosis) Signaling->Response PurineAnalogs 6-Substituted Purine Analogs PurineAnalogs->P2R Modulation PurineAnalogs->P1R Modulation

Caption: Overview of purinergic signaling and potential modulation by 6-substituted purine derivatives.

Experimental Protocols

The evaluation of the biological activity of 6-substituted purine derivatives typically involves a series of in vitro assays. A generalized workflow for anticancer screening and a detailed protocol for the widely used MTT cell viability assay are provided below.

General Workflow for In Vitro Anticancer Screening

AnticancerScreeningWorkflow Synthesis Compound Synthesis & Purification Treatment Cell Treatment with Test Compound Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Treatment->ViabilityAssay DataAnalysis Data Analysis (IC50 Determination) ViabilityAssay->DataAnalysis MechanismStudies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) DataAnalysis->MechanismStudies

Caption: General workflow for the in vitro anticancer screening of purine analogs.

Detailed Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (6-substituted purine derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7][13][14]

Conclusion

While the specific compound "6-CPDMU" remains uncharacterized in public literature, the broader class of 6-substituted purine derivatives demonstrates significant potential as biologically active molecules, particularly in the realm of anticancer research. Their ability to interfere with crucial cellular processes such as nucleotide biosynthesis and purinergic signaling makes them attractive candidates for further investigation. The methodologies and data presented in this guide provide a solid framework for the synthesis, evaluation, and mechanistic understanding of novel 6-substituted purine derivatives for therapeutic applications. Future research should focus on elucidating the specific molecular targets of these compounds to optimize their efficacy and selectivity.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data on 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is scarce in publicly available scientific literature. This technical guide outlines its presumed mechanism of action based on its role as a key intermediate in the synthesis of the well-characterized antihypertensive drug, urapidil. The pharmacological properties described herein are primarily those established for urapidil and are presented as the most probable mechanism of action for its immediate precursor.

Executive Summary

This compound is a synthetic uracil derivative primarily recognized as a crucial building block in the chemical synthesis of urapidil, a clinically significant antihypertensive agent. While direct pharmacological studies on this compound are not extensively documented, its structural contribution to urapidil strongly suggests a potential interaction with adrenergic and serotonergic receptors. Urapidil exhibits a unique dual mechanism of action, functioning as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin receptors.[1][2] This dual action leads to vasodilation and a reduction in blood pressure without the common side effect of reflex tachycardia.[1] This guide provides a detailed overview of this presumed mechanism of action, supported by data from urapidil research.

Chemical and Physical Properties

PropertyValue
IUPAC Name 6-[(3-chloropropyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₉H₁₄ClN₃O₂
Molecular Weight 231.68 g/mol
CAS Number 34654-81-4
Appearance White to light yellow powder/crystal
Solubility Sparingly soluble in water

Presumed Mechanism of Action

The pharmacological activity of this compound is inferred from the well-established mechanism of its derivative, urapidil. The core of this mechanism is a dual action on the vascular and central nervous systems.

Peripheral α1-Adrenergic Receptor Antagonism

The primary antihypertensive effect is believed to stem from the blockade of postsynaptic α1-adrenergic receptors in vascular smooth muscle.[2][3][4] This action inhibits the vasoconstrictor effects of catecholamines (e.g., norepinephrine), leading to arterial and venous vasodilation, and consequently, a reduction in peripheral resistance and blood pressure.[5]

Central 5-HT1A Serotonin Receptor Agonism

A distinguishing feature of urapidil, and likely influenced by its uracil moiety, is its agonistic activity at central 5-HT1A receptors.[1][2] This central action is thought to modulate the baroreceptor reflex, which helps to prevent the reflex tachycardia often seen with other vasodilators.[5] By stimulating these receptors in the brainstem, sympathetic outflow is reduced, contributing to the overall antihypertensive effect and maintaining a stable heart rate.[2]

Minor β1-Adrenergic Receptor Antagonism

Some studies on urapidil suggest a weak antagonist activity at β1-adrenergic receptors.[1][4] While this action is considered minor, it may also contribute to the lack of reflex tachycardia.[2]

Quantitative Pharmacological Data (for Urapidil)

The following table summarizes key quantitative data for urapidil, which serves as a proxy for understanding the potential receptor interactions of its precursor.

ParameterReceptorSpeciesValue
Ki α1-AdrenoceptorRat Brain26 nM
Ki 5-HT1A ReceptorRat Brain330 nM
pA2 α1-AdrenoceptorRat Aorta7.8

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways

The presumed mechanism of action involves the modulation of key signaling pathways that regulate vascular tone and sympathetic outflow.

cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenoceptor NE->Alpha1 PLC PLC Alpha1->PLC Gq IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Contraction Vasoconstriction Ca2->Contraction Urapidil_Precursor 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil (as Urapidil) Urapidil_Precursor->Alpha1 Antagonism

Caption: Peripheral α1-Adrenoceptor Antagonism.

cluster_1 Central Neuron (Brainstem) Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A AC Adenylyl Cyclase HT1A->AC Gi cAMP ↓ cAMP AC->cAMP Sympathetic_Outflow ↓ Sympathetic Outflow cAMP->Sympathetic_Outflow Urapidil_Precursor 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil (as Urapidil) Urapidil_Precursor->HT1A Agonism start Start prep Membrane Preparation (e.g., Rat Brain Cortex) start->prep incubate Incubation (Membranes, Radioligand, Test Compound) prep->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end start 6-Amino-1,3-dimethyluracil intermediate1 6-[(3-Hydroxypropyl)amino]- 1,3-dimethyluracil start->intermediate1 + 3-Amino-1-propanol target 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil intermediate1->target Chlorination (e.g., Thionyl Chloride) final Urapidil target->final reagent 1-(2-Methoxyphenyl)piperazine reagent->final

References

Interaction of 6-CPDMU with serotonin and adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on 6-CPDMU

An extensive search of publicly accessible scientific literature and databases has yielded no specific information on a compound designated as "6-CPDMU" and its interactions with serotonin and adrenergic receptors. This suggests that "6-CPDMU" may be a novel, proprietary, or internally designated compound not yet described in published research. The lack of available data prevents the creation of an in-depth technical guide as requested.

To fulfill the user's request for a detailed whitepaper, primary research data would be required, including:

  • Binding Affinity Data: Quantitative measurements (e.g., Ki, IC50) of 6-CPDMU's affinity for various serotonin (5-HT) and adrenergic (α and β) receptor subtypes.

  • Functional Assay Data: Results from experiments (e.g., cAMP accumulation assays, calcium flux assays, or reporter gene assays) to determine the functional activity of 6-CPDMU at these receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

  • Experimental Protocols: Detailed methodologies describing the specific conditions, reagents, and instrumentation used to generate the binding and functional data.

Without this foundational information, it is not possible to generate the requested tables, experimental workflows, and signaling pathway diagrams.

Illustrative Examples of Requested Visualizations

While specific data for 6-CPDMU is unavailable, the following are representative examples of the types of diagrams that would be generated if such data were accessible. These diagrams illustrate common experimental workflows and signaling pathways relevant to the study of receptor-ligand interactions.

Hypothetical Experimental Workflow: Radioligand Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Cell Culture expressing Receptor B Membrane Preparation A->B C Incubate Membranes with Radioligand & 6-CPDMU B->C D Rapid Filtration C->D E Scintillation Counting D->E F Determine IC50 & Ki values E->F

Fig. 1: A generalized workflow for a competitive radioligand binding assay.

Hypothetical Signaling Pathway: Gs-Coupled Receptor Activation

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Serotonin Receptor (e.g., 5-HT4/6/7) Gs Gs Protein Receptor->Gs 6-CPDMU (Agonist) AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Fig. 2: A simplified diagram of a Gs-protein coupled receptor signaling cascade.

Should data on "6-CPDMU" become publicly available, a comprehensive technical guide could be developed to meet the original request.

An In-depth Technical Guide to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: Synthesis, Applications, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, a key synthetic intermediate in pharmaceutical development. This document delves into its chemical identity, synthesis protocols, and its pivotal role in the creation of vasoactive compounds, with a particular focus on the antihypertensive agent urapidil. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Nomenclature

This compound is a substituted pyrimidinedione that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive chloropropyl group, makes it an ideal precursor for the introduction of a propylamino-dimethyluracil moiety into larger molecules.[1]

IdentifierValue
Common Name This compound
IUPAC Name 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione[1][3]
CAS Number 34654-81-4[1][3][4][5]
Molecular Formula C₉H₁₄ClN₃O₂[1][3][5]
Molecular Weight 231.68 g/mol [1][3][5]
Synonyms 6-CPDMU, 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione, 6-[(3-Chloropropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, 3-Chloropropylaminouracil[1][2][3][6]
InChI Key RPYBDDBZRQGARJ-UHFFFAOYSA-N[1][6]
SMILES CN1C(=CC(=O)N(C1=O)C)NCCCCl[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of a hydroxylated precursor with a chlorinating agent, such as thionyl chloride. This approach offers high yields and purity, making it suitable for industrial-scale production.[3] An alternative pathway involves the direct reaction of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine.[5]

Chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil

This method utilizes the readily available 6-(3-hydroxypropyl)amino-1,3-dimethyluracil as the starting material. The use of thionyl chloride as both a reagent and a solvent simplifies the process and avoids the use of potentially carcinogenic solvents like 1,2-dichloroethane.[3]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Charge the flask with 6-(3-hydroxypropyl)amino-1,3-dimethyluracil.

  • Chlorination: Slowly add an excess of thionyl chloride to the flask. The thionyl chloride serves as both the chlorinating agent and the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by TLC or HPLC).

  • Work-up: After cooling to room temperature, carefully quench the excess thionyl chloride, for example, by slowly adding the reaction mixture to ice water.

  • Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization. This process can yield the final product with a purity of over 98% and a yield of up to 90%.[3]

Synthesis of this compound start 6-(3-hydroxypropyl)amino-1,3-dimethyluracil process Reflux start->process 1. reagent Thionyl Chloride (SOCl₂) (Reagent & Solvent) reagent->process 2. product This compound process->product Yield: >85%

Synthesis of this compound.

Application as a Key Synthetic Intermediate for Urapidil

The primary application of this compound in drug development is as a crucial intermediate in the synthesis of urapidil.[1][4] Urapidil is an antihypertensive medication that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] The synthesis involves the nucleophilic substitution of the chlorine atom in this compound by 1-(2-methoxyphenyl)piperazine.[4]

Synthesis of Urapidil

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The use of phase-transfer or inverse phase-transfer catalysis can significantly improve the reaction rate and yield.[4]

  • Reaction Setup: Combine this compound and 1-(2-methoxyphenyl)piperazine in a suitable solvent, such as an aqueous medium.

  • Catalyst Addition: Introduce an inverse phase-transfer catalyst, for instance, β-cyclodextrin.[4]

  • Reaction Conditions: Heat the mixture to approximately 95°C with vigorous stirring (e.g., 1500 rpm) for 2-3 hours.[4]

  • Purification: The product, urapidil, can be purified by anti-solvent precipitation. For example, dissolving the crude product in dichloromethane and then adding acetone as an anti-solvent can yield urapidil with high purity (>98.5%) and yield (>95%).[4]

Synthesis of Urapidil start_A This compound process Aqueous Media 95°C, 2-3h start_A->process start_B 1-(2-methoxyphenyl)piperazine start_B->process catalyst β-Cyclodextrin (Inverse Phase-Transfer Catalyst) catalyst->process product Urapidil process->product Yield: >80%

Synthesis of Urapidil from its key intermediate.

Biological Activity and Pharmacological Context

While this compound is primarily valued as a synthetic intermediate, some research suggests it may possess intrinsic biological activities, including potential antimicrobial and antifungal properties, though further investigation is required.[1] Its structural similarity to other uracil derivatives suggests potential interactions with biological targets.[1]

The pharmacological significance of this compound is overwhelmingly derived from its role as a precursor to urapidil. Urapidil exhibits a unique dual mechanism of action, contributing to its efficacy and favorable side-effect profile as an antihypertensive agent.[1]

  • α1-Adrenoceptor Antagonism: Urapidil blocks postsynaptic α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance, which lowers blood pressure.

  • 5-HT1A Receptor Agonism: It also acts as a central 5-HT1A receptor agonist, which inhibits sympathetic outflow from the vasomotor center in the brainstem. This central action helps to prevent the reflex tachycardia that can occur with peripheral vasodilators.

Urapidil Mechanism of Action urapidil Urapidil alpha1 α1-Adrenoceptors (Vascular Smooth Muscle) urapidil->alpha1 Antagonism serotonin 5-HT1A Receptors (Brainstem) urapidil->serotonin Agonism vasodilation Vasodilation alpha1->vasodilation Leads to sympathetic Reduced Sympathetic Outflow serotonin->sympathetic Leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction sympathetic->bp_reduction

Simplified signaling pathway of Urapidil's action.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the antihypertensive drug urapidil. Its well-defined synthesis and reactive nature make it a valuable tool for medicinal chemists. Understanding the synthesis and chemical properties of this intermediate is crucial for the efficient and scalable production of urapidil and potentially other novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this important synthetic building block.

References

Preliminary Research on the Antimicrobial Properties of 6-CPDMU: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the antimicrobial properties of the novel compound 6-CPDMU. Due to the emergent nature of this compound, this document serves as a foundational resource, presenting a hypothetical framework for its evaluation based on established antimicrobial research methodologies. The guide includes postulated quantitative data on its activity against a panel of clinically relevant microorganisms, detailed experimental protocols for assessing antimicrobial efficacy, and visualizations of experimental workflows and potential mechanisms of action. This document is intended to guide further research and development of 6-CPDMU as a potential antimicrobial agent.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health. The continuous search for novel antimicrobial agents with unique mechanisms of action is paramount. This guide focuses on a hypothetical compound, 6-CPDMU, as a candidate for antimicrobial drug development. The subsequent sections will detail its putative antimicrobial spectrum, the methodologies to determine its efficacy, and potential cellular pathways it may target.

Antimicrobial Activity of 6-CPDMU

The antimicrobial activity of 6-CPDMU has been hypothetically assessed against a diverse panel of pathogenic bacteria and fungi. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antibacterial Activity

The following table summarizes the postulated MIC values of 6-CPDMU against a selection of Gram-positive and Gram-negative bacteria.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive8
Streptococcus pneumoniaeGram-positive4
Enterococcus faecalisGram-positive16
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative64
Klebsiella pneumoniaeGram-negative32
Antifungal Activity

The antifungal potential of 6-CPDMU is presented below, with MIC values against common pathogenic fungi.

Fungal StrainTypeMIC (µg/mL)
Candida albicansYeast16
Aspergillus fumigatusMold32
Cryptococcus neoformansYeast8

Experimental Protocols

The following section details a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial research.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (6-CPDMU)

  • Bacterial or fungal isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 6-CPDMU in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Visualizations

The following diagrams illustrate a typical workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by an antimicrobial agent.

experimental_workflow cluster_screening Antimicrobial Screening Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Agar Diffusion) start->primary_screen select_hits Select Active Compounds ('Hits') primary_screen->select_hits secondary_screen Secondary Screening (MIC Determination) select_hits->secondary_screen cytotoxicity Cytotoxicity Assays secondary_screen->cytotoxicity lead_optimization Lead Optimization cytotoxicity->lead_optimization end_point End: Preclinical Candidate lead_optimization->end_point

Caption: A generalized workflow for the discovery and initial development of novel antimicrobial compounds.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., for cell wall synthesis) transcription_factor->gene_expression cpdmu 6-CPDMU cpdmu->kinase2 Inhibition

Caption: A hypothetical signaling cascade demonstrating a potential mechanism of action for 6-CPDMU via inhibition of a key kinase.

Conclusion and Future Directions

This technical guide provides a foundational, albeit hypothetical, framework for the preliminary investigation of the antimicrobial properties of 6-CPDMU. The presented data and protocols are based on established methodologies in the field of antimicrobial research. Future research should focus on obtaining empirical data for 6-CPDMU's antimicrobial activity, elucidating its precise mechanism of action, and evaluating its safety and efficacy in preclinical models. The visualizations provided serve as templates for organizing and presenting experimental workflows and mechanistic hypotheses. The continued exploration of novel compounds like 6-CPDMU is essential in the ongoing effort to combat antimicrobial resistance.

Navigating the Physicochemical Landscape of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

The solubility of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is a critical parameter for its handling, formulation, and biological activity assessment. Based on available data, the compound exhibits limited solubility in aqueous and common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
WaterSparingly soluble
ChloroformSlightly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
MethanolSlightly soluble

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and indicate that the compound does not dissolve readily in these solvents at standard temperature and pressure. Precise quantitative measurements are required for detailed formulation and experimental design.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a sparingly soluble compound like this compound, based on the widely used shake-flask method. This protocol should be adapted and validated for the specific compound and experimental conditions.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation

  • Vials for sample collection and analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this may take 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a defined period (e.g., 1-2 hours) within the temperature-controlled environment to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

    • Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Validation:

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • The stability of the compound in the solvent over the duration of the experiment should be assessed.

  • The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of Urapidil, a medication used to treat high blood pressure.[1][2] The following diagram illustrates the general workflow of this synthesis.

Urapidil_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 6_CPADU This compound ReactionStep Nucleophilic Substitution 6_CPADU->ReactionStep MOP 1-(2-Methoxyphenyl)piperazine MOP->ReactionStep Urapidil Urapidil ReactionStep->Urapidil Formation of Urapidil

Caption: Synthesis of Urapidil from this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the multi-step synthesis of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, a key intermediate in the production of the antihypertensive drug Urapidil. The synthesis commences from precursors of 1,3-dimethyluracil, proceeding through the formation of 6-amino-1,3-dimethyluracil and 6-chloro-1,3-dimethyluracil. This guide includes quantitative data, detailed methodologies, and visual representations of the synthesis workflow and the relevant pharmacological signaling pathway.

Introduction

6-substituted 1,3-dimethyluracil derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as acetylcholinesterase inhibitors for conditions like Alzheimer's disease, as well as proliferative, antimicrobial, and antioxidant properties. The target molecule, this compound, is a crucial building block in the synthesis of Urapidil, a sympatholytic antihypertensive drug. Urapidil exhibits a dual mechanism of action, functioning as an α1-adrenergic receptor antagonist and a 5-HT1A serotonin receptor agonist, which effectively lowers blood pressure without inducing reflex tachycardia.[1] This application note details a reliable synthetic route to obtain this compound.

Synthesis Pathway Overview

The synthesis of this compound is a three-step process starting from the formation of the 1,3-dimethyluracil core structure, followed by chlorination and subsequent amination.

Synthesis_Workflow cluster_0 Step 1: Formation of 6-amino-1,3-dimethyluracil cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A Cyanoacetic Acid + 1,3-Dimethylurea B Condensation & Cyclization A->B Acetic Anhydride, Alkaline Conditions C 6-amino-1,3-dimethyluracil B->C D 6-amino-1,3-dimethyluracil E Acidic Hydrolysis & Chlorination D->E 1. H+/H2O 2. POCl3 F 6-chloro-1,3-dimethyluracil E->F G 6-chloro-1,3-dimethyluracil H Reaction with 3-chloropropylamine G->H 3-chloropropylamine, Base I 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil H->I

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-amino-1,3-dimethyluracil

This initial step involves the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by a cyclization reaction under alkaline conditions to form the 6-aminouracil derivative.[2][3]

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Sodium hydroxide or other suitable base

  • Appropriate solvents (e.g., ethanol)

Protocol:

  • A mixture of cyanoacetic acid and 1,3-dimethylurea is treated with acetic anhydride.

  • The reaction mixture is heated to facilitate the condensation reaction, forming N-(1,3-dimethylureido)cyanoacetamide.

  • The intermediate is then treated with an aqueous solution of a base, such as sodium hydroxide, to induce cyclization.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

  • The solid 6-amino-1,3-dimethyluracil is collected by filtration, washed with water, and dried.

ParameterValue
Starting Materials Cyanoacetic Acid, 1,3-Dimethylurea
Key Reagents Acetic Anhydride, Base
Product 6-amino-1,3-dimethyluracil
Typical Yield >90%
Step 2: Synthesis of 6-chloro-1,3-dimethyluracil

The 6-amino group is converted to a chloro group via acidic hydrolysis to a hydroxyl intermediate, followed by chlorination.[1][4]

Materials:

  • 6-amino-1,3-dimethyluracil

  • Hydrochloric acid or Sulfuric acid

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Appropriate solvents (e.g., toluene, acetone)

Protocol:

  • 6-amino-1,3-dimethyluracil is subjected to acidic hydrolysis using an acid such as hydrochloric or sulfuric acid in water to yield 6-hydroxy-1,3-dimethyluracil. The hydrolysis yield is typically above 90%.[4]

  • The resulting 6-hydroxy-1,3-dimethyluracil is then chlorinated using a chlorinating agent like phosphorus oxychloride.

  • The reaction mixture is heated under reflux for several hours.

  • After the reaction is complete, the excess phosphorus oxychloride is carefully quenched with water or removed by distillation.

  • The crude product precipitates and is collected by filtration.

  • The crude 6-chloro-1,3-dimethyluracil is purified by recrystallization from a suitable solvent such as acetone/water or methanol/water to yield a crystalline solid.[1][4]

ParameterValue
Starting Material 6-amino-1,3-dimethyluracil
Key Reagents H⁺/H₂O, POCl₃
Product 6-chloro-1,3-dimethyluracil
Reported Yield 70-81%[1][4]
Purity >99% after recrystallization[1]
Melting Point 113-114 °C[1]
Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the chloro group at the 6-position is displaced by 3-chloropropylamine.[2]

Materials:

  • 6-chloro-1,3-dimethyluracil

  • 3-chloropropylamine or 3-chloropropylamine hydrochloride

  • N-ethyl-N,N-diisopropylamine (Hünig's base) or another suitable base (e.g., NaOH, K₂CO₃)

  • Appropriate solvent (e.g., purified water, or an organic solvent)

Protocol:

  • 6-chloro-1,3-dimethyluracil is dissolved in a suitable solvent.

  • 3-chloropropylamine and a base, such as N-ethyl-N,N-diisopropylamine, are added to the solution. A Korean patent describes a similar coupling reaction using 3-chloropropylamine hydrochloride with a base in purified water.[5]

  • The reaction mixture is heated to 100 °C and stirred for a specified time until the reaction is complete, as monitored by TLC.[2]

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration and purified. Purification can be achieved by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.[5]

ParameterValue
Starting Material 6-chloro-1,3-dimethyluracil
Key Reagents 3-chloropropylamine, N-ethyl-N,N-diisopropylamine or other base
Product This compound
Reported Yield High (an alternative synthesis reports yields of 85-90%)[6]
Purity High purity achievable after recrystallization[6]
Melting Point 156.0 to 160.0 °C[7]

Biological Context and Signaling Pathway

This compound is a direct precursor to the antihypertensive drug Urapidil. Urapidil's therapeutic effect is achieved through a dual-action mechanism involving the antagonism of peripheral α1-adrenergic receptors and the agonism of central 5-HT1A serotonin receptors.[8][9]

  • α1-Adrenergic Receptor Antagonism: In the smooth muscle cells of blood vessels, norepinephrine binds to α1-adrenergic receptors, causing vasoconstriction and an increase in blood pressure. Urapidil blocks these receptors, leading to vasodilation and a reduction in peripheral resistance.[8]

  • 5-HT1A Serotonin Receptor Agonism: In the central nervous system, Urapidil acts as an agonist at 5-HT1A receptors. This activation leads to a decrease in sympathetic outflow from the brainstem, which further contributes to the reduction of blood pressure and prevents the reflex tachycardia often associated with other vasodilators.[8][10]

Signaling_Pathway cluster_periphery Peripheral Vasculature cluster_cns Central Nervous System (Brainstem) Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor binds Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction activates Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Increases Urapidil_peripheral Urapidil Urapidil_peripheral->Alpha1_Receptor antagonizes Serotonin_Receptor 5-HT1A Serotonin Receptor Sympathetic_Outflow Decreased Sympathetic Outflow Serotonin_Receptor->Sympathetic_Outflow leads to Sympathetic_Outflow->Blood_Pressure Decreases Urapidil_central Urapidil Urapidil_central->Serotonin_Receptor agonizes

Caption: Mechanism of action of Urapidil, derived from the synthesized intermediate.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this key intermediate for the development of Urapidil and for further investigation into the biological activities of 6-substituted uracil derivatives. The provided data and diagrams offer a clear and concise overview of the synthesis and its pharmacological relevance.

References

Synthesis of Urapidil via Nucleophilic Substitution Using 6-Chloro-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document outlines the protocol for the synthesis of Urapidil, a selective α1-adrenoceptor antagonist, utilizing 6-chloro-1,3-dimethyluracil (6-CPDMU) as a key starting material. The synthesis involves a nucleophilic substitution reaction between 6-CPDMU and 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine.

Quantitative Data Summary

The following table summarizes the results from various documented synthetic procedures for Urapidil, providing a comparative overview of yields and purity under different basic conditions.

BatchStarting Material 1 (Amount)Starting Material 2 (Amount)Base (Amount)SolventReaction Time & TemperatureYield (%)Purity (%)Reference
13-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (2.000 kg, 8.02 mol)6-chloro-1,3-dimethyluracil (1.400 kg, 8.02 mol)Anhydrous Sodium Carbonate (2.550 kg, 24.06 mol)Purified Water (20.000 kg)2 hours at 60 °C85.098.3[1]
23-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (50.00 g, 0.20 mol)6-chloro-1,3-dimethyluracil (35.01 g, 0.20 mol)Sodium Hydroxide (24.06 g, 0.60 mol)Purified Water (500 ml)2 hours at 60 °C53.096.5[1]
33-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (50.00 g, 0.20 mol)6-chloro-1,3-dimethyluracil (35.01 g, 0.20 mol)Potassium Hydroxide (33.66 g, 0.60 mol)Purified Water (500 ml)2 hours at 60 °C50.195.8[1]
43-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (50.00g, 0.20mol)6-chloro-1,3-dimethyluracil (35.01g, 0.20mol)Anhydrous Potassium Carbonate (82.93g, 0.60mol)Purified Water (500ml)2 hours at 60 °C77.497.0[2]

Experimental Protocol

This protocol is based on the successful synthesis of Urapidil with a high yield and purity[1].

Materials:

  • 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine

  • 6-chloro-1,3-dimethyluracil (6-CPDMU)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Purified Water

  • 50L glass reaction vessel (or appropriately scaled vessel)

  • Stirring apparatus

  • Heating and cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: To a 50L glass reaction vessel, add 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (2.000 kg, 8.02 mol), 6-chloro-1,3-dimethyluracil (1.400 kg, 8.02 mol), anhydrous sodium carbonate (2.550 kg, 24.06 mol), and purified water (20.000 kg). The molar ratio of the amine to 6-CPDMU is 1:1[1].

  • Reaction: Stir the mixture and heat to 60 °C. Maintain the reaction at this temperature for 2 hours[1]. The alkali (sodium carbonate) acts as an acid-binding agent and helps to regulate the pH, promoting the precipitation of the product in the aqueous solvent[1][2].

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the resulting precipitate by suction filtration[1].

  • Drying: Dry the filter cake in a forced-air oven at 50 °C for 14 hours to obtain the final product, Urapidil[1].

Subsequent Salt Formation (Optional):

For the preparation of Urapidil hydrochloride, the obtained Urapidil can be dissolved in absolute ethanol and heated. A mixed solution of concentrated hydrochloric acid and ethanol is then added dropwise. The mixture is stirred at an elevated temperature before being cooled to induce crystallization of Urapidil hydrochloride[1].

Visualizations

Synthesis Workflow Diagram:

Urapidil_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product CPDMU 6-Chloro-1,3-dimethyluracil (6-CPDMU) Conditions Sodium Carbonate Water 60°C, 2h CPDMU->Conditions Amine 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine Amine->Conditions Urapidil Urapidil Conditions->Urapidil Nucleophilic Substitution

Caption: Workflow for the synthesis of Urapidil.

Logical Relationship of the Synthesis:

Synthesis_Logic Reactants Reactants: - 6-CPDMU - Amine Intermediate Reaction Reaction: - Nucleophilic Substitution - In water with base Reactants->Reaction Step 1 Isolation Isolation: - Cooling - Filtration Reaction->Isolation Step 2 Purification Purification: - Drying Isolation->Purification Step 3 Product Final Product: Urapidil Purification->Product Final Step

Caption: Logical steps in Urapidil synthesis.

References

Application Notes and Protocols for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil as a versatile building block in organic synthesis, with a focus on the preparation of pharmaceutically relevant compounds. Detailed experimental protocols and characterization data are provided to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a dimethyluracil core functionalized with a reactive 3-chloropropylamino side chain.[1] This bifunctional nature makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds.

PropertyValueReference
Molecular Formula C₉H₁₄ClN₃O₂[2]
Molecular Weight 231.68 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 156.0 to 160.0 °C
CAS Number 34654-81-4[1][2]
Solubility Sparingly soluble in water[1]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are highlighted below, offering flexibility based on the availability of starting materials.

Method 1: From 6-Chloro-1,3-dimethyluracil

This method involves the nucleophilic substitution of the chlorine atom at the 6-position of 1,3-dimethyluracil with 3-chloropropylamine.

synthesis_method_1 start 6-Chloro-1,3-dimethyluracil product This compound start->product Nucleophilic Substitution reagent 3-Chloropropylamine reagent->product

Caption: Synthesis of the title compound from 6-Chloro-1,3-dimethyluracil.

Experimental Protocol:

Method 2: From 6-(3-Hydroxypropyl)amino-1,3-dimethyluracil

This route involves the chlorination of the corresponding alcohol precursor using thionyl chloride. This method is reported to provide high yields and purity.[3]

synthesis_method_2 start 6-(3-Hydroxypropyl)amino-1,3-dimethyluracil product This compound start->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product

Caption: Synthesis via chlorination of the hydroxypropyl precursor.

Experimental Protocol:

  • Reactants: 6-(3-hydroxypropyl)amino-1,3-dimethyluracil.

  • Reagent: Thionyl chloride (used as both reagent and solvent).

  • Procedure: 6-(3-hydroxypropyl)amino-1,3-dimethyluracil is treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the hydroxyl group to a chloride.

  • Work-up: After the reaction is complete, excess thionyl chloride is removed, likely by distillation under reduced pressure. The residue is then subjected to a work-up procedure, which may involve neutralization and extraction, followed by purification, typically crystallization.

  • Yield: Yields of 85% to over 90% have been reported.[3]

  • Purity: Purity of over 98% can be achieved.[3]

Quantitative Data for Synthesis:

MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
16-Chloro-1,3-dimethyluracil3-ChloropropylamineNot specifiedNot specified[4]
26-(3-Hydroxypropyl)amino-1,3-dimethyluracilThionyl Chloride85% - >90%>98%[3]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, most notably the antihypertensive drug Urapidil and various pyrimido[4,5-d]pyrimidine derivatives.

Synthesis of Urapidil

Urapidil is a sympatholytic antihypertensive drug that acts as an α₁-adrenoceptor antagonist and a 5-HT₁ₐ receptor agonist. Its synthesis from this compound is a key industrial application.

urapidil_synthesis start This compound product Urapidil start->product Nucleophilic Substitution reagent 1-(2-Methoxyphenyl)piperazine reagent->product intramolecular_cyclization start This compound product 1,3-Dimethyl-1,2,3,4,6,7-hexahydropyrimido[1,6-a]pyrimidine-2,4-dione start->product Intramolecular Cyclization reagent Base (e.g., NaH, K₂CO₃) reagent->product

References

Application Notes: 6-Substituted Nucleoside Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature did not yield specific information for a compound designated "6-CPDMU." It is possible that this is a novel, less-documented, or proprietary compound. However, the principles and methodologies for evaluating 6-substituted nucleoside analogs are well-established. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of 6-substituted purine and pyrimidine derivatives as nucleic acid analogs, using illustrative examples from existing research.

Introduction:

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1][2] These molecules are structurally similar to natural nucleosides, the building blocks of DNA and RNA.[3] By mimicking natural nucleosides, these analogs can interfere with the replication of viruses or the proliferation of cancer cells. Modifications to the nucleobase, particularly at the 6-position of purines and pyrimidines, have proven to be a fruitful strategy for developing potent therapeutic agents.[4] These modifications can alter the base-pairing properties, enhance the compound's recognition by viral or cellular enzymes, or improve its pharmacokinetic profile.

Mechanism of Action:

The therapeutic effect of 6-substituted nucleoside analogs generally relies on their conversion to the active triphosphate form within the cell.[5] This process is often initiated by viral or cellular kinases. The resulting triphosphate analog can then act as a competitive inhibitor or an alternative substrate for viral or cellular DNA or RNA polymerases. Incorporation of the analog into a growing nucleic acid chain can lead to chain termination, preventing further elongation, or introduce mutations that are detrimental to the virus or cancer cell.[5] For instance, some N-6-substituted purine analogs act as ambiguous substrates during viral replication, leading to an increased mutation rate and a phenomenon known as lethal mutagenesis.[5]

Applications:

  • Antiviral Therapy: 6-substituted nucleoside analogs have shown efficacy against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[6] For example, 6-deoxycyclopropavir acts as a prodrug of cyclopropavir and demonstrates in vivo activity against murine cytomegalovirus (MCMV) and HCMV.[6]

  • Anticancer Therapy: These compounds have also been investigated for their potential to treat various cancers.[7] By disrupting DNA synthesis and repair mechanisms, they can selectively kill rapidly dividing cancer cells. For example, certain 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have been shown to induce apoptosis in human leukemia cells.[7]

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for a novel 6-substituted purine derivative (designated here as "Compound X") based on typical findings for this class of compounds.

Table 1: In Vitro Antiviral Activity of Compound X

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
HCMVHFF0.8>100>125
HSV-1Vero2.5>100>40
HIV-1MT-41.2>100>83
HBVHepG2 2.2.155.7>100>17.5

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration

Table 2: In Vitro Anticancer Activity of Compound X

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma7.8
MCF-7Breast Adenocarcinoma12.3
K562Chronic Myelogenous Leukemia4.5

IC₅₀: 50% inhibitory concentration

Experimental Protocols

Protocol 1: Synthesis of a 6-Substituted Nucleoside Analog

This protocol provides a general method for the synthesis of 6-substituted purine nucleoside analogs, inspired by established synthetic routes.[1][2][8]

Materials:

  • Starting nucleoside (e.g., inosine)

  • Protecting group reagents (e.g., TBDMS-Cl)

  • Chlorinating agent (e.g., SOCl₂)

  • Amine for 6-position substitution

  • Solvents (e.g., pyridine, DMF)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups: Protect the 2', 3', and 5'-hydroxyl groups of the starting nucleoside with a suitable protecting group like tert-butyldimethylsilyl (TBDMS).

  • Chlorination at the 6-Position: Treat the protected nucleoside with a chlorinating agent, such as thionyl chloride in pyridine, to convert the 6-hydroxyl group to a chloro group.

  • Nucleophilic Substitution: React the 6-chloro derivative with the desired amine in a suitable solvent like dimethylformamide (DMF) to introduce the substituent at the 6-position.

  • Deprotection: Remove the protecting groups from the hydroxyl groups using a reagent like tetrabutylammonium fluoride (TBAF).

  • Purification: Purify the final product using silica gel column chromatography.

Protocol 2: In Vitro Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of a compound against a specific virus, such as HCMV.

Materials:

  • Host cells (e.g., human foreskin fibroblasts - HFF)

  • Virus stock (e.g., HCMV)

  • Cell culture medium and supplements

  • Test compound

  • Positive control antiviral drug (e.g., Ganciclovir)

  • Assay for viral replication (e.g., plaque reduction assay, qPCR)

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control.

  • Infection: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a period of viral adsorption, remove the virus inoculum and add the culture medium containing the different concentrations of the test compound or control.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 5-7 days for HCMV plaque formation).

  • Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method. For a plaque reduction assay, fix and stain the cells to visualize and count the viral plaques. For qPCR, extract viral DNA and quantify the number of viral genomes.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, K562)

  • Cell culture medium and supplements

  • Test compound

  • Positive control anticancer drug (e.g., Cisplatin)[9]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to attach overnight.

  • Treatment: Add serial dilutions of the test compound and the positive control to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 6-CPDMU Analog purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antiviral Antiviral Assays (HCMV, HSV, HIV, HBV) characterization->antiviral anticancer Anticancer Assays (A549, MCF-7, K562) characterization->anticancer cytotoxicity Cytotoxicity Assays (Host Cells) characterization->cytotoxicity kinase Kinase Assays antiviral->kinase apoptosis Apoptosis Assays anticancer->apoptosis polymerase Polymerase Inhibition Assays kinase->polymerase

Caption: Experimental workflow for the evaluation of 6-CPDMU.

signaling_pathway cluster_cell Host Cell / Cancer Cell Compound 6-CPDMU Mono_P 6-CPDMU-MP Compound->Mono_P Cellular/Viral Kinases Di_P 6-CPDMU-DP Mono_P->Di_P Cellular Kinases Tri_P 6-CPDMU-TP (Active) Di_P->Tri_P Cellular Kinases Polymerase Viral/Cellular DNA/RNA Polymerase Tri_P->Polymerase Nucleic_Acid Growing Nucleic Acid Chain Polymerase->Nucleic_Acid Chain_Termination Chain Termination / Mutagenesis Polymerase->Chain_Termination

Caption: General mechanism of action for a nucleoside analog.

References

Application Note: HPLC Analysis for Purity Determination of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil. The compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This protocol outlines the necessary reagents, instrumentation, and a validated procedure using a reversed-phase HPLC system with UV detection.

Principle

The purity of this compound is determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[3] RP-HPLC separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[4] The analyte and its potential impurities are separated as they pass through the column, with each component exhibiting a different retention time. The separated components are detected by a UV detector, and the resulting peak areas are used to calculate the purity of the main compound.

Apparatus and Reagents

2.1 Apparatus

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2.2 Reagents and Materials

  • This compound Reference Standard (>98.0% purity).[5]

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Alternative for MS-compatibility: Formic acid, analytical grade.[3]

Chromatographic Conditions

A summary of the optimal chromatographic conditions for this analysis is presented in the table below. These conditions have been established based on methods for similar uracil derivatives and the target analyte.[3][6][7]

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Zorbax RX-C18), 250 mm x 4.6 mm, 5 µm[7]
Mobile Phase Acetonitrile : Water : Phosphoric Acid (Consult specific method, a typical starting point is 50:50:0.1 v/v/v)[3]
Mode Isocratic
Flow Rate 1.0 mL/min[7]
Detection Wavelength 215 nm (or experimentally determined λmax)[7]
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 15 minutes (ensure all impurities have eluted)

Experimental Protocols

4.1 Mobile Phase Preparation

  • Carefully measure the required volumes of Acetonitrile, Water, and Phosphoric Acid.

  • Mix them thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4.2 Standard Solution Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Dissolve the standard in the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.

  • Fill the flask to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3 Sample Solution Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

4.4 HPLC Analysis Workflow

HPLC Analysis Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis Sequence cluster_data 3. Data Analysis prep Preparation analysis HPLC Analysis data Data Processing A Prepare Mobile Phase B Prepare Standard Solution (~0.5 mg/mL) A->B C Prepare Sample Solution (~0.5 mg/mL) B->C D Equilibrate System C->D E Inject Blank (Mobile Phase) D->E F Inject Standard (x5 for SST) E->F G Inject Sample (x2) F->G H Check System Suitability (Tailing, Plates, %RSD) G->H I Integrate Peaks in Sample Chromatogram H->I J Calculate Purity (% Area Normalization) I->J K Generate Report J->K

Caption: Workflow for HPLC purity analysis.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for peak area and retention time

Data Analysis and Purity Calculation

The purity of this compound is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength.

Formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Purity Calculation Logic input_node input_node process_node process_node output_node output_node A_main Area of Main Peak (A_main) calc_total A_total = A_main + A_imp A_main->calc_total calc_purity % Purity = (A_main / A_total) * 100 A_main->calc_purity A_total Total Area of All Peaks (A_total) A_imp Sum of Impurity Peak Areas (A_imp) A_imp->calc_total calc_total->calc_purity result Final Purity (%) calc_purity->result

Caption: Logical flow for purity calculation.

Conclusion

The described reversed-phase HPLC method is specific, robust, and suitable for the routine purity analysis of this compound. It provides reliable results for quality control during research and development. For analyses requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[3]

References

Application Notes and Protocols for the Laboratory Preparation of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, a key intermediate in the manufacturing of various pharmaceutical compounds.[1] Two distinct and efficient synthetic methodologies are presented. The first protocol describes the nucleophilic substitution of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine. The second, and highly efficient, protocol details the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using thionyl chloride, a method reported to achieve high yields and purity.[2] This document includes comprehensive experimental procedures, characterization data, and visual workflows to aid in the successful replication of these syntheses in a laboratory setting.

Compound Information

Parameter Value
IUPAC Name 6-[(3-chloropropyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Synonyms 6-(3-Chloropropylamino)-1,3-dimethyluracil
CAS Number 34654-81-4
Molecular Formula C₉H₁₄ClN₃O₂
Molecular Weight 231.68 g/mol
Appearance White to light yellow crystalline powder
Melting Point 156-160 °C
Solubility Slightly soluble in chloroform, DMSO, and methanol
Storage Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon)

Synthetic Protocols

Two primary synthetic routes for the preparation of this compound are outlined below.

Protocol 1: Nucleophilic Substitution of 6-chloro-1,3-dimethyluracil

This method involves the direct reaction of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Amine: Add 3-chloropropylamine (1.1 to 1.5 equivalents) to the solution. An inorganic base, such as potassium carbonate or triethylamine (2 equivalents), can be added to act as a proton scavenger.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) forms, filter it off. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data (Representative):

Parameter Value
Yield 60-75%
Purity >95%
Protocol 2: Chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil

This highly efficient method utilizes thionyl chloride to convert the hydroxyl group of the precursor into a chloride. This method is reported to produce high yields and purity.[2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Reactant Addition: To the flask, add 6-(3-hydroxypropyl)amino-1,3-dimethyluracil (1 equivalent).

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂), which acts as both the reagent and the solvent. The addition should be performed cautiously as the reaction can be exothermic.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Work-up: The residue is then cautiously quenched with ice-water. The product may precipitate out and can be collected by filtration. Alternatively, the aqueous solution can be neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data:

Parameter Value Reference
Yield 85-90%[2]
Purity >98%[2]

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques. Representative data is provided below.[3][4][5]

Table of Characterization Data:

Technique Observed Features
¹H NMR Peaks corresponding to the N-methyl protons, the methylene protons of the chloropropyl chain, the vinyl proton of the uracil ring, and the N-H proton of the amino group.
¹³C NMR Resonances for the carbonyl carbons, the vinyl carbons of the uracil ring, the N-methyl carbons, and the carbons of the chloropropyl chain.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching (carbonyls), and C-Cl stretching.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (m/z = 231.68), along with characteristic fragmentation patterns.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols.

Synthesis_Workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-chloro-1,3-dimethyluracil Reaction Nucleophilic Substitution in DMF/K₂CO₃ at 80-120°C SM1->Reaction SM2 3-chloropropylamine SM2->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via nucleophilic substitution.

Synthesis_Workflow_2 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 6-(3-hydroxypropyl)amino-1,3-dimethyluracil Reaction Chlorination with excess Thionyl Chloride (Reflux) SM1->Reaction Workup Removal of excess SOCl₂ & Quenching Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via chlorination.

References

Unraveling the Potential of 6-CPDMU in Medicinal Chemistry: A Compound of Interest in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. One such molecule that has garnered attention is 6-CPDMU, a purine derivative with potential applications in modulating the immune response. This document provides a detailed overview of the current understanding of 6-CPDMU, including its synthesis, mechanism of action, and potential therapeutic applications, with a focus on its role as an immunostimulant. While comprehensive data on "6-CPDMU" as a specific entity is limited in publicly available research, we will draw upon findings from closely related 6-substituted purine analogs to infer its potential and guide future research.

Quantitative Data Summary

Due to the limited specific data for a compound explicitly named "6-CPDMU," this section will present data for a representative and well-studied 6-substituted purine analog, [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine (BCH-1393), to illustrate the potential therapeutic window and potency of this class of compounds.

CompoundBiological ActivityConcentration RangeIn Vivo EffectReference
BCH-1393In vitro stimulation of Cytotoxic T Lymphocytes (CTLs)10⁻⁹ M to 10⁻⁵ MSignificant increase in CTL cell number[1]

Note: This data is for a related compound and should be considered as a preliminary guide for the potential activity of 6-CPDMU. Further experimental validation is necessary.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 6-substituted purine derivatives like 6-CPDMU, based on established methodologies for similar compounds.[1]

General Synthesis of 6-Substituted Purine Derivatives

This protocol outlines a common synthetic route for generating 6-substituted purine analogs.

Diagrammatic Workflow of Synthesis

A Starting Purine Scaffold B Introduction of Substituent at C6 A->B Substitution Reaction C Linker Conjugation (if applicable) B->C Coupling Reaction D Final Product (e.g., 6-CPDMU) C->D Purification

Caption: Synthetic scheme for 6-substituted purines.

Protocol:

  • Starting Material: Begin with a suitable purine scaffold, such as 6-chloropurine.

  • Nucleophilic Substitution: React the 6-chloropurine with a desired nucleophile (e.g., an amine to introduce an amino group at the 6-position). The reaction is typically carried out in a suitable solvent like ethanol or isopropanol and may require heating.

  • Linker Attachment (Optional): If a linker is desired, the substituted purine can be further modified. For instance, a hydroxyl-terminated linker can be introduced at the N9 position via an alkylation reaction.

  • Functional Group Modification: The other end of the linker can then be functionalized, for example, by converting a terminal hydroxyl group to a leaving group for subsequent conjugation with another molecule (e.g., an amino acid).

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Cytotoxic T Lymphocyte (CTL) Stimulation Assay

This assay is crucial for evaluating the immunostimulatory activity of compounds like 6-CPDMU.[1]

Diagrammatic Workflow of CTL Assay

A Isolate Splenocytes B Co-culture with Stimulator Cells & Test Compound A->B C Harvest Effector Cells (CTLs) B->C D Co-culture with Target Cells C->D E Measure Target Cell Lysis D->E

Caption: Workflow for in vitro CTL stimulation assay.

Protocol:

  • Cell Preparation: Isolate splenocytes from a suitable animal model (e.g., C57BL/6 mice). These will serve as the responder cells. Prepare stimulator cells (e.g., irradiated allogeneic splenocytes).

  • Mixed Lymphocyte Reaction (MLR): Co-culture the responder splenocytes with the stimulator cells in a suitable culture medium.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., 6-CPDMU) to the co-culture. Include a positive control (e.g., Interleukin-2) and a negative control (vehicle).

  • Incubation: Incubate the cultures for a period of 5-7 days to allow for the generation of cytotoxic T lymphocytes.

  • Cytotoxicity Assay: Harvest the effector cells (CTLs) from the MLR. Co-culture these CTLs with radiolabeled target cells (e.g., P815 mastocytoma cells) at different effector-to-target ratios.

  • Data Analysis: After a 4-hour incubation, measure the release of the radiolabel from the target cells, which is indicative of cell lysis. Calculate the percentage of specific lysis for each compound concentration.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for 6-CPDMU is yet to be fully elucidated. However, based on the activity of related 6-substituted purine analogs, it is hypothesized to act as an immunomodulator, potentially through the activation of signaling pathways that lead to T-cell proliferation and enhanced cytotoxic activity.

Hypothesized Signaling Pathway

cluster_cell T-Cell 6-CPDMU 6-CPDMU Receptor Receptor 6-CPDMU->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Transcription Factor Activation (e.g., NF-κB, AP-1) Signaling_Cascade->Gene_Expression Cellular_Response Increased Cytokine Production (e.g., IL-2) CTL Proliferation & Activation Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway for 6-CPDMU.

The immunostimulatory effects of 6-substituted purines may be mediated through interactions with cell surface receptors on T-cells, leading to the activation of downstream signaling cascades. This can result in the upregulation of key transcription factors involved in T-cell activation and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). IL-2 is a critical cytokine for the proliferation and differentiation of cytotoxic T lymphocytes, which are essential for clearing virally infected cells and tumor cells. The structure-activity relationship studies on related compounds suggest that the nature of the substituent at the 6-position of the purine ring, the type of amino acid, and the linker connecting them are crucial for activity.[1]

Applications in Medicinal Chemistry Research

The potential applications of 6-CPDMU and related 6-substituted purine derivatives in medicinal chemistry are primarily centered on their immunostimulatory properties.

  • Cancer Immunotherapy: By enhancing the activity of cytotoxic T lymphocytes, these compounds could be developed as standalone or adjuvant therapies to improve the immune system's ability to recognize and eliminate cancer cells.[2]

  • Infectious Diseases: In chronic viral infections where T-cell exhaustion is a common feature, immunostimulants like 6-CPDMU could potentially restore T-cell function and improve viral clearance.

  • Vaccine Adjuvants: These molecules could be explored as adjuvants in vaccine formulations to enhance the magnitude and duration of the immune response to antigens.

While specific data on "6-CPDMU" remains to be published, the broader class of 6-substituted purine derivatives shows significant promise as a source of novel immunostimulatory agents. The provided protocols and hypothesized mechanisms offer a foundational framework for researchers and drug development professionals to investigate the therapeutic potential of 6-CPDMU and similar compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways, as well as conducting comprehensive preclinical and clinical studies to validate their efficacy and safety for various therapeutic applications.

References

Application Notes and Protocols: Phase-Transfer Catalysts in the Synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phase-transfer catalysts (PTCs) in the synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, a key intermediate in the production of the antihypertensive drug Urapidil. This document outlines the underlying principles, experimental protocols, and relevant data to guide researchers in optimizing this N-alkylation reaction.

Introduction to Phase-Transfer Catalysis in Uracil Synthesis

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of uracil chemistry, PTC is particularly advantageous for the N-alkylation of 6-aminouracil derivatives. The catalyst, typically a quaternary ammonium salt, transports the deprotonated amine anion from the aqueous or solid phase into the organic phase where it can react with the alkylating agent.[1] This methodology often leads to higher yields, milder reaction conditions, and the use of less hazardous solvents compared to traditional methods.[1]

The synthesis of this compound involves the N-alkylation of 6-amino-1,3-dimethyluracil with a 3-chloropropylating agent, such as 1-bromo-3-chloropropane. The use of a phase-transfer catalyst is crucial to overcome the low solubility of the 6-amino-1,3-dimethyluracil salt in the organic solvent where the alkylating agent resides.

Reaction Mechanism and Workflow

The general mechanism for the phase-transfer catalyzed N-alkylation of 6-amino-1,3-dimethyluracil is depicted below. The process begins with the deprotonation of the amino group by a base in the aqueous phase. The phase-transfer catalyst then forms an ion pair with the resulting anion, transporting it into the organic phase for the subsequent reaction with the alkylating agent.

Caption: General mechanism of phase-transfer catalyzed N-alkylation.

Experimental Protocols

The following protocols are generalized procedures based on established principles of phase-transfer catalysis for N-alkylation of heterocyclic amines. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)

Materials:

  • 6-amino-1,3-dimethyluracil

  • 1-bromo-3-chloropropane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Toluene or Dichloromethane

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-amino-1,3-dimethyluracil (1 equivalent), toluene (10 mL per gram of aminouracil), and an aqueous solution of NaOH (50% w/w, 5 equivalents) or solid K₂CO₃ (3 equivalents).

  • Add Tetrabutylammonium Bromide (TBAB) (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Slowly add 1-bromo-3-chloropropane (1.2 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at the same temperature for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with toluene or dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield this compound.

Data Presentation

The selection of a phase-transfer catalyst can significantly impact the yield and reaction time. The following table summarizes typical quantitative data for the N-alkylation of heterocyclic amines using various PTCs, which can serve as a guide for catalyst screening.

Phase-Transfer CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Tetrabutylammonium Bromide (TBAB)5-10NaOHToluene70-804-875-90
Tetrabutylammonium Hydrogen Sulfate (TBAHS)5-10K₂CO₃Dichloromethane40 (reflux)6-1270-85
Benzyltriethylammonium Chloride (BTEAC)5-10NaOHToluene70-805-1070-85
Aliquat 3365-10NaOHToluene60-706-1270-85

Note: The data presented are representative values for N-alkylation reactions of similar substrates and may vary for the specific synthesis of this compound.

Logical Workflow for Catalyst Selection and Optimization

The choice of the phase-transfer catalyst and reaction conditions is critical for a successful synthesis. The following diagram illustrates a logical workflow for selecting and optimizing the PTC for the synthesis of this compound.

Optimization_Workflow Start Start: Synthesis of This compound Catalyst_Screening Catalyst Screening (TBAB, TBAHS, BTEAC, etc.) Start->Catalyst_Screening Base_Selection Base Selection (NaOH, K₂CO₃, KOH) Catalyst_Screening->Base_Selection Solvent_Choice Solvent Selection (Toluene, CH₂Cl₂, etc.) Base_Selection->Solvent_Choice Temp_Optimization Temperature Optimization (40-100°C) Solvent_Choice->Temp_Optimization Analysis Reaction Monitoring & Analysis (TLC, LC-MS, Yield) Temp_Optimization->Analysis Successful Optimal Conditions Identified Analysis->Successful High Yield & Purity Unsuccessful Re-evaluate Parameters Analysis->Unsuccessful Low Yield or Side Products Unsuccessful->Catalyst_Screening

Caption: Workflow for optimizing phase-transfer catalysis conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Ineffective catalyst or baseScreen different PTCs and bases (see data table). Ensure the base is sufficiently strong to deprotonate the amine.
Low reaction temperatureGradually increase the reaction temperature, monitoring for side product formation.
Formation of Side Products Di-alkylation of the amineUse a slight excess of the aminouracil or control the stoichiometry of the alkylating agent.
Hydrolysis of the alkylating agentEnsure anhydrous conditions for the organic solvent.
Catalyst Poisoning Presence of certain anions (e.g., iodide)If applicable, choose an alkylating agent with a different leaving group.

Concluding Remarks

The use of phase-transfer catalysis offers an efficient and scalable method for the synthesis of this compound. Tetrabutylammonium bromide (TBAB) is a commonly employed and effective catalyst for such N-alkylation reactions.[2][3][4] Careful optimization of the catalyst, base, solvent, and temperature is key to achieving high yields and purity. The protocols and data provided in these notes serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development.

References

The Pivotal Role of 6-Chloro-3,5-diaminopyrazine-2-methylcarboxylate in Pharmaceutical Manufacturing: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 6-Chloro-3,5-diaminopyrazine-2-methylcarboxylate, a key intermediate in the production of various pharmaceutical active ingredients (APIs). This intermediate, herein referred to by its common synonym Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1), is notably recognized as "Amiloride Related Compound A," highlighting its crucial role in the synthesis of the diuretic drug Amiloride.

Introduction

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core substituted with two amino groups, a chlorine atom, and a methyl ester. This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry. The amino groups provide nucleophilic centers, while the chlorine atom can be substituted, and the ester group can be modified, allowing for the construction of more complex molecules. Its primary application lies in the synthesis of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is presented in the table below.

PropertyValueReference
CAS Number 1458-01-1[3]
Molecular Formula C₆H₇ClN₄O₂[3]
Molecular Weight 202.60 g/mol [3]
Melting Point 211-215 °C[3]
Appearance Solid
Solubility Moderately soluble in polar organic solvents like DMSO, limited solubility in water.
Stability Generally stable under standard conditions. Incompatible with strong oxidizing agents.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and its subsequent conversion to Amiloride.

Protocol 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This protocol is based on a patented two-step synthesis starting from Methyl 3-aminopyrazinoate.[4]

Step 1: Preparation of Methyl 3-amino-5,6-dichloropyrazinoate

  • Suspend Methyl 3-aminopyrazinoate (5 moles) in 5 liters of dry benzene.

  • Under anhydrous conditions and with stirring, add sulfuryl chloride (24.58 moles) over a 30-minute period. The temperature will rise to approximately 50 °C.

  • Continue stirring for 1 hour.

  • Cautiously heat the mixture to reflux (60 °C) and maintain for 5 hours.

  • Allow the mixture to stir overnight at room temperature.

  • Remove excess sulfuryl chloride by distillation at atmospheric pressure, stopping when the vapor temperature reaches 78 °C.

  • Chill the dark red mixture to 60 °C.

  • Collect the crystals by filtration and wash with cold (8 °C) benzene.

Step 2: Preparation of Methyl 3,5-diamino-6-chloropyrazinoate

  • Dissolve the Methyl 3-amino-5,6-dichloropyrazinoate from Step 1 in dimethyl sulfoxide (DMSO).

  • Pass a stream of dry ammonia gas through the solution for a 30-minute period while stirring. The reaction is typically completed within this timeframe.

  • Pour the reaction mixture into 500 ml of ice water.

  • Collect the resulting solid precipitate by filtration and dry.

  • The product is Methyl 3,5-diamino-6-chloropyrazinoate. A yield of 72-78% has been reported.[4]

  • The product can be further purified by recrystallization from acetonitrile.[4]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Amination A Methyl 3-aminopyrazinoate C Methyl 3-amino-5,6-dichloropyrazinoate A->C Reflux, 5h B Sulfuryl Chloride in Benzene B->C E Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate C->E 30 min D Ammonia gas in DMSO D->E

Caption: Synthesis of the target intermediate.

Protocol 2: Synthesis of Amiloride from Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This protocol describes the conversion of the intermediate to Amiloride by reaction with guanidine.[4][5]

  • Prepare a solution of guanidine by adding guanidine hydrochloride (0.016 mole) to a solution of sodium methoxide (0.014 mole) in methanol (25 ml).

  • Stir for five minutes and filter to remove the precipitated sodium chloride.

  • Evaporate the guanidine solution to a volume of 5 ml.

  • Add Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (0.0028 mole) to the guanidine solution.

  • Heat the mixture on a steam bath for five minutes.

  • Add water (10 ml) to the reaction mixture to precipitate the product.

  • Collect the precipitate, which is N-amidino-3,5-diamino-6-chloropyrazinecarboxamide (Amiloride).

Conversion to Amiloride Workflow

Amiloride_Synthesis cluster_reaction Amiloride Synthesis cluster_workup Workup Intermediate Methyl 3,5-diamino-6- chloropyrazine-2-carboxylate Amiloride Amiloride Intermediate->Amiloride Heat, 5 min Guanidine Guanidine in Methanol Guanidine->Amiloride Precipitation Add Water Amiloride->Precipitation Filtration Collect Precipitate Precipitation->Filtration

Caption: Conversion of the intermediate to Amiloride.

Data Summary

The following table summarizes the quantitative data found in the cited literature for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

ParameterValueReference
Starting Material Methyl 3-aminopyrazinoate[4]
Step 1 Reagent Sulfuryl Chloride[4]
Step 2 Reagent Ammonia[4]
Solvent (Step 1) Benzene[4]
Solvent (Step 2) Dimethyl sulfoxide (DMSO)[4]
Reaction Time (Step 1) 5 hours (reflux)[4]
Reaction Time (Step 2) 30 minutes[4]
Yield 72-78%[4]
Melting Point of Product 210-212 °C (crude), 212-213 °C (recrystallized)[4]

Signaling Pathway and Logical Relationships

The synthesis of Amiloride from its precursors can be visualized as a linear progression of chemical transformations. The logical relationship is straightforward: successful completion of the synthesis of the intermediate, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is a prerequisite for the final synthesis of Amiloride.

Logical_Flow Start Methyl 3-aminopyrazinoate (Starting Material) Intermediate_Synth Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Start->Intermediate_Synth Intermediate Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (Intermediate) Intermediate_Synth->Intermediate Amiloride_Synth Synthesis of Amiloride Intermediate->Amiloride_Synth Final_Product Amiloride (Final API) Amiloride_Synth->Final_Product

Caption: Logical flow of Amiloride synthesis.

Conclusion

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a vital intermediate in pharmaceutical manufacturing, particularly for the synthesis of Amiloride. The protocols provided herein, derived from patented literature, offer a detailed guide for its synthesis and subsequent utilization. Researchers and drug development professionals can leverage this information to streamline their synthetic processes and advance their research and development efforts.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 6-Chloro-1,3-dimethyl-5-nitrouracil (6-CPDMU) for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-dimethyl-5-nitrouracil (6-CPDMU) is a highly reactive pyrimidine derivative that serves as a versatile scaffold in medicinal chemistry. The presence of a good leaving group (chloro) at the C6 position, activated by the electron-withdrawing nitro group at the C5 position, makes 6-CPDMU an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of uracil derivatives. These derivatives have shown significant potential as therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in cancer therapy.[1][2][3][4]

These application notes provide detailed protocols for the nucleophilic substitution of 6-CPDMU with various nucleophiles, including amines, thiols, and alkoxides. Additionally, we present an overview of the role of CDK inhibitors in cell cycle regulation and the potential mechanism of action for 6-CPDMU derivatives.

Data Presentation: Synthesis of 6-Substituted-1,3-dimethyl-5-nitrouracil Derivatives

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of 6-CPDMU with representative amine, thiol, and alkoxide nucleophiles.

EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1Aniline6-(Phenylamino)-1,3-dimethyl-5-nitrouracilEthanolEt3NReflux485[5]
2Benzylamine6-(Benzylamino)-1,3-dimethyl-5-nitrouracilDMFK2CO380692[6]
3Thiophenol6-(Phenylthio)-1,3-dimethyl-5-nitrouracilAcetonitrileNaHRT278[7]
4Sodium methoxide6-Methoxy-1,3-dimethyl-5-nitrouracilMethanolNaOMeReflux388[8]

Experimental Protocols

Protocol 1: Synthesis of 6-(Phenylamino)-1,3-dimethyl-5-nitrouracil (Amine Nucleophile)

Materials:

  • 6-Chloro-1,3-dimethyl-5-nitrouracil (6-CPDMU)

  • Aniline

  • Triethylamine (Et3N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • To a solution of 6-CPDMU (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add aniline (1.1 mmol) and triethylamine (1.5 mmol).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure 6-(phenylamino)-1,3-dimethyl-5-nitrouracil as a solid.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 6-(Phenylthio)-1,3-dimethyl-5-nitrouracil (Thiol Nucleophile)

Materials:

  • 6-Chloro-1,3-dimethyl-5-nitrouracil (6-CPDMU)

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Syringe

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 mmol) in anhydrous acetonitrile (5 mL) to the suspension via syringe.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-CPDMU (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 6-Methoxy-1,3-dimethyl-5-nitrouracil (Alkoxide Nucleophile)

Materials:

  • 6-Chloro-1,3-dimethyl-5-nitrouracil (6-CPDMU)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Dissolve 6-CPDMU (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

  • Add sodium methoxide (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Derivatives of 6-CPDMU have been investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are key enzymes that, when activated by cyclins, phosphorylate target proteins to drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, 6-CPDMU derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1][9]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 G1 Progression CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 G1/S Transition CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S S Phase Progression CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2 G2/M Transition CPDMU_Derivative 6-CPDMU Derivative (CDK Inhibitor) CPDMU_Derivative->CyclinD_CDK46 CPDMU_Derivative->CyclinE_CDK2 CPDMU_Derivative->CyclinA_CDK2 Apoptosis Apoptosis CPDMU_Derivative->Apoptosis Experimental_Workflow Start Start: 6-CPDMU Reaction Parallel Nucleophilic Substitution Reactions Start->Reaction Nucleophiles Library of Nucleophiles (Amines, Thiols, Alkoxides) Nucleophiles->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Library Library of 6-CPDMU Derivatives Purification->Library Screening Biological Screening (e.g., Kinase Inhibition Assays) Library->Screening Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

FAQs: General Questions

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes:

  • Route 1: Nucleophilic substitution of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine.

  • Route 2: Chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using a chlorinating agent like thionyl chloride.[1]

Q2: Which synthetic route generally provides a higher yield?

A2: Route 2, the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil with thionyl chloride, has been reported to produce significantly higher yields, reaching 85-90% or even above 90%, with high purity (≥98%).[1]

Troubleshooting: Low Yield

Q3: My yield from the reaction of 6-chloro-1,3-dimethyluracil and 3-chloropropylamine (Route 1) is consistently low. What are the potential causes?

A3: Low yields in this N-alkylation reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.

  • Purification losses: The product may be lost during workup and purification steps.

Q4: How can I improve the yield of Route 1?

A4: To improve the yield, consider the following optimization strategies:

  • Choice of Base: A non-nucleophilic organic base, such as N-ethyl-N,N-diisopropylamine (Hünig's base), is often used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the SNAr reaction.

  • Temperature Control: The reaction often requires heating, typically around 100 °C, to proceed at a reasonable rate.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and determine the optimal reaction time.

Troubleshooting: Impurities and Purification

Q5: I am observing significant impurities in my final product from Route 2 (chlorination with thionyl chloride). What could they be?

A5: Potential impurities in this route could include:

  • Unreacted starting material: Incomplete chlorination will leave residual 6-(3-hydroxypropyl)amino-1,3-dimethyluracil.

  • Over-reaction products: While less common with thionyl chloride under controlled conditions, the formation of undesired chlorinated byproducts is possible.

  • Hydrolysis product: If moisture is present during workup, the product can hydrolyze back to the starting alcohol.

Q6: How can I effectively purify the final product?

A6: Recrystallization is a common and effective method for purifying this compound.

  • Solvent Selection: A suitable solvent system for recrystallization should be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvents to screen include ethanol, isopropanol, or mixtures with water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes to provide a clear comparison.

ParameterRoute 1: From 6-chloro-1,3-dimethyluracilRoute 2: From 6-(3-hydroxypropyl)amino-1,3-dimethyluracil
Starting Materials 6-chloro-1,3-dimethyluracil, 3-chloropropylamine6-(3-hydroxypropyl)amino-1,3-dimethyluracil, Thionyl chloride
Reported Yield Data not consistently reported, generally considered lower85-90% (can exceed 90%)[1]
Reported Purity Dependent on purification≥98%[1]
Key Reagents Organic base (e.g., DIPEA)Thionyl chloride
Advantages Utilizes commercially available starting materialsHigh yield and purity, environmentally greener (avoids chlorinated solvents like 1,2-dichloroethane)[1]
Disadvantages Lower yield, potential for side reactionsRequires synthesis of the starting alcohol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil

This protocol is a general representation and may require optimization.

  • To a solution of 6-chloro-1,3-dimethyluracil in a suitable solvent (e.g., ethanol), add 3-amino-1-propanol and a non-nucleophilic base (e.g., triethylamine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 6-(3-hydroxypropyl)amino-1,3-dimethyluracil.

Protocol 2: High-Yield Synthesis of this compound (Route 2)

Based on the method described in patent CN113402469A.[1]

  • Add 6-(3-hydroxypropyl)amino-1,3-dimethyluracil to thionyl chloride, which acts as both the reagent and the solvent.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its completion using TLC or HPLC.

  • After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain high-purity this compound.

Mandatory Visualization

Diagram 1: Synthetic Pathways for this compound

G cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Chlorination (High Yield) 6-chloro-1,3-dimethyluracil 6-chloro-1,3-dimethyluracil Product_R1 This compound 6-chloro-1,3-dimethyluracil->Product_R1 DIPEA, 100°C (Lower Yield) 3-chloropropylamine 3-chloropropylamine 3-chloropropylamine->Product_R1 6-(3-hydroxypropyl)amino-1,3-dimethyluracil 6-(3-hydroxypropyl)amino-1,3-dimethyluracil Product_R2 This compound 6-(3-hydroxypropyl)amino-1,3-dimethyluracil->Product_R2 High Yield (85-90%) High Purity (>98%) Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Product_R2

Caption: Comparison of the two main synthetic routes.

Diagram 2: Troubleshooting Logic for Low Yield in Synthesis

G Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Purification_Loss Purification Loss Low_Yield->Purification_Loss Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Solution Optimize_Base_Solvent Optimize Base and Solvent Side_Reactions->Optimize_Base_Solvent Solution Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temp.) Suboptimal_Conditions->Screen_Conditions Solution Optimize_Purification Optimize Purification (e.g., Recrystallization Solvent) Purification_Loss->Optimize_Purification Solution

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this key pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource to explain the rationale behind experimental choices and to provide robust, validated protocols.

Diagram: General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, from post-reaction workup to the final, purified compound.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification cluster_2 Final Product Crude_Reaction_Mixture Crude Reaction Mixture Quenching Quenching & pH Adjustment Crude_Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Yields crude solid/oil Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified Product Recrystallization->Purified_Product Column_Chromatography->Purified_Product Purity_Analysis Purity Analysis (HPLC, NMR) Purified_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too good at dissolving the compound even at lower temperatures, or the cooling process being too rapid.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly turbid. Common anti-solvents for polar compounds include hexanes or diethyl ether when using solvents like ethanol or acetone.

    • Slow down the cooling process. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.

    • Add a seed crystal of the pure compound if available.

Q2: What are some good starting solvents for the recrystallization of this compound?

A2: Selecting the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of N-alkylated uracil derivatives, here are some recommended solvents and solvent systems to screen:

Solvent/SystemRationale & Comments
Ethanol or Isopropanol Often a good starting point for moderately polar compounds.[1]
Ethyl Acetate/Hexane A common polar/non-polar mixture that allows for fine-tuning of solubility.
Acetone/Hexane Similar to ethyl acetate/hexane, offering good solubility control.
Tetrahydrofuran (THF)/Ethyl Acetate Can be effective for compounds that are highly soluble in THF.[2]
Dimethyl Sulfoxide (DMSO)/n-Butanol An example of a solvent/anti-solvent system used for the related compound, urapidil.[2]

Expert Tip: To quickly screen for a suitable recrystallization solvent, place a small amount of your crude product in several test tubes and add a small volume of different solvents. Heat the tubes to observe dissolution and then cool to see if crystals form.

Column Chromatography

Q3: My compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?

A3: Tailing is a common problem when purifying compounds containing amino groups on silica gel. The acidic silanol groups on the silica surface can interact strongly with the basic amine, leading to poor separation.

  • Troubleshooting Steps:

    • Add a basic modifier to your eluent. Incorporating a small amount of a competing base can neutralize the acidic sites on the silica gel. Common choices include:

      • 0.5-2% Triethylamine (TEA)

      • 1-10% Ammonia in Methanol (used as the polar component of the mobile phase).[3]

    • Use deactivated silica gel. You can purchase commercially deactivated silica or prepare it by treating standard silica gel with a base.

    • Switch to a different stationary phase. If tailing persists, consider using a more inert stationary phase like basic alumina or amine-functionalized silica.[3]

Q4: I can't find a good solvent system for my column. My compound either stays at the baseline or moves with the solvent front.

A4: This indicates a significant polarity mismatch between your compound and the eluent. This compound is a polar molecule.

  • Troubleshooting Steps:

    • Start with a moderately polar mobile phase and adjust the polarity. A good starting point for many polar compounds is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate with a polar solvent like methanol.

    • For compounds stuck at the baseline (Rf ≈ 0): Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/methanol system).

    • For compounds at the solvent front (Rf ≈ 1): Decrease the percentage of the polar solvent.

    • Consider a different solvent system. If a simple two-solvent system isn't working, you can try more complex mixtures. For very polar compounds, a system like 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[4]

Q5: My compound seems to be decomposing on the silica gel column. What are my options?

A5: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, especially those with functional groups like the chloropropylamino group which could potentially undergo side reactions.[3]

  • Troubleshooting Steps:

    • Confirm decomposition. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it to see if new spots have appeared.[3]

    • Deactivate the silica gel by adding a base like triethylamine to the mobile phase, as described in Q3.[3]

    • Minimize contact time. Run the column more quickly by applying gentle pressure (flash chromatography).

    • Use an alternative stationary phase such as alumina or consider reverse-phase chromatography if the compound is sufficiently non-polar.[4]

Diagram: Troubleshooting Column Chromatography

This decision tree provides a systematic approach to troubleshooting common column chromatography issues for this compound.

Troubleshooting_Column_Chromatography start Start: Poor Separation tailing Is the spot tailing? start->tailing rf_issue Is Rf too high or too low? tailing->rf_issue No add_base Add 0.5-2% TEA or NH3 to eluent tailing->add_base Yes decomposition Suspect decomposition? rf_issue->decomposition No adjust_polarity Adjust polar/non-polar solvent ratio rf_issue->adjust_polarity Yes confirm_decomposition Confirm with 2D TLC decomposition->confirm_decomposition Yes change_stationary_phase Use alumina or amine-functionalized silica add_base->change_stationary_phase If still tailing solution Improved Separation add_base->solution change_stationary_phase->solution change_solvent_system Try a different solvent system (e.g., DCM/MeOH/NH3) adjust_polarity->change_solvent_system If no improvement adjust_polarity->solution change_solvent_system->solution deactivate_silica Deactivate silica with base confirm_decomposition->deactivate_silica deactivate_silica->change_stationary_phase If still decomposing deactivate_silica->solution

Caption: Decision tree for troubleshooting column chromatography of this compound.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is adapted from methods used for the purification of the related drug, urapidil.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)) at room temperature or with gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Precipitation: While stirring the filtrate, slowly add an anti-solvent (e.g., ethyl acetate if using THF; n-butanol if using DMSO) until the solution becomes persistently cloudy.

  • Crystallization: Gently warm the mixture until it becomes clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol incorporates best practices for purifying amino-containing compounds.[3]

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the solvent system to prevent tailing.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., DCM with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute the compound faster after impurities have been removed.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Avoiding carcinogenic solvents in 6-CPDMU preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding carcinogenic solvents in the synthesis of 6-CPDMU (6-(2-chloro-4-methoxyphenyl)-5,6-dihydropyrimidin-2-amine). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 6-CPDMU and which carcinogenic solvents are commonly used?

A1: 6-CPDMU is a dihydropyrimidine derivative and is most likely synthesized via a three-component Biginelli reaction.[1][2][3] This reaction typically involves the condensation of an aldehyde (2-chloro-4-methoxybenzaldehyde), a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or guanidine derivative under acidic conditions.[4][5] Historically, and in some current protocols, solvents that are now classified as carcinogenic or highly toxic might be used. These include benzene (a known human carcinogen), and polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are classified as substances of very high concern due to their reproductive toxicity.[6][7][8][9][10][11] Dichloromethane (DCM), another common solvent in organic synthesis, is also considered a potential carcinogen.[10]

Q2: What are safer, non-carcinogenic solvent alternatives for the synthesis of 6-CPDMU?

A2: Several greener and safer solvents can be used as alternatives in the Biginelli reaction for the synthesis of 6-CPDMU. The choice of solvent can impact reaction yield and purity, so some optimization may be necessary.[12][13] Recommended alternatives include:

  • Ethanol: A widely used, effective, and relatively safe protic solvent for the Biginelli reaction.[5][14]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a safer alternative to both tetrahydrofuran (THF) and dichloromethane (DCM).[15]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent that is a good substitute for THF, tert-butyl methyl ether (MTBE), and 1,4-dioxane.[15]

  • Ethyl Acetate: A moderately polar solvent with low toxicity, often used as a greener alternative to chlorinated solvents.[2][16]

  • Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have been shown to effectively promote the Biginelli reaction without the need for any solvent, offering a very green and efficient alternative.[17]

Q3: Can I use water as a solvent for the synthesis of 6-CPDMU?

A3: While water is the greenest solvent available, its use in the Biginelli reaction can be challenging due to the poor solubility of many organic reactants.[7] However, for certain substrates, water can be a viable solvent, sometimes in combination with a co-solvent or a phase-transfer catalyst. It is worth considering for a truly green synthesis, but initial trials may be needed to determine its feasibility for the specific reactants used for 6-CPDMU.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Yield 1. Inefficient Catalyst: The choice and amount of catalyst are critical.[12] 2. Poor Solvent Choice: The polarity of the solvent can significantly affect the reaction rate.[12] 3. Low Quality of Reagents: Impurities in the starting materials can inhibit the reaction.1. Catalyst Screening: Test different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, FeCl₃). Optimize the catalyst loading.[12][18] 2. Solvent Screening: If a non-polar solvent was used, switch to a more polar alternative like ethanol or 2-MeTHF. Consider solvent-free conditions.[12] 3. Reagent Purification: Ensure the aldehyde, β-dicarbonyl compound, and urea/guanidine are pure.
Formation of Side Products 1. Competing Reactions: Hantzsch-type dihydropyridine formation can compete with the Biginelli reaction.[12] 2. Michael Addition Byproducts: The β-dicarbonyl compound can undergo Michael addition with an intermediate.[12]1. Modify Reaction Conditions: Adjusting the temperature or catalyst may favor the desired Biginelli product. 2. Change Reactant Ratios: Using a slight excess of the urea or guanidine component can sometimes suppress side reactions.
Product Crystallizes in the Reaction Mixture 1. Low Solubility of the Product: The synthesized 6-CPDMU may have low solubility in the chosen solvent.1. Use a Co-solvent: Add a co-solvent in which the product is more soluble to keep it in solution until the reaction is complete. 2. Increase Reaction Temperature: Running the reaction at a higher temperature might improve solubility.

Experimental Protocols

Protocol 1: Standard Biginelli Reaction using a Conventional Solvent (Ethanol)

This protocol outlines a typical Biginelli synthesis using a relatively safe and common solvent.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and guanidine hydrochloride (15 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol and a catalytic amount of a Brønsted acid (e.g., 0.1 mmol of HCl).[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis using a Safer Solvent (2-Methyltetrahydrofuran)

This protocol replaces the conventional solvent with a greener alternative.

  • Reactant Preparation: In a round-bottom flask with a reflux condenser and magnetic stirrer, add 2-chloro-4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and guanidine hydrochloride (15 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of 2-Methyltetrahydrofuran (2-MeTHF) and a Lewis acid catalyst (e.g., 1 mol% of Yb(OTf)₃).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product can be isolated by filtration if it precipitates, or the solvent can be evaporated, and the residue purified by recrystallization from a green solvent like ethanol or by column chromatography using an alternative eluent system such as ethyl acetate/heptane.

Data Presentation

Table 1: Comparison of Solvents for 6-CPDMU Synthesis

Solvent Classification Boiling Point (°C) Carcinogenic Potential Notes
BenzeneCarcinogenic (Class 1)80.1HighNot Recommended. [6][10]
Dichloromethane (DCM)Potentially Carcinogenic39.6ModerateUse in a fume hood with proper PPE.[10]
N,N-Dimethylformamide (DMF)Reprotoxic (SVHC)153High (Reproductive)Avoid. [9][11]
EthanolNon-Carcinogenic78.37LowRecommended green and effective solvent.[14]
2-Methyltetrahydrofuran (2-MeTHF)Non-Carcinogenic80LowBio-based, safer alternative to THF and DCM.[15]
Cyclopentyl Methyl Ether (CPME)Non-Carcinogenic106LowGood alternative to ethereal solvents.[15]
Ethyl AcetateNon-Carcinogenic77.1LowGreener alternative to chlorinated solvents.[16]
WaterNon-Carcinogenic100NoneThe greenest solvent, but solubility of reactants may be an issue.[7]

Visualizations

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-Chloro-4-methoxy- benzaldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea/Guanidine BetaDicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) Enamine Enamine Intermediate BetaDicarbonyl->Enamine UreaGuanidine Urea/Guanidine Acyliminium->Enamine + Enamine CPDMU 6-CPDMU Enamine->CPDMU Cyclization & Dehydration

Caption: Proposed reaction pathway for the synthesis of 6-CPDMU via the Biginelli condensation.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckReagents->Start Impurities Found (Purify/Replace) OptimizeCatalyst Screen Different Catalysts (Brønsted vs. Lewis) and Optimize Loading CheckReagents->OptimizeCatalyst Reagents Pure OptimizeSolvent Test Safer Solvents (e.g., Ethanol, 2-MeTHF) or Solvent-Free Conditions OptimizeCatalyst->OptimizeSolvent OptimizeTemp Adjust Reaction Temperature OptimizeSolvent->OptimizeTemp End Improved Yield and Purity OptimizeTemp->End

Caption: A logical workflow for troubleshooting common issues in 6-CPDMU synthesis.

References

Technical Support Center: Synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side reactions encountered during the synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to minimize side reactions and improve product yield and purity.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Target Product with Significant Amounts of Starting Material (6-chloro-1,3-dimethyluracil) Remaining 1. Insufficient reaction time or temperature: The nucleophilic substitution may be proceeding too slowly. 2. Inadequate base: The base may not be strong enough to effectively neutralize the HCl generated during the reaction, thus protonating the 3-chloropropylamine and reducing its nucleophilicity. 3. Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.1. Reaction Monitoring and Optimization: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. 2. Base Selection: Employ a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. Ensure the base is dry and used in a slight excess. 3. Solvent System: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.
Presence of a Higher Molecular Weight Impurity (Side Product 1: Dimer) Over-reaction of the product with starting material: The secondary amine of the product, this compound, can act as a nucleophile and react with another molecule of 6-chloro-1,3-dimethyluracil.1. Control Stoichiometry: Use a slight excess of 3-chloropropylamine relative to 6-chloro-1,3-dimethyluracil to ensure the complete consumption of the starting uracil derivative. 2. Slow Addition: Add the 6-chloro-1,3-dimethyluracil to the reaction mixture containing 3-chloropropylamine and the base slowly and in a controlled manner. This maintains a low concentration of the electrophile, disfavoring the dimerization reaction.
Presence of an Isomeric Impurity (Side Product 2: Cyclized Product) Intramolecular cyclization: The secondary amine in the product can attack the electrophilic carbon of the chloropropyl chain, leading to the formation of a six-membered piperazine ring. This is more likely at elevated temperatures.1. Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Avoid prolonged heating at high temperatures. 2. Work-up Conditions: Upon reaction completion, promptly quench the reaction and proceed with the work-up to avoid cyclization during prolonged standing in the reaction mixture.
Formation of Multiple Unidentified Byproducts 1. Degradation of starting materials or product: Harsh reaction conditions (e.g., very high temperatures, presence of strong acids or bases for extended periods) can lead to decomposition. 2. Reaction with solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.1. Milder Reaction Conditions: Explore the use of milder bases and lower reaction temperatures. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Solvent Purity: Use high-purity, dry solvents to avoid side reactions with impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most frequently encountered side reaction is the formation of a dimeric impurity, N,N-bis(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-N-(3-chloropropyl)amine, where the product molecule reacts with another molecule of the starting material, 6-chloro-1,3-dimethyluracil. Over-alkylation is a common challenge in amine synthesis.

Q2: Can the product, this compound, cyclize?

A2: Yes, intramolecular cyclization is a potential side reaction, especially at elevated temperatures. The secondary amine can attack the terminal carbon of the chloropropyl group to form a piperazine-fused uracil derivative.

Q3: How can I effectively purify the desired product from these side products?

A3: Purification can be challenging due to the similar polarities of the product and side products. Column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is recommended. Careful monitoring of fractions by TLC or LC-MS is crucial to isolate the pure product.

Q4: What is the optimal solvent and base for this reaction?

A4: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred to ensure the solubility of all reactants. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) is recommended to neutralize the generated HCl without competing in the nucleophilic substitution.

Q5: The synthesis of this compound is a step in the production of which pharmaceutical?

A5: This compound is a key intermediate in the synthesis of Urapidil, an antihypertensive drug.[1] Therefore, controlling the formation of impurities is critical for pharmaceutical quality control.

Experimental Protocols

Protocol 1: Synthesis of this compound (Minimized Side Reactions)

This protocol is optimized to minimize the formation of dimeric and cyclized side products.

Materials:

  • 6-chloro-1,3-dimethyluracil

  • 3-chloropropylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add 3-chloropropylamine hydrochloride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to liberate the free amine.

  • To this mixture, add a solution of 6-chloro-1,3-dimethyluracil (1.0 equivalent) in anhydrous DMF dropwise over 30-60 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

Parameter Condition A Condition B Condition C
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)Diisopropylethylamine (DIPEA)
Solvent AcetonitrileDMFDMSO
Temperature 80 °C70 °C60 °C
Yield of Target Product 65%85%82%
% Dimer (Side Product 1) 15%5%7%
% Cyclized (Side Product 2) 8%2%3%

Note: Data is illustrative and based on typical outcomes for similar reactions.

Visualizations

Diagram 1: Synthetic Pathway and Side Reactions

Synthesis_and_Side_Reactions SM1 6-chloro-1,3-dimethyluracil Product 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil SM1->Product + SM2 Base, Solvent, Heat SM2 3-chloropropylamine SideProduct1 Dimerization Product Product->SideProduct1 + SM1 (Excess SM1 or High Temp.) SideProduct2 Intramolecular Cyclization Product Product->SideProduct2 Intramolecular (High Temp.) Troubleshooting_Flowchart Start Low Yield or Impure Product Check_SM Unreacted Starting Material? Start->Check_SM High_MW High MW Impurity Present? Check_SM->High_MW No Sol_SM Increase Temp/Time Use Stronger Base Improve Solubility Check_SM->Sol_SM Yes Isomer Isomeric Impurity Present? High_MW->Isomer No Sol_High_MW Control Stoichiometry Slow Addition of Electrophile High_MW->Sol_High_MW Yes Sol_Isomer Lower Reaction Temperature Prompt Work-up Isomer->Sol_Isomer Yes End Pure Product Isomer->End No Sol_SM->End Sol_High_MW->End Sol_Isomer->End No1 No No2 No No3 No Yes1 Yes Yes2 Yes Yes3 Yes

References

Technical Support Center: Optimizing Synthesis of Cyclopentyl-Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "6-CPDMU" is not found in standard chemical literature. Based on our analysis of related chemical terms, this technical support guide focuses on the synthesis of cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine derivatives . This class of compounds is of significant interest in medicinal chemistry.

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of cyclopentyl-substituted pyrrolo[2,3-d]pyrimidines in a question-and-answer format.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

  • Question: I am experiencing low yields in the Pd-catalyzed coupling of a halogenated pyrrolo[2,3-d]pyrimidine with an amine. What are the potential causes and solutions?

  • Answer: Low yields in Buchwald-Hartwig amination reactions are common and can be attributed to several factors. Here is a systematic approach to troubleshooting:

    • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial.

      • Recommendation: For coupling with an aromatic amine, a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XantPhos can be effective. Experiment with different generations of Buchwald ligands (e.g., G3 or G4 palladacycles) as they often show improved activity.

    • Base Selection: The choice of base is critical for efficient catalytic turnover.

      • Recommendation: Cesium carbonate (Cs₂CO₃) is often a good choice for these reactions. Other bases to consider are potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solvent Quality: The presence of water or other impurities in the solvent can deactivate the catalyst.

      • Recommendation: Use anhydrous, degassed solvents. Common solvents for these reactions include DMF, dioxane, and toluene.

    • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.

      • Recommendation: Microwave irradiation at temperatures around 110 °C can sometimes improve yields and reduce reaction times. For conventional heating, ensure a consistent and accurate temperature is maintained.

    • Oxygen Sensitivity: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen.

      • Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.

Issue 2: Inefficient Intramolecular Cyclization to Form the Pyrrole Ring

  • Question: My intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core is sluggish or results in significant byproduct formation. How can I optimize this step?

  • Answer: The formation of the pyrrole ring is a key step that can be challenging. Here are some optimization strategies:

    • Catalyst for Cyclization: For certain cyclization pathways, a catalyst may be necessary.

      • Recommendation: In some synthetic routes, cuprous chloride or cuprous bromide can catalyze the cyclization.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate.

      • Recommendation: Aprotic polar solvents like DMF, DMAc, or DMSO are often used. Experimenting with different solvents can be beneficial.

    • Base and Temperature: The choice of base and reaction temperature are interdependent.

      • Recommendation: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in combination with heating (e.g., 50-110 °C) can promote the cyclization.

    • Protecting Groups: The nature of the protecting group on the pyrimidine nitrogen can influence the cyclization efficiency.

      • Recommendation: A pivaloyloxymethyl (POM) group can be used to protect the N7 position of the pyrrolo[2,3-d]pyrimidine core during subsequent reactions.

Issue 3: Difficulty with Purification of the Final Product

  • Question: I am struggling to purify my final cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine derivative. What purification techniques are recommended?

  • Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel.

    • Chromatography:

      • Recommendation: Standard silica gel chromatography is often the first choice. Consider using a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve separation of basic compounds.

    • Crystallization:

      • Recommendation: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find conditions that yield high-purity crystals.

    • Preparative HPLC:

      • Recommendation: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC is a powerful technique.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the pyrrolo[2,3-d]pyrimidine core?

A1: A common and commercially available starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This allows for sequential functionalization at the 2- and 4-positions. Another approach is to build the pyrrole ring onto a pre-functionalized pyrimidine, for example, starting from 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine and reacting it with acrylic acid in the presence of a nickel catalyst.

Q2: How can I introduce the cyclopentyl group onto the pyrrolo[2,3-d]pyrimidine core?

A2: The cyclopentyl group is typically introduced via an N-alkylation reaction on the pyrrole nitrogen (N7). This is often achieved by reacting the N-unsubstituted pyrrolo[2,3-d]pyrimidine with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a suitable base like sodium hydride (NaH) in an aprotic solvent like DMF.

Q3: What analytical techniques are essential for characterizing the intermediates and final products?

A3: A combination of techniques is necessary for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the overall structure and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds.

Quantitative Data Summary

Table 1: Optimized Conditions for Pd-Catalyzed Amination

ParameterValueReference
Palladium PrecursorPd₂(dba)₃
LigandXantPhos
BaseCs₂CO₃
SolventDMF
Temperature110 °C (Microwave)
Reactant Molar RatioAmine:Halide (approx. 2:1)

Table 2: General Conditions for Intramolecular Cyclization

ParameterValue
CatalystCuprous Chloride or Cuprous Bromide
BaseTriethylamine or DIPEA
SolventDMF, DMAc, or DMSO
Temperature50 - 110 °C

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To a microwave vial, add the 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the desired amine (1.5-2.0 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed DMF.

  • Seal the vial and heat in a microwave reactor at 110 °C for the appropriate time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Intramolecular Cyclization

  • Dissolve the acyclic precursor in an appropriate solvent (e.g., DMF) in a round-bottom flask.

  • Add the base (e.g., triethylamine, 2.0 eq) and the catalyst (e.g., cuprous chloride, 0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & Analysis start1 Pyrrolo[2,3-d]pyrimidine Core step1 N-Alkylation start1->step1 start2 Cyclopentyl Halide start2->step1 start3 Amine step2 Pd-Catalyzed Amination start3->step2 step1->step2 step3 Further Functionalization step2->step3 product Final Product step3->product analysis Purification & Analysis product->analysis

Caption: Synthetic workflow for cyclopentyl-substituted pyrrolo[2,3-d]pyrimidines.

troubleshooting_logic issue Low Reaction Yield catalyst Optimize Catalyst/Ligand issue->catalyst base Screen Different Bases issue->base solvent Use Anhydrous/Degassed Solvent issue->solvent temp Adjust Reaction Temperature issue->temp atmosphere Ensure Inert Atmosphere issue->atmosphere solution Improved Yield catalyst->solution base->solution solvent->solution temp->solution atmosphere->solution

Caption: Troubleshooting logic for low reaction yields.

Technical Support Center: Scaling Up 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (CPDU). This guide is designed for researchers, chemists, and process development professionals. As a critical intermediate in the manufacturing of the antihypertensive drug Urapidil, achieving high purity and yield of CPDU is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during laboratory and pilot-plant scale production.

Section 1: Synthesis Strategy & Optimization

The transition from bench-scale synthesis to pilot or industrial production introduces challenges related to reaction control, safety, and economic viability. This section addresses core strategic decisions in CPDU synthesis.

FAQ 1.1: Which synthetic route is preferable for industrial scale-up?

There are two primary routes for synthesizing CPDU. The optimal choice depends on raw material availability, process safety infrastructure, and desired throughput.

Answer: For large-scale production, Route A (Two-Step Chlorination) is often preferred due to its more controlled reaction profile and potential for higher purity.[3][4]

  • Route A (Two-Step): This pathway involves the initial reaction of 6-chloro-1,3-dimethyluracil with 3-aminopropan-1-ol to form the intermediate 6-((3-hydroxypropyl)amino)-1,3-dimethyluracil. This alcohol is then chlorinated, typically with thionyl chloride (SOCl₂), to yield the final CPDU product.[3][4]

  • Route B (One-Step): This involves a direct coupling of 6-chloro-1,3-dimethyluracil with 3-chloropropylamine hydrochloride.[4]

Expertise & Causality: While a one-step synthesis appears more efficient, controlling the reaction can be difficult at scale. The direct coupling (Route B) often requires stronger bases and harsher conditions, which can lead to a more complex impurity profile. Route A allows for the isolation and purification of the hydroxy-intermediate, ensuring that the final, critical chlorination step begins with high-purity material. This compartmentalization of steps is a cornerstone of robust process chemistry, as it prevents the carry-over of impurities into the final product.

G cluster_0 Route A: Two-Step Chlorination (Recommended for Scale-Up) cluster_1 Route B: One-Step Direct Coupling A_start 6-chloro-1,3-dimethyluracil A_reagent1 + 3-aminopropan-1-ol A_intermediate 6-((3-hydroxypropyl)amino)- 1,3-dimethyluracil A_start->A_intermediate Step 1: Amination A_reagent2 + Thionyl Chloride (SOCl₂) A_end Product: CPDU A_intermediate->A_end Step 2: Chlorination B_start 6-chloro-1,3-dimethyluracil B_reagent + 3-chloropropylamine HCl + Base B_end Product: CPDU B_start->B_end Single Step Coupling G start High Hydroxy-Intermediate Impurity Detected q1 Was the starting material completely dry? start->q1 s1 Action: Dry starting material under vacuum at 40-50°C before use. Re-run reaction. q1->s1 No q2 Was thionyl chloride added in sufficient excess? q1->q2 Yes end Problem Resolved s1->end s2 Action: Increase SOCl₂ stoichiometry to 1.5-2.0 eq. or use as solvent. Re-run reaction. q2->s2 No q3 Was the reaction time or temperature sufficient? q2->q3 Yes s2->end s3 Action: Extend reaction time post-addition or increase final temperature to 40-50°C. Monitor by in-process TLC/HPLC. q3->s3 No q3->end Yes, check other parameters s3->end

References

Stability issues of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (CAS 34654-81-4). As Senior Application Scientists, we understand that the stability and integrity of your research compounds are paramount to achieving reliable and reproducible results. This document provides in-depth technical guidance, troubleshooting advice, and practical protocols to address the stability challenges associated with this bifunctional molecule in solution.

The unique structure of this compound, featuring a reactive chloropropyl group and a uracil core, makes it a versatile intermediate in pharmaceutical synthesis, particularly for drugs like Urapidil.[1][2] However, these same reactive sites are susceptible to degradation, primarily through hydrolysis and cyclization, especially in aqueous or protic solutions. This guide is designed to help you navigate these challenges effectively.

Core Stability Considerations

The primary stability concerns for this compound stem from its two key functional groups:

  • The 3-Chloropropyl Group : This alkyl chloride is susceptible to nucleophilic substitution reactions.[1] In aqueous or other nucleophilic solvents (like methanol), the chlorine atom can be displaced, most commonly by a hydroxyl group, leading to the formation of the corresponding alcohol derivative, 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil. This hydrolysis is often accelerated under acidic or basic conditions.[1]

  • The Secondary Amine : The amine linked to the uracil ring can act as an internal nucleophile. Under certain conditions, particularly basic pH, it can attack the electrophilic carbon bearing the chlorine atom, leading to an intramolecular cyclization reaction. This would result in the formation of a fused heterocyclic system, rendering the compound inactive for its intended subsequent reactions.

Understanding these potential degradation pathways is the first step in preventing them.

Diagram: Potential Degradation Pathways

The following diagram illustrates the two primary degradation routes for this compound in solution.

G cluster_main cluster_paths A This compound B Hydrolysis Product (6-[(3-Hydroxypropyl)amino]-1,3-dimethyluracil) A->B  Nucleophilic Substitution (e.g., H2O, OH⁻) C Intramolecular Cyclization Product A->C  Intramolecular Nucleophilic Attack (Often base-catalyzed)

Caption: Primary degradation pathways of the target compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What is the recommended solvent for preparing a stock solution?

For maximum stability, we recommend preparing stock solutions in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents do not participate in nucleophilic substitution reactions with the chloropropyl group. The solid compound is soluble in DMSO and methanol.[3]

Q2: How should I store the solid compound and its stock solutions?

The solid compound should be stored in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents. Stock solutions, especially those in anhydrous aprotic solvents, should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What is the expected stability of this compound in aqueous buffers?

The stability in aqueous solutions is significantly lower than in anhydrous organic solvents and is highly pH-dependent. The alkyl chloride is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[1] For assays requiring aqueous buffers, it is critical to prepare the final working solution immediately before use by diluting the concentrated stock. Avoid storing the compound in aqueous media for extended periods.

Q4: What are the analytical signs of degradation?

Degradation can be monitored using High-Performance Liquid Chromatography (HPLC), typically with UV detection (around 260 nm is suitable for the uracil chromophore).[4] Signs of degradation include:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks corresponding to degradation products (e.g., the more polar hydrolysis product).

  • Changes in the solution's appearance, such as discoloration or precipitation (though this is less common at typical research concentrations).

Q5: Can I use a solution that has been stored for several weeks at 4°C?

We strongly advise against it, especially if the solvent is aqueous or a protic organic solvent like methanol. The risk of significant hydrolysis of the chloropropyl group is high. For critical experiments, always use a freshly prepared solution from a validated stock.

Troubleshooting Guide

This table provides a quick reference for common issues, their likely causes related to compound instability, and recommended actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Loss of Yield in Subsequent Synthesis Step Degradation of the starting material via hydrolysis or cyclization.Prepare fresh stock solutions in anhydrous aprotic solvents (e.g., DMSO). Minimize the time the compound spends in protic solvents or aqueous media. Confirm the purity of the starting material by HPLC before starting the reaction.
Inconsistent Results in Biological Assays The active compound has degraded in the aqueous assay buffer.Prepare the final working solution immediately before adding it to the assay plate. Perform a time-course experiment to determine the compound's stability window in your specific assay buffer.
Appearance of Unexpected Peaks in HPLC/LC-MS Formation of hydrolysis or cyclization products.Analyze the mass of the new peaks to identify them. The hydrolysis product will have a mass corresponding to the replacement of -Cl with -OH. If confirmed, review solution preparation and storage protocols.
Precipitation in Stock Solution upon Freezing Poor solubility of the compound in the chosen solvent at low temperatures.Ensure the stock concentration is not above the solubility limit. A gentle warming and vortexing may redissolve the compound. If precipitation persists, consider preparing a slightly more dilute stock solution.

Protocol: A Practical Guide to Assessing Solution Stability

To ensure the integrity of your experiments, we recommend performing a simple stability study under your specific laboratory conditions.

Objective: To determine the rate of degradation of this compound in a chosen experimental buffer over a typical experiment duration.

Workflow Diagram

G cluster_timepoints 5. Timepoints T=x hours prep 1. Prepare fresh stock (e.g., 10 mM in anhydrous DMSO) dilute 2. Dilute stock into test buffer (e.g., PBS, pH 7.4) to final concentration prep->dilute t0 3. Timepoint T=0: Immediately analyze an aliquot by HPLC dilute->t0 incubate 4. Incubate solution under experimental conditions (e.g., 37°C) t0->incubate tx1 Analyze aliquot incubate->tx1 e.g., 2h tx2 Analyze aliquot incubate->tx2 e.g., 8h tx3 Analyze aliquot incubate->tx3 e.g., 24h plot 6. Plot % remaining parent compound vs. time tx1->plot tx2->plot tx3->plot

Caption: Workflow for a simple HPLC-based stability study.

Methodology
  • Materials:

    • This compound (purity >98%).

    • Anhydrous DMSO.

    • Your experimental aqueous buffer (e.g., PBS, pH 7.4).

    • HPLC system with a C18 reverse-phase column and UV detector.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Dilute this stock solution into your aqueous buffer to a final concentration suitable for your assay and HPLC analysis (e.g., 100 µM).

    • Timepoint 0: Immediately inject an aliquot of the aqueous solution onto the HPLC system. Record the peak area of the parent compound.

    • Incubate the remaining aqueous solution under your standard experimental conditions (e.g., room temperature, 37°C).

    • Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot and record the peak area of the parent compound.

    • For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Data Interpretation:

    • Plot the % Remaining versus time.

    • This plot will provide a clear visual representation of the compound's stability. If you observe a significant drop (e.g., >10%) within your typical experiment duration, you must adjust your workflow, for example, by preparing working solutions more frequently.

By implementing these guidelines and validation protocols, you can mitigate the risks associated with the inherent reactivity of this compound, ensuring the accuracy and reliability of your research outcomes.

References

Technical Support Center: Post-Treatment Solvent Recycling in 6-CPDMU Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-chloro-2,4-bis(1-pyrrolidinyl)pyrimidine (6-CPDMU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical post-treatment step of solvent recycling. As the pharmaceutical industry increasingly moves towards sustainable and cost-effective manufacturing, efficient solvent recovery has become paramount.[1][2] This resource offers field-proven insights and scientifically-grounded protocols to help you optimize your processes, reduce waste, and ensure the quality of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to solvent recycling in the context of 6-CPDMU synthesis.

Q1: Why is solvent recycling important in the synthesis of 6-CPDMU and other active pharmaceutical ingredients (APIs)?

A1: Solvents can constitute up to 80-90% of the total mass in a typical organic reaction and are a major contributor to the waste generated.[3] In pharmaceutical manufacturing, this waste stream can be substantial, often ranging from 50 to 100 tons of waste per ton of pure product.[2] Implementing a robust solvent recycling program offers several key advantages:

  • Cost Reduction: Recycling can drastically cut down on the expenses associated with purchasing fresh solvents and disposing of hazardous waste, with some methods achieving up to a 90% reduction in these costs.[1]

  • Environmental Sustainability: By minimizing solvent waste, you reduce the environmental impact of your process, including the carbon footprint associated with both solvent production and waste incineration.[2][4]

  • Regulatory Compliance: Increasingly stringent environmental regulations, such as those from the Environmental Protection Agency (EPA), govern the disposal of solvent waste.[5][6][7] Effective recycling helps ensure compliance and avoids potential penalties.

  • Operational Efficiency: On-site recycling can provide a consistent supply of high-purity solvents, reducing reliance on external suppliers and potential production delays.[1][8]

Q2: What are the primary solvents used in the work-up and crystallization of 6-CPDMU that are candidates for recycling?

A2: While the specific solvent system can vary based on the synthetic route, common solvents used in the purification of pyrimidine derivatives like 6-CPDMU include ethanol, acetone, ethyl acetate, and hexane.[9] These are often used for extraction, washing, and recrystallization steps.[10][11][12] The mother liquor from crystallization is a prime candidate for solvent recovery as it contains a high percentage of relatively clean solvent.[13]

Q3: What are the main challenges in recycling solvents from 6-CPDMU synthesis?

A3: The primary challenges include:

  • Presence of Impurities: The waste solvent will be contaminated with unreacted starting materials, by-products, and the 6-CPDMU product itself. These impurities must be effectively removed to ensure the recycled solvent's purity.

  • Azeotrope Formation: Some solvent mixtures can form azeotropes, which are mixtures that have a constant boiling point and composition, making separation by simple distillation difficult.[14]

  • Water Content: Solvents can absorb moisture from the atmosphere or during aqueous work-up steps. Water can interfere with future reactions and must be removed.

  • Maintaining Purity Standards: The recycled solvent must meet stringent purity requirements to be reused in subsequent batches of 6-CPDMU synthesis to avoid introducing contaminants that could affect the final product's quality and yield.

Q4: What are the most common and effective methods for solvent recycling in a laboratory or pilot plant setting?

  • Fractional Distillation: Used to separate a mixture of liquids with close boiling points.

  • Vacuum Distillation: Employed for high-boiling point solvents or to prevent the degradation of heat-sensitive compounds by lowering the solvent's boiling point.[8]

  • Azeotropic Distillation: A specialized technique used to break azeotropes, often by adding a third component to alter the relative volatilities.

Other emerging technologies like nanofiltration and pervaporation also show promise for solvent recovery.[[“]]

Q5: How can I verify the purity of my recycled solvent before reusing it?

A5: The purity of the recycled solvent is critical and must be rigorously assessed. The most common and reliable analytical techniques include:

  • Gas Chromatography (GC): Headspace GC is the preferred method for residual solvent analysis as it is highly sensitive and can quantify volatile organic impurities, even at parts-per-million (ppm) levels.[18][19][20] It is a compendial method in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[18]

  • High-Performance Liquid Chromatography (HPLC): While less common for solvent purity, HPLC can be used to detect non-volatile organic impurities. However, reusing contaminated HPLC solvents is generally not recommended as it can invalidate analytical results.[21][22]

  • Karl Fischer Titration: This is the standard method for determining the water content in a solvent.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the solvent recycling process for 6-CPDMU synthesis.

Troubleshooting Low Solvent Recovery Yield

Problem: The volume of recovered solvent is significantly lower than expected.

Potential Cause Explanation Recommended Solution
Inefficient Condensation The condenser in the distillation setup is not adequately cooling the solvent vapors, leading to losses.Ensure a sufficient flow rate of cold water through the condenser. For low-boiling point solvents, consider using a chilled coolant.
Leaks in the System Vapors are escaping from joints or connections in the distillation apparatus.Inspect all glassware and connections for proper sealing. Use appropriate joint grease or PTFE sleeves.
Incorrect Distillation Temperature The heating temperature is too high, causing rapid boiling and carryover of solvent aerosols, or too low, resulting in incomplete vaporization.Carefully monitor and control the temperature of the heating mantle. The vapor temperature should be at or slightly below the solvent's boiling point.
High Vacuum In vacuum distillation, if the vacuum is too strong, it can cause "bumping" and carryover of the liquid into the collection flask.Use a vacuum controller to maintain a stable and appropriate vacuum level. Introduce a gentle stream of an inert gas like nitrogen to prevent bumping.
Troubleshooting Purity Issues in Recycled Solvent

Problem: The recycled solvent is contaminated with impurities, as indicated by GC analysis or poor performance in subsequent reactions.

Potential Cause Explanation Recommended Solution
Carryover of High-Boiling Impurities The distillation was carried out too quickly or at too high a temperature, causing non-volatile or high-boiling point impurities to be carried over with the solvent vapor.Reduce the heating rate to ensure a slow and steady distillation. Use a fractionating column to improve separation efficiency.
Azeotrope Formation The solvent forms an azeotrope with water or another impurity, preventing complete separation by simple distillation.For water azeotropes, consider adding a drying agent like molecular sieves to the collected distillate. For other azeotropes, azeotropic or extractive distillation may be necessary.
Thermal Decomposition of Impurities Some impurities may decompose at the distillation temperature, forming new, more volatile contaminants.If feasible, use vacuum distillation to lower the boiling point and minimize thermal stress on the components.[8]
Contaminated Collection Flask The receiving flask was not clean, leading to contamination of the purified solvent.Ensure all glassware used for collection is thoroughly cleaned and dried before use.
Troubleshooting High Water Content in Recycled Solvent

Problem: Karl Fischer titration indicates an unacceptably high level of water in the recovered solvent.

Potential Cause Explanation Recommended Solution
Incomplete Separation from Aqueous Phase If the solvent was recovered from an extraction process, residual water may have been carried over.Ensure proper separation of the organic and aqueous layers before distillation. Consider a brine wash to help remove dissolved water.
Water Azeotrope Many organic solvents form azeotropes with water, which will co-distill.Dry the collected distillate over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or molecular sieves).
Hygroscopic Solvent The solvent readily absorbs moisture from the air during collection and storage.Collect the distillate under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container with a desiccant.

III. Experimental Protocols & Visualizations

This section provides detailed methodologies for key solvent recycling and analysis workflows, accompanied by visual diagrams.

Protocol 1: Standard Operating Procedure for Simple Distillation of Ethyl Acetate
  • Setup: Assemble a simple distillation apparatus in a fume hood using clean, dry glassware. The setup should include a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the waste ethyl acetate. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the ethyl acetate begins to boil, vapors will rise into the distillation head. Monitor the temperature at the thermometer. Pure ethyl acetate will distill at approximately 77°C at atmospheric pressure.

  • Collection: The vapors will pass into the condenser, where they will be cooled and condense back into a liquid. Collect the purified ethyl acetate in the receiving flask.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of ethyl acetate or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Storage: Transfer the collected ethyl acetate to a clean, dry, and properly labeled storage bottle.

G cluster_setup Setup cluster_process Process cluster_completion Completion & Storage A Assemble Distillation Apparatus B Charge Flask with Waste Solvent & Boiling Chips A->B C Heat Gently B->C D Monitor Vapor Temperature (approx. 77°C) C->D E Condense Vapors D->E F Collect Distillate E->F G Stop Distillation F->G Temperature rises or residue is low H Store Purified Solvent G->H

Workflow for Simple Distillation of Ethyl Acetate.
Protocol 2: Quality Control of Recycled Solvent using Headspace GC

  • Sample Preparation: Prepare a series of calibration standards of known impurities in the pure solvent. Accurately pipette a known volume of the recycled solvent into a headspace vial.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler. A common column for residual solvent analysis is a DB-624 or equivalent.[20]

  • GC Conditions (Example):

    • Oven Program: 40°C (hold 20 min), ramp at 10°C/min to 240°C (hold 10 min).[23]

    • Injector Temperature: 140°C.[23]

    • Detector Temperature: 240°C.[23]

    • Carrier Gas: Helium or Nitrogen.

    • Headspace Conditions: Equilibrate the vial at 80°C for 45 minutes.[23]

  • Analysis: Run the calibration standards to generate a calibration curve. Analyze the recycled solvent sample.

  • Quantification: Identify and quantify any impurities in the recycled solvent by comparing the peak areas to the calibration curve.

  • Acceptance Criteria: The levels of all identified impurities must be below the limits specified by the International Council for Harmonisation (ICH) Q3C guidelines or internal quality standards.[18]

G start Start: Recycled Solvent Sample prep Prepare Sample and Standards in Headspace Vials start->prep load Load Vials into GC Headspace Autosampler prep->load analysis GC Analysis (Separation & Detection) load->analysis data Data Acquisition & Integration analysis->data quant Quantify Impurities using Calibration Curve data->quant compare Compare Results to Acceptance Criteria quant->compare pass Solvent Passes QC - Ready for Reuse compare->pass Below Limits fail Solvent Fails QC - Reprocess or Dispose compare->fail Exceeds Limits

Quality Control Workflow for Recycled Solvents.

IV. References

  • On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025, February 3). Vertex AI Search. 1

  • Residual solvent analysis by GC-Headspace. Scharlab Internacional. 18

  • Solvent Recovery. ACS GCI Pharmaceutical Roundtable. 4

  • Solvent Reutilization Pharmaceutical Processes. Consensus Academic Search Engine. [“]

  • Residual Solvent Testing Methods. (2025, August 15). ResolveMass Laboratories Inc.19

  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. DEC IMPIANTI S.p.A.24

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International - Chromatography Online. 20

  • Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific. 23

  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg. 25

  • Optimize solvent recycling and recovery. The Climate Drive. 2

  • Synthesis Techniques: Reflux, Distillation, and Extraction. Solubility of Things. 15

  • Solvent Cleaning for Today: Operating Within Government Regulations. Spray Systems, Inc.5

  • Solvents Recovery. Safrole. 26

  • Solvents. Environmental Protection Agency. 6

  • Lab-Scale Distillation for Solvent Recovery: Reducing Waste in Pharma R&D. (2025, September 8). HWS Labortechnik Mainz. 13

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. 7

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. 27

  • Essential Guide to Solvent Recovery Systems. Venwiz. 8

  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem. 10

  • Waste Solvent Recycling: How Solvent Recovery Works. Brofind. 28

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025, December 29). ACS Omega. 11

  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Benchchem. 9

  • Re-use mobile phase in RP HPLC? (2022, January 23). ResearchGate. 21

  • Solvents and sustainability. (2018, April 13). Chemistry World. 3

  • Determining HPLC Solvent Purity: Ensuring Accurate Outcomes. (2025, September 19). Patsnap Eureka. 22

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025, December 24). ACS Publications. 12

  • Solvent recovery opportunities in the pharmaceutical industry. (2000). PubMed. 14

References

Technical Support Center: 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (CAS No: 34654-81-4) is a synthetic uracil derivative.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug Urapidil.[3][4][5] Its chemical structure consists of a 1,3-dimethyluracil core linked to a 3-chloropropylamino side chain.[1]

2. What are the main synthesis routes for this compound?

There are two primary synthesis routes for this compound:

  • Route 1: Nucleophilic Substitution. This method involves the reaction of 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione with 3-chloropropylamine.[2]

  • Route 2: Chlorination of an Alcohol Precursor. This route starts with 6-(3-hydroxypropyl)amino-1,3-dimethyluracil, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) to yield the final product.[3]

3. What are the key physical and chemical properties of this compound?

PropertyValueReference
CAS Number 34654-81-4[1][6]
Molecular Formula C₉H₁₄ClN₃O₂[1][6]
Molecular Weight 231.68 g/mol [6][7]
Appearance White to light yellow powder or crystals[8]
Melting Point 156.0 to 160.0 °C[2]
Solubility Sparingly soluble in water.[1]
Storage Recommended to be stored in a cool, dark place at <15°C.

4. What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and handling of this compound.

Synthesis Route 1: Nucleophilic Substitution

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Inactive 6-chloro-1,3-dimethyluracil. The starting material may have degraded.

    • Solution: Check the purity of the starting material using techniques like NMR or HPLC. If necessary, purify the starting material by recrystallization.

  • Possible Cause 2: Inefficient reaction conditions. The temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time.

  • Possible Cause 3: Presence of moisture. Moisture can react with the starting materials and interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Formation of multiple products (side reactions).

  • Possible Cause: Dialkylation of the amine. The amino group of the product can react with another molecule of 6-chloro-1,3-dimethyluracil, leading to a bis-uracil impurity.

    • Solution: Use a slight excess of 3-chloropropylamine to favor the formation of the desired monosubstituted product. The order of addition can also be critical; consider adding the 6-chloro-1,3-dimethyluracil solution slowly to the amine solution.

Synthesis Route 2: Chlorination of an Alcohol Precursor

Problem 1: Incomplete conversion of the starting alcohol.

  • Possible Cause 1: Insufficient thionyl chloride. The amount of chlorinating agent may not be enough to convert all the starting alcohol.

    • Solution: Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents).

  • Possible Cause 2: Reaction temperature is too low. The activation energy for the reaction may not be reached.

    • Solution: Gently heat the reaction mixture. The reaction of alcohols with thionyl chloride often requires moderate heating.[9]

Problem 2: Formation of dark-colored impurities.

  • Possible Cause: Decomposition of the product or starting material. Uracil derivatives can be sensitive to strong acidic conditions and high temperatures. Thionyl chloride reactions produce HCl as a byproduct, which can lead to degradation.

    • Solution: Perform the reaction at the lowest effective temperature. Consider using a base, such as pyridine or triethylamine, to neutralize the in-situ generated HCl.[10] However, be aware that the presence of a base can alter the stereochemical outcome of the reaction if applicable.[10]

General Purification and Analysis

Problem: Difficulty in purifying the final product.

  • Possible Cause: Presence of polar impurities. Starting materials or byproducts may co-elute with the product during chromatography.

    • Solution:

      • Recrystallization: Attempt recrystallization from a suitable solvent system. Solvents to consider include ethanol, isopropanol, or mixtures with water.

      • Column Chromatography: Use silica gel column chromatography with a gradient elution system. A common mobile phase for uracil derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexane.

      • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the work-up can be effective.

Problem: Ambiguous analytical results (NMR, HPLC).

  • Possible Cause 1: Impure sample. The presence of impurities can complicate spectral interpretation.

    • Solution: Ensure the sample is of high purity before analysis. Refer to the purification troubleshooting section.

  • Possible Cause 2: Incorrect HPLC conditions. The chosen column and mobile phase may not be optimal for separating the compound of interest from its impurities.

    • Solution: Several HPLC methods are available for the analysis of uracil and its derivatives.[11][12][13] A reversed-phase C18 column is often a good starting point.[13] The mobile phase can be a mixture of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation technique for polar uracil derivatives.[11][12]

Experimental Protocols

Synthesis of this compound (Route 2 - Example)

This protocol is a representative example based on the chlorination of an alcohol precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-(3-hydroxypropyl)amino-1,3-dimethyluracil in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or HPLC. If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 6-(3-hydroxypropyl)amino- 1,3-dimethyluracil reaction Chlorination Reaction start->reaction reagent Thionyl Chloride (SOCl2) in Anhydrous Solvent reagent->reaction quench Quench with Ice-Water reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify product 6-[(3-Chloropropyl)amino]- 1,3-dimethyluracil purify->product analysis Characterization (HPLC, NMR, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification/Analysis Issues start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification_difficulty Purification Difficulty start->purification_difficulty ambiguous_analysis Ambiguous Analysis start->ambiguous_analysis check_reagents check_reagents low_yield->check_reagents Check Starting Materials optimize_conditions optimize_conditions low_yield->optimize_conditions Optimize Conditions (Temp, Time) adjust_stoichiometry adjust_stoichiometry side_products->adjust_stoichiometry Adjust Stoichiometry recrystallize recrystallize purification_difficulty->recrystallize Recrystallize chromatography chromatography purification_difficulty->chromatography Column Chromatography re_purify re_purify ambiguous_analysis->re_purify Re-purify Sample optimize_hplc optimize_hplc ambiguous_analysis->optimize_hplc Optimize HPLC Method

References

Validation & Comparative

A Comparative Guide to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil and Other Uracil Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (6-CPDMU) with other notable uracil derivatives. While 6-CPDMU is primarily recognized as a key synthetic intermediate, this document explores its known biological interactions and contrasts its profile with the diverse therapeutic activities of other uracil-based compounds, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to this compound (6-CPDMU)

This compound, with the molecular formula C₉H₁₄ClN₃O₂, is a synthetic organic molecule built upon a pyrimidine-2,4(1H,3H)-dione core.[1][2][3] Its structure is characterized by a 3-chloropropyl amino group at the 6-position, which makes it a versatile building block for synthesizing more complex molecules.[1][4] The presence of the reactive chloropropyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of various functional groups.[1]

The most prominent application of 6-CPDMU is as a precursor in the synthesis of Urapidil, a potent antihypertensive drug that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][5] While primarily a synthetic intermediate, some studies have investigated the intrinsic biological properties of 6-CPDMU, revealing potential antimicrobial and antifungal activities, although these findings require further validation.[1] Research also indicates that it can selectively bind to serotonin and adrenergic receptors, a characteristic that likely underpins the pharmacological profile of its derivatives like Urapidil.[1]

Comparative Analysis with Other Uracil Derivatives

Uracil and its derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities and their role as precursors in synthesizing various heterocyclic compounds.[6][7][8] Derivatives substituted at the C5 and C6 positions, in particular, have demonstrated significant potential as therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-Alzheimer's properties.[6][9]

Anticancer Activity

A significant body of research has focused on developing uracil derivatives as anticancer agents. These compounds employ diverse mechanisms to inhibit tumor growth, from DNA intercalation to cell cycle arrest and enzyme inhibition.

  • 5-Cinnamoyl-6-aminouracils : This class of derivatives is believed to exert its anticancer effects through intercalation with DNA.[10][11] Compounds such as 1,3-dimethyl-5-cinnamoyl-6-aminouracil have shown in vivo activity against P388 leukemia.[10]

  • (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) : This synthetic derivative induces cell cycle arrest in the G0/G1 and G2/M phases in MCF-7 breast cancer cells.[12] Its mechanism involves the downregulation of cyclin D1 and Cdk1 and the upregulation of the tumor suppressor proteins p21 and p27, leading to apoptosis.[12]

  • Uracil-Azole Hybrids : Novel uracil-azole hybrids have demonstrated potent cytotoxic activity against breast (MCF-7) and hepatocellular (HEPG-2) cancer cell lines, highlighting the potential of molecular hybridization in designing new anticancer drugs.[13]

  • 5-Fluorouracil (5-FU) : Perhaps the most well-known uracil derivative in clinical use, 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the incorporation of uracil into DNA.[14][15] The cellular repair process, initiated by uracil DNA glycosylase (UDG), can result in DNA strand breaks and apoptosis, forming the basis of its chemotherapeutic action.[15][16]

Other Therapeutic Activities

Beyond cancer, 6-aminouracil derivatives are recognized for a broad range of pharmacological effects, including antibacterial, anti-inflammatory, analgesic, and antihypertensive actions.[17] For example, certain 6-anilinouracils have been identified as inhibitors of Bacillus subtilis DNA polymerase III, indicating potential as antibacterial agents.[18]

Quantitative Performance Data

The following tables summarize the in vitro cytotoxic activity of various uracil derivatives against several human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Uracil Derivatives against Breast Cancer Cell Lines (MCF-7)

Compound/Derivative ClassSpecific Compound ExampleIC₅₀ (µM)Reference
Uracil-Azole Hybrid Compound 4j16.18 ± 1.02[13]
Pyridopyrimidine Compound 1412.38[19]
Pyridopyrimidine Compound 1614.37[19]
Uracil/Ursolic Acid Hybrid Compound 6a> 25[20]
Reference Drug 5-Fluorouracil11.79[19]

Table 2: Cytotoxicity of Uracil Derivatives against Liver Cancer Cell Lines (HepG2)

Compound/Derivative ClassSpecific Compound ExampleIC₅₀ (µM)Reference
Uracil-Azole Hybrid Compound 4j7.56 ± 5.28[13]
Bis(6-aminouracil) Compound 738.35[19]
Pyridopyrimidine Compound 1532.42[19]
Reference Drug 5-Fluorouracil10.32[19]

Table 3: Cytotoxicity of Uracil Derivatives against Lung Cancer Cell Lines (A549)

Compound/Derivative ClassSpecific Compound ExampleIC₅₀ (µM)Reference
Uracil-Camptothecin Hybrid Compound 68b0.007–0.147[21]
Uracil-Camptothecin Hybrid Compound 68c0.002–0.670[21]
Uracil-Bestatin Hybrid Compound 575.68[21]
Reference Drug 5-Fluorouracil16.96[21]

Note: Direct comparative biological activity data for this compound was not available in the reviewed literature, reflecting its primary use as a chemical intermediate.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the therapeutic potential of these compounds.

Mechanism of Action: Cell Cycle Arrest

Certain uracil derivatives can induce cell cycle arrest by modulating the expression of key regulatory proteins. The diagram below illustrates a simplified pathway by which a compound like DBDU inhibits cancer cell proliferation.

cell_cycle_arrest cluster_G1_S G1-S Transition CyclinD1 Cyclin D1 CDK46 CDK4/6 CyclinD1->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) p21 p21/p27 p21->CDK46 inhibits E2F E2F Rb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates transcription Uracil_Derivative Uracil Derivative (e.g., DBDU) Uracil_Derivative->CyclinD1 decreases expression Uracil_Derivative->p21 increases expression

Caption: Pathway for G1/S phase cell cycle arrest by a uracil derivative.

Experimental Workflow: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity. The workflow below outlines the key steps.

mtt_workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24h (allow attachment) step1->step2 step3 Treat cells with various concentrations of uracil derivatives step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4h (Formazan formation) step5->step6 step7 Add solubilizing agent (e.g., DMSO) step6->step7 step8 Measure absorbance at ~570 nm step7->step8 end Calculate IC50 values step8->end

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a standardized method for determining the cytotoxic effects of uracil derivatives on cancer cell lines.[22]

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and vehicle (negative control), and cells with a known cytotoxic agent (positive control, e.g., 5-Fluorouracil).
  • Incubate the plate for 48 to 72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • After incubation, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
  • Calculate the percentage of cell viability for each concentration using the formula:
  • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound stands out as a valuable and versatile synthetic intermediate, primarily enabling the production of clinically significant drugs like Urapidil.[1][5] Its utility lies in the reactive chloropropyl group, which facilitates further chemical modifications. In contrast, the broader family of uracil derivatives, particularly those substituted at the 5- and 6-positions, exhibits a vast and rich pharmacology with direct therapeutic applications.[6][9] Extensive research has demonstrated their potent anticancer activity through diverse mechanisms, including cell cycle modulation and DNA damage, with several compounds showing promising preclinical cytotoxicity.[10][12][13][19] The continued exploration of uracil scaffolds, through both novel synthesis and hybridization with other pharmacophores, remains a highly promising strategy in the ongoing search for new and more effective therapeutic agents.

References

Comparative Analysis of 6-Substituted Purine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-substituted purine derivatives, focusing on their potential as kinase inhibitors. We will use the hypothesized molecule, 6-Cyclopentyl-N,N-dimethyl-9H-purin-6-amine (6-CPDMU), as a focal point for comparison with structurally related analogs reported in the scientific literature. This analysis is supported by quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to 6-Substituted Purines

Purine analogs are a cornerstone in the development of therapeutics, particularly in oncology.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes involved in DNA synthesis and cell cycle regulation.[1] A significant class of these targets is the cyclin-dependent kinases (CDKs), which are pivotal regulators of cell cycle progression and are often dysregulated in cancer.[1] The purine scaffold's versatility allows for extensive chemical modifications, particularly at the C2, C6, and N9 positions, to generate compounds with improved potency and selectivity.[1]

This guide will focus on derivatives with substitutions at the 6-position, a key area for modulating kinase inhibitory activity. We will explore how different functional groups at this position, in conjunction with substitutions at the N9-position, influence their biological activity.

Comparative Biological Activity

While the specific synthesis and biological evaluation of 6-Cyclopentyl-N,N-dimethyl-9H-purin-6-amine (6-CPDMU) are not extensively documented in publicly available literature, we can infer its potential activity by comparing it with closely related, experimentally characterized analogs. The table below presents a comparison of our hypothesized 6-CPDMU with representative 6-substituted purine derivatives.

Compound IDStructureTarget(s)Reported Activity (IC50)
6-CPDMU (Hypothesized) 6-Cyclopentyl-N,N-dimethyl-9H-purin-6-amineCDK4/Cyclin D1Not available
Compound 1 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrileCDK4/Cyclin D13.87 nM[2]
Compound 2 [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginineCytotoxic T LymphocytesStimulates CTL response between 10⁻⁹ M and 10⁻⁵ M[3]
Compound 3 6-[4-(p-tolyl)piperazin-1-yl]-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineHuh7 (Liver Cancer Cells)< 10 µM[4]
Compound 4 6-(4-phenylpiperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineHCT116 (Colon Cancer Cells)< 5 µM[4]

Analysis:

The analogs presented highlight key structure-activity relationships. The presence of a cyclopentyl group, likely at the N9 position based on common synthesis routes, is a feature of potent anticancer agents.[4][5] For instance, Compounds 3 and 4, which both contain a 9-cyclopentyl moiety, exhibit significant cytotoxicity against liver and colon cancer cell lines.[4] Compound 1, with a cyclopentyl group at the 8-position of a related pyridopyrimidine scaffold, is a highly potent CDK4 inhibitor.[2]

The N,N-dimethylamino group at the 6-position, as proposed in 6-CPDMU, is also a common feature in biologically active purines. Compound 2, which incorporates this moiety, demonstrates immunostimulatory activity by enhancing the response of cytotoxic T lymphocytes.[3]

Combining these structural features, it is plausible that 6-CPDMU would exhibit biological activity, potentially as a kinase inhibitor with cytotoxic effects. The N,N-dimethylamino group is relatively small and can participate in hydrogen bonding, while the cyclopentyl group adds lipophilicity which can be crucial for cell permeability and interaction with hydrophobic pockets in kinase active sites.

Experimental Protocols

To facilitate the evaluation of 6-CPDMU and its analogs, we provide detailed protocols for key biological assays.

CDK2/Cyclin E Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of the CDK2/Cyclin E complex, a key regulator of the G1-S phase transition in the cell cycle.[6]

Materials:

  • Human CDK2/Cyclin E enzyme (e.g., from Promega)[6]

  • Substrate: RB protein (Retinoblastoma protein)[7]

  • [γ-³³P]-ATP[7]

  • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT[8]

  • Test compounds (e.g., 6-CPDMU analogs) dissolved in DMSO

  • 384-well plates[6]

  • ADP-Glo™ Kinase Assay Kit (Promega) for non-radioactive readout[6][8]

Procedure (Luminescent Readout):

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).

  • Enzyme Addition: Add 2 µl of diluted CDK2/Cyclin E enzyme to each well.

  • Substrate/ATP Mix Addition: Add 2 µl of a mixture containing the RB protein substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay in HCT116 Cells

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][9]

Materials:

  • HCT116 human colorectal carcinoma cells[10]

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)[1]

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the CDK-mediated signaling pathway that regulates the G1/S phase transition of the cell cycle, a common target of purine-based inhibitors.

CDK_Signaling_Pathway cluster_RbE2F Transcriptional Repression Mitogens Mitogenic Signals (e.g., Growth Factors) Ras Ras/MAPK Pathway Mitogens->Ras activate CyclinD Cyclin D Ras->CyclinD upregulate CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits E2F E2F CyclinE Cyclin E E2F->CyclinE transcribes Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb releases Rb_E2F->E2F CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes p21 p21/p27 p21->CyclinE_CDK2 inhibits Purine_Inhibitor 6-Substituted Purine Inhibitors (e.g., 6-CPDMU) Purine_Inhibitor->CDK46 inhibits Purine_Inhibitor->CDK2 inhibits

Caption: CDK-mediated cell cycle regulation and points of inhibition by 6-substituted purines.

Experimental Workflow

The diagram below outlines the key steps in the MTT cytotoxicity assay workflow.

MTT_Workflow Start Start Seed_Cells Seed HCT116 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of test compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat cells with compounds and controls Incubate_24h->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Remove medium and add solubilizing agent Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

Validating the Structure of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation data for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil and a key precursor, 6-amino-1,3-dimethyluracil. The information presented is essential for researchers involved in the synthesis, purification, and analysis of related pharmaceutical compounds. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the cited analytical techniques are provided.

Structural and Physicochemical Properties

This compound is a known impurity in the synthesis of the antihypertensive drug Urapidil.[1] Its accurate identification and characterization are crucial for quality control and regulatory compliance in pharmaceutical manufacturing. The structural relationship between this compound and its precursor, 6-amino-1,3-dimethyluracil, is illustrated in the synthesis workflow below.

G cluster_synthesis Synthesis Pathway 6-amino-1,3-dimethyluracil 6-amino-1,3-dimethyluracil This compound This compound 6-amino-1,3-dimethyluracil->this compound + reagent 3-chloro-1-propanol or similar reagent reagent->this compound Substitution Reaction

Caption: Synthesis workflow from 6-amino-1,3-dimethyluracil.

A comparison of the key physicochemical properties of the target compound and its precursor is presented in the table below.

PropertyThis compound6-amino-1,3-dimethyluracil
CAS Number 34654-81-46642-31-5
Molecular Formula C9H14ClN3O2C6H9N3O2
Molecular Weight 231.68 g/mol 155.15 g/mol
IUPAC Name 6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione6-amino-1,3-dimethylpyrimidine-2,4-dione
Appearance White to light yellow powder/crystalPowder
Melting Point 156.0 to 160.0 °C295 °C (decomposes)

Spectroscopic Data for Structural Validation

The definitive validation of the chemical structure of this compound and its distinction from its precursor is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a publicly available Certificate of Analysis with complete spectral data for this compound is not readily accessible, its availability as a certified reference standard from multiple suppliers confirms that such data has been rigorously obtained.[2][3]

For comparative purposes, the available spectroscopic data for the precursor, 6-amino-1,3-dimethyluracil, is presented below. This data provides a baseline for interpreting the expected spectra of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data for 6-amino-1,3-dimethyluracil:

  • Solvent: DMSO-d6

  • Chemical Shifts (δ):

    • 4.8 ppm (s, 1H, C5-H)

    • 3.25 ppm (s, 3H, N3-CH3)

    • 3.1 ppm (s, 3H, N1-CH3)

    • 6.2 ppm (br s, 2H, -NH2)

The expected ¹H NMR spectrum of this compound would show additional signals corresponding to the chloropropyl side chain, including multiplets for the three methylene (-CH2-) groups, and a triplet for the terminal methylene group adjacent to the chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Key FTIR Absorptions for 6-amino-1,3-dimethyluracil:

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine group.

  • 1700-1650 cm⁻¹: C=O stretching vibrations of the uracil ring.

  • 1640-1600 cm⁻¹: N-H bending vibrations of the primary amine group.

  • ~1550 cm⁻¹: C=C stretching vibration within the uracil ring.

In the FTIR spectrum of this compound, the N-H stretching and bending vibrations would be characteristic of a secondary amine. Additionally, C-H stretching vibrations from the propyl chain would be observed around 2950-2850 cm⁻¹, and a C-Cl stretching absorption would be expected in the fingerprint region (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrum of 6-amino-1,3-dimethyluracil:

  • Molecular Ion (M⁺): m/z 155

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 231, corresponding to its molecular weight. The isotopic pattern of the molecular ion would also reveal the presence of a chlorine atom (with the characteristic ~3:1 ratio of the M and M+2 peaks).

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the structural validation of small organic molecules.

G cluster_workflow Analytical Workflow Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: General analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of ions at each m/z value.

    • Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak.

    • Examine the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

References

Analytical methods for quantifying 6-CPDMU in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Quantification of 6-CPDMU in a Mixture

For researchers, scientists, and drug development professionals, the accurate quantification of 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine (6-CPDMU) in complex mixtures is crucial for efficacy and safety assessment. This guide provides a comparative overview of various analytical techniques, complete with experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs. The following methods are based on established protocols for the closely related and structurally similar compound, 6-mercaptopurine (6-MP), and are expected to be adaptable for 6-CPDMU with appropriate validation.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the quantification of 6-CPDMU, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Table 1: Quantitative Performance Data for a 6-Mercaptopurine-Based Analytical Standard

ParameterHPLC-UV[1][2]LC-MS/MS[3][4]GC-MS[5]UV-Vis Spectrophotometry[6]
Linearity (Range) 0.01 - 5 µg/mL0.05 - 500 ng/mLAnalyte Dependent2 - 12 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.99> 0.99
Limit of Detection (LOD) 17 ng/mL10 - 50 pg/mLAnalyte Dependent0.0587 µg/mL
Limit of Quantification (LOQ) 52 ng/mL50 - 500 pg/mLAnalyte Dependent0.1944 µg/mL
Accuracy (% Recovery) 98 - 102%85 - 115%Analyte Dependent98 - 102%
Precision (% RSD) < 2%< 15%< 15%< 2%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This robust and widely available technique offers excellent performance for the routine quantification of 6-CPDMU.

Sample Preparation:

  • Plasma Samples: Deproteinize plasma samples by adding a 1:1 mixture of methanol and water, followed by vortexing and centrifugation.[7]

  • Solid Formulations: Dissolve the powdered sample in a suitable solvent such as a methanol:water mixture.[2]

  • Filter the supernatant or the dissolved sample through a 0.45 µm membrane filter before injection.[7]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M sodium acetate (10:90 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 324 nm.[2]

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[8]

Sample Preparation:

  • Plasma/Serum: Perform solid-phase extraction for sample clean-up and concentration.[4]

  • Incorporate an internal standard, such as a deuterated analog of 6-CPDMU, early in the sample preparation process to correct for matrix effects and procedural losses.[4]

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient elution using methanol and water, both containing 0.1% formic acid, is often effective.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For non-volatile compounds like 6-CPDMU, derivatization is a necessary step to increase volatility.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

  • Derivatize the extracted analyte to make it amenable to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-1MS).[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: A quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method suitable for the quantification of 6-CPDMU in less complex mixtures, such as pharmaceutical formulations.[6]

Sample Preparation:

  • Dissolve the sample in a solvent that is transparent in the UV region of interest, such as a mixture of methanol and water.[6]

  • Prepare a series of calibration standards of known concentrations.

Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for 6-CPDMU.

  • Measure the absorbance of the sample and calibration standards at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Experimental Workflow and Data Analysis

The general workflow for the quantification of 6-CPDMU involves several key stages, from sample receipt to final data reporting.

Analytical Workflow for 6-CPDMU Quantification cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Receipt->Sample_Preparation Analytical_Method Analytical Method (HPLC, LC-MS, GC-MS, UV-Vis) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Validation Method Validation Analytical_Method->Validation Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Data_Review Data Review & QC Data_Processing->Data_Review Reporting Final Report Generation Data_Review->Reporting

Caption: General experimental workflow for the quantification of 6-CPDMU.

Signaling Pathway Visualization

While 6-CPDMU is not directly involved in a signaling pathway as an endogenous molecule, its analysis is critical in drug development. The following diagram illustrates the logical relationship in selecting an appropriate analytical method.

Method Selection Logic Start Start: Need to Quantify 6-CPDMU Matrix_Complexity High Matrix Complexity? (e.g., Plasma, Tissue) Start->Matrix_Complexity Concentration_Level Low Analyte Concentration? Matrix_Complexity->Concentration_Level No LC_MS LC-MS/MS Matrix_Complexity->LC_MS Yes Concentration_Level->LC_MS Yes HPLC_UV HPLC-UV Concentration_Level->HPLC_UV No Volatility Is Analyte Volatile or Can be Derivatized? GC_MS GC-MS Volatility->GC_MS Yes UV_Vis UV-Vis Spectrophotometry Volatility->UV_Vis No HPLC_UV->Volatility

Caption: Decision tree for selecting an analytical method for 6-CPDMU.

References

A Comparative Guide to the Cross-Reactivity Profile of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Building Block

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (6-CPDMU) is a synthetic uracil derivative recognized primarily as a key intermediate in the synthesis of Urapidil, a clinically significant antihypertensive agent.[1] While its role as a chemical precursor is well-established, the inherent biological activity and potential for off-target interactions of 6-CPDMU itself remain less characterized. Uracil and its derivatives form the pharmacophore for a wide array of therapeutics, from antiviral to anticancer agents, underscoring the potential for these structures to interact with diverse biological targets.[2]

In drug development, early characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities (polypharmacology).[3] This guide provides a comparative framework for assessing the cross-reactivity of 6-CPDMU. We will explore its activity at the known targets of its successor, Urapidil, and compare its selectivity against a panel of relevant protein families and alternative therapeutic agents. The experimental protocols detailed herein are designed to build a comprehensive selectivity profile, a critical step in evaluating the therapeutic potential and safety of any new chemical entity.

The Rationale for Investigation: A Tale of Two Targets

The logical starting point for investigating 6-CPDMU's biological activity is the known mechanism of Urapidil. Urapidil exerts its antihypertensive effect through a dual mechanism of action:

  • Peripheral antagonism of α1-adrenergic receptors: This action blocks norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[4][5]

  • Central agonism of serotonin 5-HT1A receptors: Activation of these receptors in the brainstem reduces sympathetic outflow, further contributing to blood pressure control and mitigating the reflex tachycardia often seen with simple α1-blockers.[4][6]

Given that 6-CPDMU is a direct precursor, it is plausible that it shares some affinity for these same targets. This guide will therefore focus on comparing 6-CPDMU to established drugs acting on these two receptor systems:

  • Alternative α1-Adrenergic Antagonists: Prazosin (a non-subtype-selective α1-blocker) and Tamsulosin (an α1A-subtype-selective blocker used for benign prostatic hyperplasia).[7][8]

  • Alternative 5-HT1A Receptor Agonist: Buspirone (a partial agonist used primarily as an anxiolytic).[9][10]

By comparing 6-CPDMU to these well-characterized agents, we can contextualize its potency and selectivity, providing a foundational dataset for further development.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust cross-reactivity study should progress from initial target binding to broader, unbiased screens and finally to cellular-level validation. Our comparative analysis employs a three-tiered strategy.

G cluster_0 Tier 1: Primary Target Affinity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular Validation & Cytotoxicity T1_Assay Radioligand Binding Assays (α1-Adrenergic & 5-HT1A Receptors) T2_Kinase Kinome Profiling (Competition Binding Assay) T1_Assay->T2_Kinase Proceed if potent T2_Safety Safety Pharmacology Panel (Receptors, Ion Channels, Transporters) T1_Assay->T2_Safety Proceed if potent T3_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2_Kinase->T3_CETSA Validate hits & primary targets T2_Safety->T3_CETSA Validate hits & primary targets T3_MTT MTT Assay (General Cytotoxicity) T3_CETSA->T3_MTT Assess therapeutic window

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Primary Target Affinity Assessment

The first step is to quantify the binding affinity of 6-CPDMU and comparator compounds at the primary targets of interest. The gold standard for this is the competitive radioligand binding assay.[11]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Prepare membrane homogenates from cell lines stably overexpressing the human receptor of interest (e.g., HEK293 cells expressing α1A-adrenergic receptor or 5-HT1A receptor).[12]

    • Quantify total protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors), and a range of concentrations of the test compound (6-CPDMU or comparators).[12]

    • For each receptor, include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-radioactive ligand).

  • Incubation & Separation:

    • Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Comparative Data: Primary Target Binding Affinity (Ki, nM)
Compoundα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic Receptor5-HT1A Receptor
6-CPDMU 12535041085
Urapidil15405525
Prazosin213>10,000
Tamsulosin0.5150120>10,000
Buspirone>10,000>10,000>10,00020

Note: Data are illustrative and intended for comparative purposes.

Interpretation: This hypothetical data suggests that 6-CPDMU possesses moderate affinity for both α1-adrenergic and 5-HT1A receptors, consistent with its role as a Urapidil precursor. However, its potency is significantly lower than Urapidil and the specialized comparator drugs. It shows weaker subtype selectivity across α1 receptors compared to Tamsulosin.

Tier 2: Broad Cross-Reactivity Screening

To identify unanticipated off-target interactions, broad screening against large panels of proteins is essential. This is commonly divided into profiling against the human kinome and a "safety panel" of other targets known to be implicated in adverse drug reactions.[14][15]

Experimental Protocol 1: Kinome Profiling

Large-scale kinase screening is typically performed by specialized vendors using competition binding assays (e.g., KINOMEscan™).[2][16]

  • Assay Principle: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a DNA-tagged kinase from a library of hundreds of human kinases. An immobilized, active-site-directed ligand is included in the reaction.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured. A potent interaction between the test compound and the kinase results in a lower signal, as the compound prevents the kinase from binding to the immobilized ligand.

  • Data Analysis: Results are often reported as "% Control" or "% Inhibition". A low % Control value indicates a strong interaction. Hits are typically defined as compounds that produce >90% inhibition at the screening concentration. Follow-up dose-response curves are generated for any identified hits to determine the dissociation constant (Kd).

Experimental Protocol 2: Safety Pharmacology Panel

These panels screen the test compound against a collection of G-protein coupled receptors (GPCRs), ion channels, and transporters associated with clinical side effects.[14] The methodology is typically a series of competitive radioligand binding assays, similar to the protocol described in Tier 1, performed across dozens of different receptor preparations.

Comparative Data: Off-Target Selectivity Profile
CompoundKinome Hits (>90% Inh. @ 10 µM)Safety Panel Hits (Ki < 1 µM)
6-CPDMU 2 (PI3Kγ, CSK)1 (Dopamine D2 Receptor)
Urapidil1 (PI3Kγ)0
Prazosin00
Buspirone01 (Dopamine D2 Receptor)

Note: Data are illustrative and intended for comparative purposes.

Interpretation: The illustrative data suggests 6-CPDMU may have off-target activity against two kinases (PI3Kγ, CSK) and the Dopamine D2 receptor. The shared D2 receptor activity with Buspirone is noteworthy, as Buspirone is known to have D2 antagonist properties.[17] This finding warrants further investigation to understand its functional consequence.

Tier 3: Cellular Validation and Cytotoxicity Assessment

Biochemical assays identify binding, but cellular assays confirm target engagement in a physiological context and assess the overall impact on cell health.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within intact cells.[18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat Treat intact cells with Vehicle or 6-CPDMU Heat Heat cell suspensions to various temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pelletprecipitated proteins Lyse->Spin Detect Analyze soluble fraction for target protein (e.g., Western Blot) Spin->Detect Supernatant

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells expressing the target protein (e.g., α1A-adrenergic receptor) with either vehicle or a saturating concentration of 6-CPDMU.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.[20]

Experimental Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the resulting purple solution on a plate reader (typically at ~570 nm).

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability versus compound concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Comparative Data: Cellular Activity and Cytotoxicity
CompoundCETSA Thermal Shift (ΔTm, °C) for α1A-ARGeneral Cytotoxicity (CC50 in HepG2 cells, µM)
6-CPDMU +2.875
Urapidil+5.1>100
Prazosin+6.5>100
Tamsulosin+7.2>100
BuspironeN/A>100

Note: Data are illustrative and intended for comparative purposes. N/A = Not Applicable.

Interpretation: The positive thermal shift confirms that 6-CPDMU engages the α1A-adrenergic receptor in a cellular environment, though the smaller shift compared to the dedicated antagonists suggests a weaker or more transient interaction. The CC50 value provides an initial assessment of the therapeutic window. A lower CC50 indicates greater general cytotoxicity.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the cross-reactivity of this compound. The illustrative data presented positions 6-CPDMU as a compound with moderate, multi-target activity, primarily directed towards α1-adrenergic and 5-HT1A receptors, but with significantly lower potency than its derivative, Urapidil, and other established drugs.

The identification of potential off-target interactions with PI3Kγ, CSK, and the D2 receptor highlights the critical importance of broad screening in early-stage drug development. These findings are not necessarily detrimental; they could be explored for potential polypharmacological benefits. However, they must be rigorously investigated through functional assays to understand their physiological relevance and potential for adverse effects.

The protocols and comparative framework established here provide a robust foundation for any researcher or drug development professional seeking to evaluate the selectivity profile of a novel uracil derivative. A thorough understanding of a compound's interactions across the proteome is the cornerstone of building a comprehensive safety and efficacy profile, ultimately paving the way for successful clinical translation.

References

A Comparative Guide to 6-CPDMU and Other Urapidil Impurity Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. For Urapidil, a sympatholytic antihypertensive drug, ensuring rigorous quality control involves the use of well-characterized impurity standards.[1][2] This guide provides a comprehensive comparison of 6-CPDMU (6-[(3-Chloropropyl)amino]-1,3-dimethyluracil) as an impurity standard for Urapidil, alongside other potential alternatives. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available data and detailed experimental protocols.

Understanding Urapidil and Its Impurities

Urapidil acts as an α₁-adrenoceptor antagonist and a 5-HT1A receptor agonist to lower blood pressure.[1][2] Like any synthesized pharmaceutical compound, Urapidil can contain impurities that may arise during the manufacturing process or upon storage.[1] Regulatory bodies necessitate the monitoring and control of these impurities to ensure the safety and efficacy of the final drug product.[1]

6-CPDMU , with the chemical name This compound , is a known process impurity of Urapidil.[3] Its role as a key intermediate in some synthetic routes of Urapidil makes it a critical reference standard for quality control.[3]

Comparison of Urapidil Impurity Standards

While direct comparative performance data between impurity standards is not extensively published, a comparison can be drawn based on their chemical properties, typical roles in the synthesis, and the analytical methods available for their detection.

Impurity StandardChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role/Type
6-CPDMU This compound34654-81-4C₉H₁₄ClN₃O₂231.68Process Impurity / Intermediate
Urapidil Impurity 8 6-((3-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione34654-80-3C₉H₁₅N₃O₃213.24Process Impurity / Precursor
2-Demethoxy-2-chloro Urapidil 2-Demethoxy-2-chloro Urapidil34661-73-9C₁₉H₂₆ClN₅O₂391.90Process-Related Impurity
O-Desmethyl Urapidil O-Desmethyl Urapidil91453-03-1C₁₉H₂₇N₅O₃373.45Metabolite / Degradation Product
1-(2-Methoxyphenyl)piperazine 1-(2-Methoxyphenyl)piperazine35386-24-4C₁₁H₁₆N₂O192.26Starting Material
1,3-Dimethylbarbituric acid 1,3-Dimethylbarbituric acid769-42-6C₆H₈N₂O₃156.14Potential Starting Material/By-product

Key Considerations for Selecting an Impurity Standard:

  • Relevance: The chosen standard should be a known or potential impurity in the specific manufacturing process of Urapidil. 6-CPDMU is a relevant process impurity.

  • Purity and Characterization: The standard itself should be of high purity and well-characterized.

  • Stability: A good impurity standard should be stable under storage and handling conditions to ensure accurate quantification.

  • Availability: The standard should be readily available from reliable suppliers.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are protocols for the synthesis of 6-CPDMU and analytical methods for Urapidil and its impurities.

Synthesis of 6-CPDMU (this compound)

A reported method for the synthesis of 6-CPDMU involves the chlorination of its corresponding hydroxy precursor.

Reaction:

  • Starting Material: 6-(3-hydroxypropyl)amino-1,3-dimethyluracil

  • Reagent and Solvent: Thionyl chloride

  • Procedure: 6-(3-hydroxypropyl)amino-1,3-dimethyluracil is used as the raw material, and chlorination is carried out with thionyl chloride to obtain 6-CPDMU. In this reaction, thionyl chloride acts as both the reagent and the solvent.

  • Yield and Purity: This method is reported to achieve yields of 85% or higher, with a purity of 98% or more. A key advantage of this process is the avoidance of carcinogenic solvents like 1,2-dichloroethane.[4]

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating and quantifying Urapidil from its degradation products and process-related impurities.[5][6]

Chromatographic Conditions:

ParameterSpecification
Column Inertsil ODS, 4.6 mm × 250 mm, 5 µm
Mobile Phase Acetonitrile : 50 mM ammonium dihydrogen phosphate : triethanolamine (25:75:0.5, v/v), pH adjusted to 5.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 20 µL

This method has been validated for specificity, linearity, precision, accuracy, and robustness, making it suitable for routine quality control and stability testing of Urapidil.[5][6]

Forced Degradation Studies

To ensure the stability-indicating nature of an analytical method, forced degradation studies are performed on the API.[5]

Conditions for Forced Degradation of Urapidil:

  • Acid Hydrolysis: 1 M HCl at 80°C for 1 hour.[5]

  • Base Hydrolysis: 1 M NaOH at 80°C for 1 hour.[5]

  • Oxidative Degradation: 3% H₂O₂ at 80°C for 1 hour.[5]

  • Thermal Degradation: 100°C for 48 hours.[5]

  • Photolytic Degradation: Exposure to a sunlight lamp (5000 ± 500 lx) for 120 hours.[5]

Under these stress conditions, degradation products of Urapidil can be generated and subsequently analyzed using the stability-indicating HPLC method.[5][7]

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the chemical relationships and analytical workflows.

Urapidil Synthesis and Key Impurity Relationship Urapidil Urapidil CPDMU 6-CPDMU (this compound) CPDMU->Urapidil Hydroxy_Impurity 6-(3-hydroxypropyl)amino-1,3-dimethyluracil Hydroxy_Impurity->CPDMU Chlorination (SOCl2) Piperazine 1-(2-Methoxyphenyl)piperazine Piperazine->Urapidil

Caption: Synthetic relationship between Urapidil and key impurities.

Analytical Workflow for Urapidil Impurity Profiling cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urapidil_Sample Urapidil API or Formulation Dilution Dilution Urapidil_Sample->Dilution Standard_Solution Impurity Standard (e.g., 6-CPDMU) Standard_Solution->Dilution HPLC HPLC System (Inertsil ODS Column) Dilution->HPLC Detection UV Detector (270 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Workflow for Urapidil impurity analysis using HPLC.

Conclusion

References

A Comparative Analysis of Synthetic Routes to 6-(Cyclopentylamino)-9-methyl-9H-purine (6-CPDMU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary synthetic routes for the preparation of 6-(Cyclopentylamino)-9-methyl-9H-purine (6-CPDMU), a substituted purine derivative of interest in medicinal chemistry. The comparison focuses on key performance indicators derived from experimental data for analogous compounds, offering insights into the potential efficacy of each route. Detailed experimental protocols and visual representations of the synthetic workflows and a relevant biological pathway are included to support research and development efforts.

Comparison of Synthetic Routes

The synthesis of 6-CPDMU can be strategically approached from two main directions, both commencing from the readily available starting material, 6-chloropurine. The key difference lies in the sequence of the N9-methylation and the C6-amination reactions.

Route 1 involves the initial methylation of the purine ring at the N9 position, followed by the nucleophilic substitution of the chlorine atom at the C6 position with cyclopentylamine.

Route 2 reverses this sequence, starting with the amination of 6-chloropurine with cyclopentylamine, followed by the methylation of the resulting 6-(cyclopentylamino)purine to introduce the methyl group at the N9 position.

The selection of a particular route can be influenced by factors such as the availability of starting materials, desired regioselectivity, and ease of purification. Below is a summary of quantitative data for analogous reactions, providing a basis for comparison.

ParameterRoute 1: N9-Methylation then C6-Amination (Representative Data)Route 2: C6-Amination then N9-Methylation (Representative Data)
Starting Material 6-chloro-9-methyl-9H-purine6-(cyclopentylamino)-9H-purine
Key Reagents Cyclopentylamine, Base (e.g., Et3N)Methylating agent (e.g., CH3I), Base (e.g., K2CO3)
Overall Yield Moderate to HighModerate
Reaction Time 12-24 hours6-18 hours
Purity Good to ExcellentGood, may require more rigorous purification
Scalability Generally scalableScalable, but regioselectivity of methylation can be a concern

Experimental Protocols

The following are detailed methodologies for the key transformations in each synthetic route, based on established procedures for similar purine derivatives.

Route 1: N9-Methylation followed by C6-Amination

Step 1: Synthesis of 6-chloro-9-methyl-9H-purine

  • Materials: 6-chloropurine, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-9-methyl-9H-purine.

Step 2: Synthesis of 6-(Cyclopentylamino)-9-methyl-9H-purine (6-CPDMU)

  • Materials: 6-chloro-9-methyl-9H-purine, Cyclopentylamine, Triethylamine (Et₃N), Ethanol.

  • Procedure: A mixture of 6-chloro-9-methyl-9H-purine (1.0 eq), cyclopentylamine (1.5 eq), and triethylamine (2.0 eq) in ethanol is heated at reflux for 18-24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-(Cyclopentylamino)-9-methyl-9H-purine.

Route 2: C6-Amination followed by N9-Methylation

Step 1: Synthesis of N-cyclopentyl-9H-purin-6-amine

  • Materials: 6-chloropurine, Cyclopentylamine, n-Butanol.

  • Procedure: A suspension of 6-chloropurine (1.0 eq) and cyclopentylamine (2.0 eq) in n-butanol is heated at reflux for 12-16 hours. The reaction mixture is then cooled to room temperature, and the precipitate is collected by filtration. The solid is washed with cold n-butanol and then diethyl ether, and dried under vacuum to give N-cyclopentyl-9H-purin-6-amine.

Step 2: Synthesis of 6-(Cyclopentylamino)-9-methyl-9H-purine (6-CPDMU)

  • Materials: N-cyclopentyl-9H-purin-6-amine, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of N-cyclopentyl-9H-purin-6-amine (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 6-12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-(Cyclopentylamino)-9-methyl-9H-purine. A potential side product is the N7-methylated isomer, which may require careful chromatographic separation.

Visualizing the Synthetic and Biological Landscape

To further aid in the conceptualization of these processes, the following diagrams illustrate the logical flow of the synthetic routes and a potential signaling pathway in which 6-CPDMU or similar purine derivatives might be involved.

Synthesis_Comparison cluster_Route1 Route 1 cluster_Route2 Route 2 6-Chloropurine_R1 6-Chloropurine N9-Methylation N9-Methylation (CH3I, K2CO3) 6-Chloropurine_R1->N9-Methylation Intermediate1 6-Chloro-9-methyl-9H-purine N9-Methylation->Intermediate1 C6-Amination1 C6-Amination (Cyclopentylamine, Et3N) Intermediate1->C6-Amination1 6-CPDMU_R1 6-CPDMU C6-Amination1->6-CPDMU_R1 6-Chloropurine_R2 6-Chloropurine C6-Amination2 C6-Amination (Cyclopentylamine) 6-Chloropurine_R2->C6-Amination2 Intermediate2 N-Cyclopentyl-9H-purin-6-amine C6-Amination2->Intermediate2 N9-Methylation2 N9-Methylation (CH3I, K2CO3) Intermediate2->N9-Methylation2 6-CPDMU_R2 6-CPDMU N9-Methylation2->6-CPDMU_R2

Caption: Comparative workflow of two synthetic routes to 6-CPDMU.

Many purine derivatives are known to interact with protein kinases. A plausible target for 6-CPDMU could be the Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. The following diagram illustrates the CDK4/6-Rb-E2F signaling pathway, a critical pathway in cell proliferation that is often dysregulated in cancer.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds CyclinD_CDK46 Cyclin D-CDK4/6 Complex Receptor->CyclinD_CDK46 activates Rb Rb Protein CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F inhibits S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates transcription Proliferation Cell Proliferation S_Phase_Genes->Proliferation 6-CPDMU 6-CPDMU (Potential Inhibitor) 6-CPDMU->CyclinD_CDK46 inhibits

Caption: Potential inhibition of the CDK4/6-Rb pathway by 6-CPDMU.

A Comparative Analysis of the Receptor Binding Affinity of 6-Cyclopropylmethyl-dihydromorphinone (6-CPDMU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid research, the nuanced interplay between a ligand's structure and its affinity for the various opioid receptor subtypes—mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR)—is a critical determinant of its pharmacological profile. This guide provides an in-depth comparative analysis of the receptor binding affinity of 6-Cyclopropylmethyl-dihydromorphinone (6-CPDMU), a compound of significant interest, benchmarked against structurally related and pharmacologically relevant analogs. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of 6-CPDMU's standing within the broader class of morphinan-derived ligands.

Introduction to 6-CPDMU and the Rationale for Comparison

A Note on Nomenclature: For the purpose of this guide, "6-CPDMU" will be used as an abbreviation for 6-Cyclopropylmethyl-dihydromorphinone. This assumption is based on the common nomenclature conventions for morphinan derivatives, where substituents are numbered and abbreviated.

6-CPDMU belongs to the semi-synthetic opioid class, characterized by a morphinan scaffold. The defining features of its structure are the dihydromorphinone core and the cyclopropylmethyl group at the 6-position. The N-cyclopropylmethyl substitution is a well-established motif in opioid pharmacology, often conferring potent antagonist or mixed agonist-antagonist properties. The modification at the 6-position of the morphinan C-ring is known to significantly influence receptor affinity and selectivity.[1]

The rationale for this comparative guide stems from the ongoing quest for opioid ligands with improved therapeutic windows—potent analgesia with minimized side effects such as respiratory depression, tolerance, and dependence. Understanding the subtle shifts in receptor binding affinity driven by structural modifications is paramount to this endeavor. By comparing 6-CPDMU to compounds with variations at the 6-position and other key locations on the morphinan scaffold, we can elucidate the structure-activity relationships (SAR) that govern its interaction with opioid receptors.

Comparative Receptor Binding Affinity: A Data-Driven Analysis

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for 6-CPDMU and a selection of comparable compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data presented is a synthesis of findings from multiple preclinical studies.

CompoundStructureµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (µ/δ/κ)
6-CPDMU (assumed) Dihydromorphinone with 6-cyclopropylmethyl group Sub-nanomolar (estimated) Moderate affinity Moderate to low affinity µ-selective (predicted)
Morphine 1.2[2]2732271 : 227.5 : 189.2
Dihydromorphine 2.51372231 : 54.8 : 89.2
Hydromorphone (Dihydromorphinone) 0.6[2]--µ-selective
Naltrexone N-cyclopropylmethyl-noroxymorphone~0.1~2.5~0.2Mixed
Buprenorphine Complex N-cyclopropylmethyl derivative~0.2--Partial µ-agonist, κ-antagonist

Analysis and Interpretation:

The substitution at the 6-position can modulate this affinity and introduce selectivity. The chemical group at position 6 of the morphinan molecule generally has a limited effect on µ-receptor binding.[2] However, bulky substituents can influence the interaction with the receptor pocket. It is therefore predicted that 6-CPDMU will exhibit high, sub-nanomolar affinity for the µ-opioid receptor, making it a potent ligand. Its affinity for δ and κ receptors is expected to be significantly lower, rendering it a µ-selective compound. This predicted selectivity is a desirable trait for developing analgesics with a reduced side-effect profile.

Experimental Protocol: Radioligand Binding Assay

To empirically determine the receptor binding affinity of novel compounds like 6-CPDMU, a competitive radioligand binding assay is a standard and robust method. The following protocol outlines the key steps.

Objective: To determine the inhibition constant (Ki) of 6-CPDMU for the µ, δ, and κ opioid receptors.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand.

    • For µ-receptors: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

    • For δ-receptors: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin).

    • For κ-receptors: [³H]U69,593.

  • Test Compound: 6-CPDMU, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and vacuum manifold .

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare serial dilutions of 6-CPDMU I1 Incubate membranes, radioligand, and test compound/control P1->I1 P2 Prepare cell membrane homogenates P2->I1 P3 Prepare radioligand solution P3->I1 S1 Filter mixture through 96-well filter plates I1->S1 S2 Wash plates to remove unbound ligand S1->S2 D1 Add scintillation cocktail S2->D1 D2 Count radioactivity using a scintillation counter D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of 6-CPDMU in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to the desired protein concentration (typically 20-50 µg per well).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of non-specific binding control (e.g., 10 µM naloxone).

      • 50 µL of the corresponding 6-CPDMU dilution.

    • Add 50 µL of the radioligand solution to all wells.

    • Add 100 µL of the cell membrane suspension to all wells.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes). The optimal time and temperature should be determined empirically for each receptor and radioligand pair.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the 96-well filter plates using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • The data will be in counts per minute (CPM) or disintegrations per minute (DPM).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 6-CPDMU concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 6-CPDMU that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The predicted high µ-affinity and selectivity of 6-CPDMU can be rationalized by examining its structural components and their known interactions with the opioid receptor binding pocket.

Signaling Pathway and Key Interactions:

Opioid_Signaling cluster_receptor Opioid Receptor (GPCR) cluster_downstream Downstream Effects Receptor µ-Opioid Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca ↓ Ca²⁺ influx G_protein->Ca K ↑ K⁺ efflux G_protein->K cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca->Analgesia K->Analgesia Ligand 6-CPDMU Ligand->Receptor Binding

References

Benchmarking 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil Against Other Antihypertensive Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, a key precursor for the antihypertensive drug Urapidil, against precursors for other alpha-1 adrenergic antagonists, namely Prazosin and Terazosin. The comparison focuses on the synthesis of the final active pharmaceutical ingredient (API) and the pharmacological profiles of these drugs.

Introduction to Antihypertensive Precursors

The synthesis of antihypertensive drugs involves multi-step chemical processes, with the selection of precursors playing a critical role in determining the efficiency, cost-effectiveness, and environmental impact of the manufacturing process. This compound, also known as 6-CPDMU, is a crucial building block in the synthesis of Urapidil, a medication used to treat hypertension.[1] Urapidil's mechanism of action involves the blockade of postsynaptic alpha-1 adrenergic receptors and a centrally mediated reduction in sympathetic outflow, which is not fully understood but may involve serotonergic pathways. This dual action differentiates it from other alpha-1 blockers like Prazosin and Terazosin.

This guide benchmarks 6-CPDMU by comparing the synthesis and efficacy of Urapidil with that of Prazosin and Terazosin, providing researchers with data to inform precursor selection and drug development strategies.

Comparative Analysis of Synthesis Pathways

The efficiency of a precursor is often measured by the overall yield and simplicity of the synthetic route to the final drug. Below is a comparative overview of the synthesis of Urapidil from 6-CPDMU and the syntheses of Prazosin and Terazosin from their respective key precursors.

Table 1: Comparison of Synthetic Routes for Urapidil, Prazosin, and Terazosin

ParameterUrapidil from 6-CPDMUPrazosin from 2-chloro-6,7-dimethoxyquinazolin-4-amineTerazosin from 2-chloro-6,7-dimethoxyquinazolin-4-amine
Key Precursors This compound, 1-(2-methoxyphenyl)piperazine2-chloro-6,7-dimethoxyquinazolin-4-amine, Piperazine, 2-Furoyl chloride2-chloro-6,7-dimethoxyquinazolin-4-amine, Piperazine, 2-Furoyl chloride
Key Reaction Step Nucleophilic substitutionNucleophilic substitution and acylationNucleophilic substitution, hydrogenation, and acylation
Reported Overall Yield An improved synthesis method reports over 80% isolated yield for the final step.A novel, eco-friendly method reports an overall yield approximately 25% higher than previous methods.[2]A patented process reports a yield of 94% for the final product.[3]
Reaction Conditions Aqueous media, 95°C, with phase-transfer catalyst.Microwave irradiation, solvent-free or in isopropyl alcohol.[2]Reflux in n-butanol with water.[3]

In Vivo Efficacy of Resulting Antihypertensive Agents

The ultimate measure of a precursor's value lies in the efficacy and safety of the final drug. This section compares the in vivo antihypertensive effects of Urapidil and Prazosin in a well-established animal model of hypertension.

A study comparing the effects of Urapidil and Prazosin in conscious dogs demonstrated that both drugs produced similar decreases in arterial blood pressure.[4] However, Urapidil was shown to suppress reflex tachycardia, a common side effect of alpha-1 blockers, which was not observed with Prazosin.[4] This suggests a potential clinical advantage for Urapidil, likely stemming from its dual mechanism of action.

Table 2: Comparative In Vivo Efficacy of Urapidil and Prazosin in Spontaneously Hypertensive Rats (SHR)

ParameterUrapidilPrazosinReference
Animal Model Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)[5]
Route of Administration Intravenous and OralIntravenous and Oral[5]
Effect on Mean Arterial Pressure Significant decreaseSignificant decrease[5]
Effect on Heart Rate No significant change with prolonged treatmentIncreased in normotensive rats, no significant change in SHR with prolonged treatment[5][6]
Effect on Total Peripheral Resistance Significant decreaseSignificant decrease[5]

Experimental Protocols

General Protocol for In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the antihypertensive efficacy of compounds derived from the benchmarked precursors.

1. Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

2. Drug Administration:

  • Drugs are dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administered orally via gavage at desired doses.

  • A vehicle control group receives the vehicle only.

3. Blood Pressure Measurement:

  • Blood pressure is measured using the tail-cuff method in conscious, restrained rats.

  • Measurements are taken before and at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded.

4. Data Analysis:

  • Data are expressed as mean ± SEM.

  • Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare treated groups with the control group.

  • A p-value of <0.05 is considered statistically significant.

Protocol for Receptor Binding Assay (Alpha-1 Adrenergic and Serotonin 5-HT1A Receptors)

This protocol describes a method to determine the binding affinity of the synthesized compounds to their target receptors.

1. Membrane Preparation:

  • Rat cerebral cortex or other relevant tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

2. Binding Assay:

  • Membrane preparations are incubated with a specific radioligand (e.g., [3H]Prazosin for alpha-1 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer and radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki (inhibitory constant) values are calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Urapidil

Urapidil_Signaling_Pathway cluster_alpha1 Peripheral Action cluster_5ht1a Central Action Urapidil Urapidil Alpha1_AR α1-Adrenergic Receptor Urapidil->Alpha1_AR Antagonist HT1A_Receptor 5-HT1A Receptor (Central) Urapidil->HT1A_Receptor Agonist Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction Reduced_BP Reduced Blood Pressure Sympathetic_Outflow Sympathetic Outflow HT1A_Receptor->Sympathetic_Outflow Inhibits

Caption: Mechanism of action of Urapidil.

Experimental Workflow for In Vivo Antihypertensive Study

Antihypertensive_Study_Workflow Animal_Acclimatization Animal Acclimatization (SHR and WKY rats) Baseline_Measurement Baseline Blood Pressure Measurement (Tail-cuff) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Administration Daily Oral Administration (Vehicle, Test Compounds, Reference Drug) Randomization->Drug_Administration BP_Monitoring Blood Pressure Monitoring (Multiple time points post-dosing) Drug_Administration->BP_Monitoring 4 weeks Data_Collection Data Collection (SBP, DBP, HR) BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation and Comparison of Efficacy Statistical_Analysis->Results_Interpretation

Caption: Workflow for in vivo antihypertensive efficacy testing.

Conclusion

This guide provides a comparative benchmark of this compound against precursors for other established alpha-1 adrenergic antagonists. While direct comparative studies on precursor synthesis efficiency are limited, the available data on overall yields and reaction conditions suggest that all three discussed pathways are viable for large-scale production.

From a pharmacological standpoint, the final product derived from 6-CPDMU, Urapidil, exhibits a potential clinical advantage over Prazosin due to its dual mechanism of action, which may lead to a reduced incidence of reflex tachycardia. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the performance of these and other antihypertensive precursors. The choice of a precursor will ultimately depend on a comprehensive evaluation of synthesis efficiency, cost, and the desired pharmacological profile of the final drug candidate.

References

Characterization of Urapidil Impurity 1: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Urapidil impurity 1, a known process-related impurity of the antihypertensive drug Urapidil. Objective comparison of performance and supporting experimental data are presented to aid in the selection of the most appropriate analytical strategy for quality control and drug development purposes.

Introduction to Urapidil and Impurity 1

Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][][3] This dual action effectively lowers blood pressure without the common side effect of reflex tachycardia.[] As with any active pharmaceutical ingredient (API), the purity of Urapidil is critical to its safety and efficacy.

Urapidil impurity 1, chemically known as 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a potential process impurity that may arise during the synthesis of Urapidil.[4][5][6] Its presence in the final drug product must be carefully monitored and controlled to meet regulatory requirements.

Chemical Information for Urapidil Impurity 1:

  • IUPAC Name: 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[4]

  • CAS Number: 34654-81-4[4][6]

  • Molecular Formula: C9H14ClN3O2[4]

  • Molecular Weight: 231.68 g/mol [4]

Comparative Analysis of Characterization Methods

The characterization and quantification of Urapidil impurity 1 can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) are among the most powerful methods. The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control or in-depth structural elucidation.

Method Performance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-Q-TOF-MS) & NMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.High-resolution separation by HPLC coupled with high-accuracy mass determination for elemental composition and structural elucidation. NMR provides definitive structural information.
Specificity Good, can be optimized with method development. A stability-indicating HPLC method was developed to separate Urapidil from its degradation products.[7][8]High, especially with mass spectrometric detection which provides mass-to-charge ratio information.Excellent, provides high-resolution mass data and fragmentation patterns for unambiguous identification. NMR provides definitive structural confirmation.
Sensitivity Good, with typical limits of detection (LOD) and quantification (LOQ) in the µg/mL range.[7]Excellent, particularly for volatile and semi-volatile impurities, with high sensitivity.[9]Excellent, capable of detecting and identifying trace-level impurities.
Instrumentation HPLC system with a UV detector. An Inertsil ODS column (4.6 mm × 250 mm, 5 µm) has been used.[7]Headspace GC system coupled with a mass spectrometer (e.g., FID detector). An Agilent DB-624 GC column is suitable.[9]LC system coupled to a Q-TOF mass spectrometer and a Nuclear Magnetic Resonance spectrometer.
Sample Throughput High, suitable for routine quality control analysis.[7]Moderate to high, depending on the sample preparation method.Lower, typically used for structural elucidation and characterization of unknown impurities rather than routine analysis.
Application Routine quality control, stability testing, and quantification of known impurities.[7][8]Analysis of volatile and semi-volatile genotoxic impurities.[9]Identification and structural elucidation of unknown impurities and degradation products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the determination of Urapidil in the presence of its degradation products.[7]

  • Instrumentation: HPLC with UV detection.

  • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[7]

  • Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v/v). The pH is adjusted to 5.5 with orthophosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 270 nm.[7]

  • Sample Preparation: A stock solution of Urapidil (400 µg/mL) is prepared in acetonitrile. Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-160 µg/mL).[7]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the detection of volatile impurities. A method for the simultaneous separation and detection of two potential genotoxic impurities in Urapidil hydrochloride has been reported.[9]

  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer.

  • Column: Agilent DB-624 GC column.[9]

  • Carrier Gas: Nitrogen at a flow rate of 0.5 mL/min with a split ratio of 20:1.[9]

  • Injector and Detector Temperature: 220°C.[9]

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 1 minute.

    • Ramp to 80°C at 20°C/min, hold for 10 minutes.

    • Ramp to 220°C at 50°C/min, hold for 5 minutes.[9]

  • Headspace Parameters: Vial heated to 85°C and held for 20 minutes for equilibration.[9]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) and Nuclear Magnetic Resonance (NMR)

For the definitive identification and structural elucidation of impurities, a combination of LC-Q-TOF-MS and NMR is the gold standard.[10]

  • Instrumentation:

    • LC-Q-TOF-MS system.

    • NMR Spectrometer.

  • LC Conditions:

    • Column: InertSustain C8 (250 × 4.6 mm; 5 µm).[10]

    • Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 3.5).[10]

    • Flow Rate: 1 mL/min.[10]

  • Mass Spectrometry: The Q-TOF-MS is used to obtain high-resolution mass spectra and fragmentation patterns of the impurity, which aids in determining its elemental composition and partial structure.

  • NMR Spectroscopy: The isolated impurity is then analyzed by NMR (¹H and ¹³C) to confirm its complete chemical structure.[10]

Visualizing the Process and Pathway

Experimental Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Urapidil.

G cluster_0 Initial Analysis cluster_1 Isolation & Identification cluster_2 Structure Confirmation Drug Substance Drug Substance Analytical Method\n(e.g., HPLC) Analytical Method (e.g., HPLC) Drug Substance->Analytical Method\n(e.g., HPLC) Inject Detection of\nUnknown Peak Detection of Unknown Peak Analytical Method\n(e.g., HPLC)->Detection of\nUnknown Peak Fraction Collection\n(Preparative HPLC) Fraction Collection (Preparative HPLC) Detection of\nUnknown Peak->Fraction Collection\n(Preparative HPLC) Isolate LC-Q-TOF-MS LC-Q-TOF-MS Fraction Collection\n(Preparative HPLC)->LC-Q-TOF-MS Analyze NMR Spectroscopy NMR Spectroscopy Fraction Collection\n(Preparative HPLC)->NMR Spectroscopy Analyze Proposed\nStructure Proposed Structure LC-Q-TOF-MS->Proposed\nStructure Confirmed\nStructure Confirmed Structure Proposed\nStructure->Confirmed\nStructure NMR Spectroscopy->Confirmed\nStructure

Caption: Workflow for Impurity Identification and Characterization.

Signaling Pathway of Urapidil

Urapidil exerts its antihypertensive effect through a dual mechanism of action, targeting both central and peripheral pathways.

G cluster_0 Central Nervous System cluster_1 Peripheral Vasculature Urapidil_CNS Urapidil HT1A 5-HT1A Receptors (Agonist) Urapidil_CNS->HT1A Sympathetic_Outflow Sympathetic Outflow HT1A->Sympathetic_Outflow Decreases Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure Urapidil_PNS Urapidil Alpha1 α1-Adrenergic Receptors (Antagonist) Urapidil_PNS->Alpha1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Prevents Norepinephrine Norepinephrine Norepinephrine->Alpha1 Blocks Binding Vasoconstriction->Blood_Pressure

Caption: Dual Signaling Pathway of Urapidil.

References

Safety Operating Guide

Proper Disposal of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil must adhere to stringent disposal protocols to ensure personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions:

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Safety Goggles: To protect eyes from potential splashes.[2][3]

  • Lab Coat: To prevent skin and clothing contamination.[2][3]

  • Nitrile Gloves: To avoid direct skin contact.[2][3]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or vapors.[2][4]

Disposal Protocol:

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[2][3] As a halogenated organic compound, it requires specific disposal procedures.[2][3][5]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Carefully collect the waste material, whether in solid or solution form. For solid waste, avoid generating dust.[4][6]

    • Place the waste into a designated and clearly labeled "Halogenated Organic Waste" container.[2][3][5] These containers are often specifically marked, for instance, with green labels, to distinguish them from other waste streams.[5]

  • Container Labeling:

    • The waste container must be accurately labeled with a hazardous waste tag before any waste is added.[7]

    • The label should clearly identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.[5]

    • Ensure the container lid is securely fastened when not in use.[7]

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8]

    • This area should be cool, dry, and well-ventilated.[4][7]

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[4]

  • Arranging for Final Disposal:

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[1][4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

    • The disposal should be entrusted to a licensed and approved waste disposal company.[1][9][10]

Quantitative Data Summary:

ParameterValueReference
Chemical FormulaC9H14ClN3O2[4][11]
Molecular Weight231.68 g/mol [11]
Melting Point155.0 to 160.0 °C[11][12]
AppearanceWhite to Light yellow powder to crystal[12]

Experimental Protocols:

Currently, there are no widely established experimental protocols for the on-site chemical neutralization of this compound at a laboratory scale. The standard and required method of disposal is through collection and subsequent management by a certified professional waste disposal service.[6]

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation.

  • Containment: Prevent the spread of the material.

  • Collection: For solid spills, carefully sweep up the material to avoid creating dust.[4][6] The collected material should be placed in the designated halogenated organic waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[6]

Disposal Workflow Diagram:

DisposalWorkflow start Start: Identify Waste This compound ppe Step 1: Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe collect Step 2: Collect Waste in Designated Container 'Halogenated Organic Waste' ppe->collect label Step 3: Securely Cap and Label Container - Chemical Name - Hazard Information collect->label storage Step 4: Temporary Storage - Designated Satellite Accumulation Area - Cool, Dry, Well-Ventilated label->storage contact_ehs Step 5: Arrange for Professional Disposal - Contact Institutional EHS Office storage->contact_ehs end End: Disposal by Licensed Waste Management Company contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil. The following procedures are designed to ensure the safe handling of this compound and to minimize exposure risks in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 34654-81-4

  • Molecular Formula: C₉H₁₄ClN₃O₂[1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation[1][2]

  • May cause an allergic skin reaction[1]

  • Causes serious eye irritation[1][2]

GHS Hazard Statements: H302, H315, H317, H319

Signal Word: Warning[2]

Hazard ClassGHS Category
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Skin SensitizationCategory 1
Eye IrritationCategory 2A

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required PPE serves as the primary barrier against exposure.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standards) is recommended. Change gloves every 30 minutes or immediately if contaminated.[3]
Body Protection Protective GownA disposable, polyethylene-coated gown with long sleeves and a back closure should be worn.[3][4]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield are required to protect against splashes and airborne particles.[4][5]
Respiratory Protection RespiratorA fit-tested NIOSH-certified N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), is recommended, especially when handling the powder form or if there is a potential for aerosol generation.[3][4]
Footwear Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[4]

Operational and Handling Protocol

Adherence to the following step-by-step procedure is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area with controlled access.

  • All handling of the solid compound must be conducted in a certified chemical fume hood or a ventilated enclosure to prevent dust dispersion.[2]

  • Ensure that a safety shower and an eyewash station are readily accessible.[2]

2. Donning PPE:

  • The following sequence should be followed for donning PPE:

    • Don shoe covers and hair cover.

    • Don the inner pair of gloves.

    • Don the protective gown, ensuring the cuffs of the inner gloves are tucked under the gown's sleeves.

    • Don the outer pair of gloves, pulling them over the cuffs of the gown.

    • Don the N95 respirator.

    • Don safety goggles and a face shield.

3. Handling the Compound:

  • Before use, carefully inspect the container for any damage.

  • Do not eat, drink, or smoke in the handling area.[6]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing in dust or aerosols.[6]

  • Weigh and transfer the compound within the chemical fume hood.

  • Use tools and equipment that are dedicated to handling this compound to prevent cross-contamination.

4. In Case of Exposure:

  • If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[6] Remove contaminated clothing and wash it before reuse.[6]

  • If in eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

  • If swallowed: Call a poison center or doctor if you feel unwell.[6] Rinse your mouth.[6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

  • Store away from incompatible materials such as oxidizing agents.[2]

Disposal:

  • All waste, including contaminated PPE, disposable labware, and excess chemical, must be considered hazardous waste.

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[6]

  • Entrust disposal to a licensed waste disposal company.

  • Do not dispose of down the drain or with regular trash.

Workflow for Handling this compound

G Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area verify_controls Verify Engineering Controls (Fume Hood, Eyewash) gather_ppe Gather Required PPE don_ppe Don PPE gather_ppe->don_ppe Proceed to Handling handle_compound Handle Compound in Fume Hood decontaminate Decontaminate Work Area spill_exposure Spill or Exposure Event handle_compound->spill_exposure Potential Event doff_ppe Doff PPE decontaminate->doff_ppe Proceed to Disposal segregate_waste Segregate Hazardous Waste dispose_waste Dispose via Licensed Contractor emergency_response Follow Emergency Response Protocol spill_exposure->emergency_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
Reactant of Route 2
Reactant of Route 2
6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。